molecular formula C19H28BrNO3 B031317 (R,R)-Glycopyrrolate CAS No. 475468-09-8

(R,R)-Glycopyrrolate

カタログ番号: B031317
CAS番号: 475468-09-8
分子量: 398.3 g/mol
InChIキー: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ritropirronium bromide is a potent and selective muscarinic acetylcholine receptor antagonist of significant interest in preclinical respiratory research. Its primary mechanism of action involves competitive inhibition at the M3 receptor subtype located in the smooth muscle of the airways, leading to bronchodilation. This property makes ritropirronium bromide a crucial pharmacological tool for investigating the pathophysiology and potential treatment modalities for chronic obstructive pulmonary diseases (COPD) and asthma. Researchers utilize this compound in vitro to study receptor binding kinetics, signal transduction pathways, and antagonist potency. In vivo, it serves as a key reference standard in animal models of bronchoconstriction and airway hyperresponsiveness, helping to elucidate the role of the cholinergic system in respiratory function and to evaluate the therapeutic potential of novel anticholinergic agents. The high affinity and specificity of ritropirronium bromide for muscarinic receptors provide a clear mechanistic insight, making it an invaluable asset for advancing pulmonary pharmacology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-Glycopyrrolate is a potent and long-acting muscarinic antagonist that exerts its pharmacological effects through competitive inhibition of acetylcholine (B1216132) at muscarinic receptors. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, with a focus on its receptor binding, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound is the R,R-enantiomer of glycopyrrolate (B1671915), a quaternary ammonium (B1175870) compound. Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] By binding to these receptors, this compound prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the physiological responses mediated by these receptors.

Glycopyrrolate displays high affinity for all subtypes of muscarinic receptors (M1-M5), with a particular significance in its antagonism of M1, M2, and M3 receptors for its clinical effects.[1] While some studies suggest a degree of selectivity, it is generally considered to be a non-selective muscarinic antagonist.[1] The quaternary ammonium structure of glycopyrrolate limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[5][6]

The antagonistic action of glycopyrrolate at these receptors leads to a variety of physiological responses, including the reduction of salivary, tracheobronchial, and pharyngeal secretions, as well as the inhibition of bronchoconstriction and a decrease in gastrointestinal motility.[3][4][6]

Receptor Binding Affinity and Kinetics

The affinity of glycopyrrolate for muscarinic receptors has been quantified in numerous studies, primarily through radioligand binding assays. These studies typically utilize cell membranes expressing specific muscarinic receptor subtypes and measure the displacement of a radiolabeled ligand by glycopyrrolate.

Table 1: Muscarinic Receptor Binding Affinities of Glycopyrrolate

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1Rat Cerebral Cortex[3H]-Telenzepine1.1 ± 0.2[7]
M2Rat Heart[3H]-NMS1.8 ± 0.3[7]
M3Rat Salivary Glands[3H]-NMS0.9 ± 0.1[7]
M1-M3 (undifferentiated)Human Airway Smooth Muscle[3H]-NMS0.5 - 3.6[1]
M1-M3 (undifferentiated)Human Peripheral Lung[3H]-NMS0.5 - 3.6[1]

Ki (inhibition constant) represents the concentration of glycopyrrolate required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

Kinetic studies have revealed that glycopyrrolate exhibits a slow dissociation from muscarinic receptors in human airway smooth muscle, which contributes to its long duration of action.[1]

Downstream Signaling Pathways

The binding of an agonist, such as acetylcholine, to M1 and M3 muscarinic receptors initiates a signaling cascade through the Gq family of G proteins. This compound, as a competitive antagonist, blocks this cascade at its inception.

The key steps in the M1/M3 muscarinic receptor signaling pathway are as follows:

  • G Protein Activation: Upon agonist binding, the M1/M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein (Gαq).

  • Phospholipase C Activation: The activated Gαq-GTP complex dissociates from the βγ-subunits and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).

By blocking the initial binding of acetylcholine, this compound prevents the activation of Gq and the subsequent downstream signaling events, thereby inhibiting the physiological response.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Glycopyrrolate This compound Glycopyrrolate->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Increased Intracellular Ca2+ IP3R->Ca2_cyto Releases Ca2+ Ca2_cyto->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To measure the ability of this compound to displace a radiolabeled antagonist from muscarinic receptors.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with human M3 receptor, rat cerebral cortex for M1, rat heart for M2, rat salivary glands for M3).[7]

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Telenzepine.[7]

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the potency of this compound as an antagonist by measuring its effect on the M3 receptor-mediated calcium response.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM, Fluo-4 AM, or the FLIPR Calcium Assay Kit.

  • Agonist: A muscarinic agonist such as acetylcholine or carbachol.

  • Antagonist: this compound in a range of concentrations.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Addition: Use the instrument's integrated fluidics to add a fixed concentration of the agonist to all wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the agonist-induced calcium response).

Calcium_Mobilization_Workflow start Start plate_cells Plate M3-expressing Cells start->plate_cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye preincubate Pre-incubate with This compound load_dye->preincubate measure Measure Baseline Fluorescence preincubate->measure add_agonist Add Muscarinic Agonist measure->add_agonist read_fluorescence Record Kinetic Fluorescence Response add_agonist->read_fluorescence analyze Analyze Data (Calculate IC50) read_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow.

Conclusion

This compound is a well-characterized muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its mechanism of action is centered on the competitive blockade of acetylcholine binding, leading to the inhibition of Gq-mediated downstream signaling pathways and a subsequent reduction in intracellular calcium mobilization. The slow dissociation kinetics of glycopyrrolate from muscarinic receptors contribute to its prolonged duration of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel muscarinic receptor modulators.

References

Pharmacological Profile of (R,R)-Glycopyrrolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) muscarinic receptor antagonist, is a well-established therapeutic agent with a diverse range of clinical applications. Its anticholinergic properties are leveraged to control secretions, manage peptic ulcer disease, and as a bronchodilator in chronic obstructive pulmonary disease (COPD). Glycopyrrolate possesses two chiral centers, resulting in four stereoisomers: (3R,2'R), (3S,2'S), (3R,2'S), and (3S,2'R). While the commercially available formulations are often a racemic mixture of the (3R,2'S) and (3S,2'R) enantiomers, this technical guide will focus on the pharmacological profile of the (R,R)-diastereomer of glycopyrrolate, also known as (3R,2'R)-glycopyrronium bromide. This document will provide a comprehensive overview of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. It is important to note that publicly available data specifically for the (R,R)-enantiomer is limited, and therefore, data for the racemic mixture and other stereoisomers will be presented for comparative context.

Introduction

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors, thereby inhibiting the actions of the endogenous neurotransmitter acetylcholine.[1][2] Its quaternary ammonium structure confers high polarity, which limits its ability to cross the blood-brain barrier, resulting in a predominantly peripheral mechanism of action with minimal central nervous system side effects.[1][3] The therapeutic effects of glycopyrrolate are attributed to its ability to reduce smooth muscle tone and inhibit glandular secretions.[1]

The stereochemistry of glycopyrrolate plays a crucial role in its pharmacological activity. Research indicates that the (3R,2'S)-enantiomer possesses the most potent anticholinergic activity. However, this guide will focus on the available data for the (R,R)-enantiomer as requested, while also providing a comparative analysis with other stereoisomers and the racemic mixture to offer a complete pharmacological landscape.

Mechanism of Action

(R,R)-Glycopyrrolate, like other glycopyrrolate isomers, exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The clinical effects of glycopyrrolate are primarily mediated through its antagonism of M1, M2, and M3 receptors.

  • M1 Receptors: Found predominantly in the central nervous system and on gastric parietal cells. Antagonism of M1 receptors contributes to the reduction of gastric acid secretion.[]

  • M2 Receptors: Primarily located in the heart and on presynaptic nerve terminals. Blockade of M2 receptors can lead to an increase in heart rate (tachycardia).[5]

  • M3 Receptors: Located in smooth muscle (e.g., in the bronchi, gastrointestinal tract, and bladder) and exocrine glands. Antagonism of M3 receptors leads to smooth muscle relaxation (bronchodilation, reduced gut motility) and decreased secretions (salivary, bronchial, sweat).[6]

The following diagram illustrates the general signaling pathways of M1/M3 and M2 muscarinic receptors.

muscarinic_signaling cluster_M1_M3 M1/M3 Receptor Signaling cluster_M2 M2 Receptor Signaling ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Gq11 Gq/11 M1M3->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 induces PKC Protein Kinase C DAG->PKC activates Response_M1M3 Smooth Muscle Contraction, Glandular Secretion Ca2->Response_M1M3 PKC->Response_M1M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA cAMP->PKA Response_M2 ↓ Heart Rate, ↓ Contractility PKA->Response_M2 Glycopyrrolate This compound Glycopyrrolate->M1M3 antagonizes Glycopyrrolate->M2 antagonizes

Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

Pharmacodynamics

The pharmacodynamic properties of glycopyrrolate are characterized by its affinity for muscarinic receptors and its functional antagonism of acetylcholine-induced responses.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with unlabeled test compounds. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Racemic Glycopyrrolate

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
M1Rat Cerebral Cortex[³H]-Pirenzepine0.60[8]
M2Rat Heart[³H]-AF-DX 3840.03[8]
M2Rat Ventricle[³H]-N-Methylscopolamine1.89[5]
M3Rat Salivary Gland[³H]-N-Methylscopolamine1.69[5]
M1-M3 (undifferentiated)Human Airway Smooth Muscle[³H]-N-Methylscopolamine0.5 - 3.6[9][10]

Note: The data presented is for racemic glycopyrrolate. Specific data for the (R,R)-enantiomer is limited.

Functional Antagonism

Functional assays, such as isolated organ bath experiments, are used to quantify the antagonistic potency of a compound. The pA2 value, derived from a Schild plot, is a measure of the antagonist's potency. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Antagonist Potency (pA2) of Racemic Glycopyrrolate

Receptor Subtype (Agonist)Tissue PreparationpA2 ValueReference
M2 (Carbachol)Guinea-pig Atrium8.16[8]
M2 (Acetylcholine)Guinea-pig Atrium8.39[8]
M3 (Methacholine)Guinea-pig Ileum10.31[11]

Note: The data presented is for racemic glycopyrrolate. Specific data for the (R,R)-enantiomer is limited.

Pharmacokinetics

The pharmacokinetic profile of glycopyrrolate is characterized by its quaternary ammonium structure, which results in low lipid solubility and limited absorption and distribution.

Absorption
  • Oral: Oral bioavailability of glycopyrrolate is generally low and variable.[12]

  • Intramuscular: Following intramuscular administration, glycopyrrolate is rapidly absorbed, with peak plasma concentrations reached in approximately 16-30 minutes.[6][13]

  • Intravenous: Onset of action is rapid, typically within one minute.[1]

  • Inhalation: When administered via inhalation, systemic absorption is low, leading to localized effects in the lungs with minimal systemic side effects.[14]

Distribution

Due to its high polarity, glycopyrrolate has a limited volume of distribution and does not readily cross the blood-brain barrier, which accounts for its low incidence of central nervous system side effects.[1][3]

Metabolism and Excretion

Glycopyrrolate is primarily excreted unchanged in the urine and bile.[1][12] Metabolism plays a minor role in its elimination. The elimination half-life is relatively short, varying with the route of administration.[12] A study on the urinary excretion of inhaled glycopyrrolate showed that the (3S,2'R) and (3R,2'S) enantiomers are excreted in similar amounts.[14]

Table 3: Pharmacokinetic Parameters of Racemic Glycopyrrolate

ParameterRoute of AdministrationValueSpeciesReference
Tmax Intramuscular (8 µg/kg)16.1 minHuman[13]
Intramuscular (6 µg/kg)27.5 minHuman[12]
Cmax Intramuscular (8 µg/kg)-Human[13]
Intramuscular (6 µg/kg)3.47 µg/LHuman[12]
Elimination Half-life (t½) Intravenous (6 µg/kg)0.83 hHuman[12]
Intramuscular (8 µg/kg)75.4 minHuman[13]
Oral3.0 hHuman[]
Volume of Distribution (Vd) Intravenous (6 µg/kg)0.64 L/kgHuman[12]
Total Plasma Clearance Intravenous (6 µg/kg)0.54 L/kg/hHuman[12]
Urinary Excretion (unchanged) Intramuscular (8 µg/kg)49.3% within 3hHuman[13]

Note: The data presented is for racemic glycopyrrolate. Specific data for the (R,R)-enantiomer is limited.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of this compound to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • This compound test compound.

  • Non-specific binding control (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Cell Membranes with Muscarinic Receptors start->prep setup Set up 96-well Plate: - Membranes - Radioligand - this compound (various conc.) - Controls (Total & Non-specific binding) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound & Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Figure 2: General experimental workflow for a radioligand binding assay.

Isolated Organ Bath Experiment

This protocol outlines a general procedure for assessing the functional antagonist activity of this compound on smooth muscle contractility.

Objective: To determine the pA2 value of this compound against an agonist-induced contraction in an isolated tissue preparation.

Materials:

  • Isolated tissue (e.g., guinea pig ileum or trachea).

  • Organ bath system with a force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Muscarinic agonist (e.g., acetylcholine or carbachol).

  • This compound test compound.

Procedure:

  • Tissue Preparation: Dissect the desired tissue from a euthanized animal and mount it in the organ bath containing physiological salt solution maintained at 37°C and aerated with carbogen.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with regular washing.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly and incubate it with a known concentration of this compound for a predetermined time.

  • Antagonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis: Plot the log(agonist concentration) versus the response for each concentration of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line gives the pA2 value.

organ_bath_workflow start Start prep Prepare and Mount Isolated Tissue in Organ Bath start->prep equilibrate Equilibrate Tissue under Resting Tension prep->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc wash_incubate Wash and Incubate with This compound control_crc->wash_incubate antagonist_crc Generate Agonist CRC in Presence of Antagonist wash_incubate->antagonist_crc repeat_wash Repeat with Increasing Antagonist Concentrations antagonist_crc->repeat_wash repeat_wash->wash_incubate Loop analyze Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 Value repeat_wash->analyze end End analyze->end

Figure 3: General experimental workflow for an isolated organ bath experiment and Schild analysis.

Clinical Studies

Clinical trials with glycopyrrolate have demonstrated its efficacy and safety in various indications. In patients with COPD, inhaled glycopyrrolate has been shown to improve lung function and reduce symptoms.[15] Topical formulations have been effective in treating hyperhidrosis (excessive sweating).[16][17] Oral glycopyrrolate is used to reduce chronic drooling in pediatric patients with neurological conditions.[1] While these studies have primarily used racemic glycopyrrolate, they provide a strong foundation for the clinical potential of its active enantiomers. Specific clinical trial data for this compound is not widely available.

Conclusion

This compound is a peripherally acting muscarinic antagonist with the potential for a range of therapeutic applications. While there is a significant body of evidence supporting the clinical use of racemic glycopyrrolate, there is a notable lack of specific pharmacological data for the (R,R)-enantiomer in the public domain. The available data on related stereoisomers suggest that the anticholinergic potency of glycopyrrolate is highly dependent on its stereochemistry, with the (3R,2'S)-enantiomer being the most active. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its potential therapeutic advantages over the racemic mixture and other stereoisomers. This technical guide provides a comprehensive overview of the current understanding of glycopyrrolate's pharmacology and a framework for future investigations into the specific properties of the (R,R)-enantiomer.

References

Synthesis of Enantiomerically Pure (R,R)-Glycopyrronium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (R,R)-glycopyrronium bromide, a potent and long-acting muscarinic antagonist. The document details the stereospecific synthetic pathway, including the preparation of key chiral intermediates, their subsequent esterification and quaternization, and the final purification to yield the desired (3R,2'R)-diastereomer. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action are provided to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Glycopyrronium (B1196793) bromide is a quaternary ammonium (B1175870) anticholinergic agent that competitively blocks muscarinic receptors, thereby inhibiting cholinergic transmission.[1] It is widely used in medicine to reduce secretions, treat peptic ulcers, and as a bronchodilator for chronic obstructive pulmonary disease (COPD).[1] Glycopyrronium bromide possesses two chiral centers, resulting in four possible stereoisomers. The enantiomerically pure (R,R)-glycopyrronium bromide has been a subject of significant interest due to its potential for increased therapeutic efficacy and reduced side effects compared to the racemic mixture. This guide focuses on the enantioselective synthesis of the (R,R)-isomer, providing a detailed roadmap for its preparation in a laboratory setting.

Synthetic Pathway Overview

The enantioselective synthesis of (R,R)-glycopyrronium bromide is a multi-step process that hinges on the use of chiral starting materials to control the stereochemistry of the final product. The general synthetic strategy involves three key stages:

  • Synthesis of Chiral Precursors: The preparation of enantiomerically pure (R)-cyclopentylmandelic acid and (R)-1-methyl-3-pyrrolidinol is the foundational step.

  • Esterification and Quaternization: The chiral acid and alcohol are coupled through an esterification reaction, followed by quaternization of the resulting tertiary amine with methyl bromide to form the glycopyrronium bromide diastereomeric mixture.

  • Diastereomeric Resolution: The final and crucial step is the separation of the desired (R,R)-diastereomer from the other diastereomers, typically achieved through selective recrystallization.

Experimental Protocols

Synthesis of (R)-Cyclopentylmandelic Acid

The synthesis of (R)-cyclopentylmandelic acid can be achieved through various methods, including the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture. One common approach involves the Grignard reaction of cyclopentylmagnesium bromide with benzoylformic acid, followed by chiral resolution.

Protocol for Racemic α-Cyclopentylmandelic Acid Synthesis:

  • To a solution of benzoylformic acid (15 g, 0.1 mol) in 330 ml of anhydrous ethyl ether at 0°C, add cyclopentylmagnesium bromide ether solution (100 ml, 2M, 0.2 mol) dropwise.

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.

  • Treat the reaction mixture with 1 N HCl and extract the aqueous solution with ether.

  • Combine the ether extracts and treat with a K₂CO₃ solution.

  • Acidify the potassium carbonate solution with HCl and extract twice with ether.

  • Dry the ether solution with anhydrous sodium sulfate (B86663) and evaporate to yield the crude product.

  • Wash the crude product with water to obtain pure racemic cyclopentylmandelic acid.

Chiral Resolution of Racemic α-Cyclopentylmandelic Acid:

Chiral resolution can be performed using a chiral resolving agent, such as (R)-α-phenylethylamine, followed by fractional crystallization to separate the diastereomeric salts. Alternatively, preparative chiral chromatography can be employed.

Synthesis of (R)-1-Methyl-3-pyrrolidinol

The synthesis of (R)-1-methyl-3-pyrrolidinol can be accomplished through the asymmetric reduction of 1-methyl-3-pyrrolidinone or by starting from a chiral precursor like (R)-malic acid.

A Representative Synthetic Protocol:

A multi-step synthesis starting from L-malic acid can be employed, involving condensation, carbonyl reduction, catalytic hydrogenation for debenzylation, and finally reductive alkylation to introduce the N-methyl group.

Synthesis of (R,R)-Glycopyrronium Bromide

This stage involves the coupling of the chiral precursors and the final quaternization and purification steps.

Step 1: Esterification of (R)-Cyclopentylmandelic Acid with (R)-1-Methyl-3-pyrrolidinol

  • A mixture of methyl (R)-cyclopentylmandelate and (R)-1-methyl-3-pyrrolidinol is heated in the presence of a catalytic amount of sodium methoxide (B1231860) in an inert solvent like toluene.

  • The reaction is driven to completion by the removal of methanol (B129727) via distillation.

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

  • The resulting (3R)-1-methylpyrrolidin-3-yl (R)-2-cyclopentyl-2-hydroxy-2-phenylacetate (glycopyrrolate base) is isolated and purified.

Step 2: Quaternization

  • Dissolve the purified (R,R)-glycopyrrolate base in a suitable solvent such as tert-butyl methyl ether.

  • Add a solution of methyl bromide (3 equivalents) in tert-butyl methyl ether.

  • Stir the reaction mixture, allowing the crystalline product, a mixture of (3R,2'R)- and (3R,2'S)-diastereomers, to precipitate.

  • Filter the crystalline product to obtain the crude diastereomeric mixture.

Step 3: Diastereomeric Separation by Recrystallization

  • Dissolve the crude diastereomeric mixture in a minimal amount of hot methanol.

  • Slowly add ethyl acetate (B1210297) and then diethyl ether to induce crystallization.

  • Allow the solution to stand for two days to facilitate the selective crystallization of the (3R,2'R)-isomer.

  • Collect the crystals by filtration and repeat the recrystallization process to achieve high diastereomeric purity.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of glycopyrronium bromide. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

StepProductTypical YieldPurity/Enantiomeric Excess
Synthesis of Chiral Precursors
Chiral Resolution of α-Cyclopentylmandelic Acid(R)-Cyclopentylmandelic Acid30-40% (after resolution)>99% ee
Synthesis of (R)-1-Methyl-3-pyrrolidinol(R)-1-Methyl-3-pyrrolidinol60-70%>99% ee
Final Synthesis and Purification
Esterification & Quaternization (Crude)Diastereomeric Mixture of Glycopyrronium Bromide~93% (quaternization step)~1:1 ratio of (3R,2'R) to (3R,2'S)
RecrystallizationEnantiomerically Pure (R,R)-Glycopyrronium Bromide~50% (from crude mixture)>98% de
Overall Yield (from glycopyrrolate (B1671915) base)Enantiomerically Pure (R,R)-Glycopyrronium Bromide20-30%>99.8% diastereomeric purity

Visualization of Workflow and Mechanism of Action

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of enantiomerically pure (R,R)-glycopyrronium bromide.

G cluster_0 Synthesis of Chiral Precursors cluster_1 Esterification & Quaternization cluster_2 Purification Racemic alpha-Cyclopentylmandelic Acid Racemic alpha-Cyclopentylmandelic Acid Chiral Resolution Chiral Resolution Racemic alpha-Cyclopentylmandelic Acid->Chiral Resolution Resolving Agent (R)-Cyclopentylmandelic Acid (R)-Cyclopentylmandelic Acid Chiral Resolution->(R)-Cyclopentylmandelic Acid Esterification Esterification (R)-Cyclopentylmandelic Acid->Esterification (R)-Malic Acid (R)-Malic Acid Multi-step Synthesis Multi-step Synthesis (R)-Malic Acid->Multi-step Synthesis Various Reagents (R)-1-Methyl-3-pyrrolidinol (R)-1-Methyl-3-pyrrolidinol Multi-step Synthesis->(R)-1-Methyl-3-pyrrolidinol (R)-1-Methyl-3-pyrrolidinol->Esterification This compound Base This compound Base Esterification->this compound Base NaOCH3 Quaternization Quaternization This compound Base->Quaternization CH3Br Diastereomeric Mixture Diastereomeric Mixture Quaternization->Diastereomeric Mixture Recrystallization Recrystallization Diastereomeric Mixture->Recrystallization Methanol/Ethyl Acetate/Diethyl Ether (R,R)-Glycopyrronium Bromide (Pure) (R,R)-Glycopyrronium Bromide (Pure) Recrystallization->(R,R)-Glycopyrronium Bromide (Pure) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates Glycopyrronium Glycopyrronium Bromide Glycopyrronium->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Smooth Muscle Contraction & Glandular Secretion Ca_release->Response PKC_activation->Response

References

(R,R)-Glycopyrrolate Stereoisomers and Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent, is a cornerstone in the management of conditions characterized by excessive cholinergic activity. Its clinical efficacy is intrinsically linked to its stereochemistry, as the molecule possesses two chiral centers, giving rise to four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of glycopyrrolate, with a particular focus on the pharmacologically active (R,R)-enantiomer. We delve into the pharmacological distinctions between the isomers, detailing their binding affinities for muscarinic acetylcholine (B1216132) receptors (mAChRs) and the consequential impact on their therapeutic profiles. Furthermore, this guide outlines key experimental protocols for the synthesis, separation, and analysis of these stereoisomers, and presents a detailed visualization of the underlying muscarinic receptor signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of glycopyrrolate and its derivatives.

Introduction to Glycopyrrolate and its Stereochemistry

Glycopyrrolate, chemically known as 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide, is a synthetic quaternary ammonium compound.[1] Its structure contains two chiral centers, one at the C2 position of the cyclopentylmandelic acid moiety and the other at the C3 position of the N-methylpyrrolidine ring.[2] This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers: (R,R)-glycopyrrolate and (S,S)-glycopyrrolate, and (R,S)-glycopyrrolate and (S,R)-glycopyrrolate.[2]

The commercially available glycopyrrolate is often a racemic mixture of the (R,S) and (S,R) enantiomers.[3] However, extensive pharmacological studies have demonstrated that the anticholinergic activity of glycopyrrolate resides predominantly in the (R,R)- and (R,S)-isomers, with the (R,R)-enantiomer exhibiting the highest potency.[4][5] This stereoselectivity is a critical consideration in drug development, as the use of a single, more active enantiomer can offer a superior therapeutic index by minimizing off-target effects and reducing the metabolic load associated with inactive or less active isomers.

Pharmacology of Glycopyrrolate Stereoisomers

Glycopyrrolate exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] These G-protein coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the body and mediate a wide range of physiological functions.[6] The anticholinergic properties of glycopyrrolate make it effective in reducing secretions, treating peptic ulcers, and as a pre-anesthetic medication.[6]

The affinity of glycopyrrolate stereoisomers for different mAChR subtypes varies significantly, underscoring the importance of stereochemistry in its pharmacological profile.

Muscarinic Receptor Binding Affinities

The binding affinities of various glycopyrrolate stereoisomers and related compounds for human muscarinic receptors (M1-M4) have been determined through in vitro receptor binding assays. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

Compound/IsomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)
Glycopyrrolate (racemic) 9.60-9.59-
SGM Isomers (Soft Glycopyrrolate Analogs)
2R3'S-SGM8.5 - 9.58.0 - 9.08.5 - 9.58.0 - 9.0
2R3'R-SGM8.5 - 9.58.0 - 9.08.5 - 9.58.0 - 9.0
2S3'S-SGM6.0 - 7.06.0 - 7.06.0 - 7.06.0 - 7.0
2S3'R-SGM6.0 - 7.06.0 - 7.06.0 - 7.06.0 - 7.0
SGa Isomers (Zwitterionic Metabolite)
2R Isomers7.5 - 8.67.0 - 8.07.5 - 8.67.0 - 8.0
2S Isomers5.0 - 6.05.0 - 6.05.0 - 6.05.0 - 6.0

Data compiled from multiple sources.[4][5][6] SGM and SGa are soft anticholinergic analogs of glycopyrrolate.

As the data indicates, the 2R isomers consistently demonstrate significantly higher binding affinities (27 to 447 times for SGM isomers and 6 to 4467 times for SGa isomers) across all muscarinic receptor subtypes compared to their 2S counterparts.[4][5] This highlights the critical role of the 'R' configuration at the cyclopentylmandelic acid chiral center for potent receptor interaction. Among the SGM isomers, the 3'R isomers were found to be more active than the 3'S isomers.[4][5] For the fully resolved SGa isomers, the 1'S isomers consistently showed higher activity than the corresponding 1'R isomers.[4][5] Some isomers also exhibited a degree of M3/M2 receptor subtype selectivity.[4][5]

In Vivo Pharmacological Activity

The stereospecificity observed in receptor binding studies translates to differential in vivo pharmacological effects. In animal models, 2R-isomers of glycopyrrolate analogs have shown mydriatic (pupil-dilating) potencies similar to or exceeding that of glycopyrrolate and tropicamide.[4][5] Notably, these effects were of a shorter duration, suggesting a "soft" drug profile with localized activity and reduced potential for systemic side effects.[4][5]

The order of pharmacological potency for the eight fully resolved SGa isomers was determined to be: 2R3'S1'S ≈ 2R3'R1'S ≈ 2R3'S1'R > 2R3'R1'R > 2S3'R1'S > 2S3'S1'S ≈ 2S3'R1'R > 2S3'S1'R.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of specific glycopyrrolate stereoisomers requires a stereoselective approach. A general workflow for the synthesis of this compound is outlined below. This process typically involves the esterification of an optically pure mandelic acid derivative with an optically pure pyrrolidinol derivative, followed by quaternization.

cluster_0 Synthesis of (R)-Cyclopentylmandelic Acid cluster_1 Synthesis of (R)-1-methyl-3-pyrrolidinol cluster_2 Esterification and Quaternization start_material_1 Starting Materials grignard Grignard Reaction start_material_1->grignard hydrolysis_1 Acid Hydrolysis grignard->hydrolysis_1 r_cpma (R)-Cyclopentylmandelic Acid hydrolysis_1->r_cpma esterification Esterification r_cpma->esterification start_material_2 Starting Materials cyclization Cyclization start_material_2->cyclization reduction Stereoselective Reduction cyclization->reduction r_pyrrolidinol (R)-1-methyl-3-pyrrolidinol reduction->r_pyrrolidinol r_pyrrolidinol->esterification purification_1 Purification esterification->purification_1 quaternization Quaternization with Methyl Bromide purification_1->quaternization rr_glyco This compound quaternization->rr_glyco

Caption: Synthetic workflow for this compound.

Methodology:

  • Synthesis of (R)-Cyclopentylmandelic Acid: This can be achieved through various asymmetric synthesis routes, often involving a Grignard reaction with a chiral auxiliary or enzymatic resolution.

  • Synthesis of (R)-1-methyl-3-pyrrolidinol: This chiral amine can be prepared from commercially available starting materials using stereoselective reduction methods.

  • Esterification: (R)-Cyclopentylmandelic acid is coupled with (R)-1-methyl-3-pyrrolidinol. This reaction can be carried out via transesterification of a methyl ester of the acid with the alcohol in the presence of a catalyst like sodium methoxide.[7]

  • Quaternization: The resulting tertiary amine ester is then quaternized using methyl bromide to yield the final this compound product.[7]

  • Purification: The final product is purified by recrystallization to isolate the desired diastereomer.[7]

Chiral Separation and Analysis

The separation and analysis of glycopyrrolate stereoisomers are crucial for quality control and pharmacokinetic studies. Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

3.2.1. Chiral Capillary Electrophoresis

A practical method for the enantioseparation of glycopyrrolate has been developed using sulfated-β-cyclodextrin as a chiral selector.[8]

Protocol:

  • Capillary: Uncoated fused-silica capillary (e.g., 40 cm effective length, 50 μm i.d.).[8]

  • Background Electrolyte (BGE): 30 mM sodium phosphate (B84403) buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin.[8]

  • Separation Voltage: 20 kV.[8]

  • Temperature: 25°C.[8]

  • Detection: UV detection at a suitable wavelength.

This method has been validated for specificity, linearity, accuracy, and precision for the determination of enantiomeric impurities.[8]

3.2.2. Chiral High-Performance Liquid Chromatography

Chiral HPLC methods have also been developed for the separation of glycopyrrolate enantiomers.

Protocol:

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol) with a basic additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 222 nm).[9]

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis sample Glycopyrrolate Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration dissolution->filtration injection Injection into HPLC/CE filtration->injection separation Separation on Chiral Stationary Phase / with Chiral Selector injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Purity Assessment quantification->report

Caption: Workflow for chiral analysis of glycopyrrolate.

Muscarinic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of glycopyrrolate stereoisomers for different muscarinic receptor subtypes.

Protocol:

  • Membrane Preparation: Membranes expressing the desired human muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.

  • Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

  • Incubation: The membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor (glycopyrrolate isomer).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Muscarinic Acetylcholine Receptor Signaling Pathway

Glycopyrrolate, as a muscarinic antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to its receptors, thereby inhibiting the downstream signaling cascades. The signaling pathways initiated by mAChR activation are dependent on the receptor subtype and the G-protein to which they couple.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization and reduced neuronal excitability.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling M135 M1, M3, M5 Receptors Gq11 Gq/11 M135->Gq11 Activates M24 M2, M4 Receptors Gio Gi/o M24->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IonChannel Ion Channels (e.g., K+) Gio->IonChannel Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces Response Cellular Response IonChannel->Response ACh Acetylcholine (ACh) ACh->M135 Activates ACh->M24 Activates Glyco This compound (Antagonist) Glyco->M135 Blocks Glyco->M24 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Response PKC->Response cAMP->Response Regulates

References

In-Depth Technical Guide: Muscarinic Receptor Affinity of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915) is a synthetically derived quaternary ammonium (B1175870) anticholinergic agent utilized for a range of clinical applications. It exists as a racemic mixture of four stereoisomers. This technical guide focuses on the muscarinic receptor affinity of the (R,R)-enantiomer of glycopyrrolate. While comprehensive binding data for this specific isomer across all five muscarinic receptor subtypes (M1-M5) remains elusive in publicly accessible literature, this document synthesizes the available quantitative data for racemic glycopyrrolate and provides strong evidence for the stereospecificity of this interaction, indicating that the (R,R)-enantiomer is the more potent of the stereoisomers. This guide also details the standard experimental protocols for determining muscarinic receptor affinity and illustrates the associated signaling pathways.

Introduction

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), inhibiting the action of acetylcholine. This antagonism leads to a variety of physiological effects, including reduced salivary, bronchial, and gastric secretions, as well as bronchodilation and decreased gastrointestinal motility. The clinical efficacy and side-effect profile of glycopyrrolate are directly related to its affinity for the different muscarinic receptor subtypes (M1, M2, M3, M4, and M5), which are distributed throughout the body.

Glycopyrrolate possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Commercially available glycopyrrolate is typically a racemic mixture. However, research into related anticholinergic agents has demonstrated significant stereoselectivity in their binding to muscarinic receptors. This guide specifically addresses the muscarinic receptor affinity of the (R,R)-glycopyrrolate enantiomer.

Quantitative Affinity Data

Table 1: Muscarinic Receptor Affinity of Racemic Glycopyrrolate

Receptor SubtypeK_i_ (nM)pK_i_Test SystemRadioligandReference
M10.609.22Guinea-pig brain membranes[³H]Pirenzepine[1]
M20.0310.52Guinea-pig brain membranes[³H]AF-DX 384[1]
M1-M3 (undifferentiated)0.5 - 3.6-Human peripheral lung and airway smooth muscle[³H]-NMS[2]

Note: The pK_i_ values were calculated from the reported K_i_ values (pK_i_ = -log(K_i_)).

One study noted that glycopyrrolate exhibits a 3-5 fold higher affinity for M3 receptors compared to M1 and M2 receptors.[2] Functional studies have also reported pA2 values, a measure of antagonist potency, for glycopyrrolate, with values of 8.16–9.09 for the M2 receptor and pKB values of 10.31–11 for M1/M3 receptors.[2]

Research on stereoisomers of soft anticholinergics based on glycopyrrolate has shown that the 2R isomers are significantly more active than the 2S isomers, with activity differences ranging from 27 to 447 times for some derivatives.[3] This provides strong evidence that the (R,R)-enantiomer of glycopyrrolate is the eutomer, possessing a significantly higher affinity for muscarinic receptors than the other stereoisomers.

Experimental Protocols

The determination of muscarinic receptor affinity is primarily achieved through radioligand binding assays. The following is a generalized protocol for a competitive inhibition assay, a common method used to determine the inhibition constant (K_i_) of an unlabeled ligand (e.g., this compound).

Radioligand Competition Binding Assay

Objective: To determine the affinity (K_i_) of this compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Fluid.

  • Instrumentation: 96-well plates, pipettes, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

    • Store membrane preparations at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Non-specific binding control (e.g., 1 µM atropine), radioligand, and cell membranes.

      • Competition: A specific concentration of this compound, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d))

      • Where [L] is the concentration of the radioligand used and K_d_ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on the G-protein to which they couple.

  • M1, M3, and M5 Receptors: These receptors primarily couple to G_q/11_ proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to G_i/o_ proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of acetylcholine to the receptor.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Cell Lysis & Membrane Isolation Cell_Culture->Membrane_Prep Incubation Incubation of Membranes, Radioligand & this compound Membrane_Prep->Incubation Reagent_Prep Preparation of Buffers, Radioligand, and this compound Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculation of IC50 Scintillation_Counting->Data_Processing Ki_Calculation Cheng-Prusoff Equation to Determine Ki Data_Processing->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways Diagram

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11 Pathway) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o Pathway) M1_M3_M5 M1/M3/M5 Receptor Gq Gq/11 Protein M1_M3_M5->Gq ACh PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates M2_M4 M2/M4 Receptor Gi Gi/o Protein M2_M4->Gi ACh AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP Production AC->cAMP decreases PKA PKA Activity cAMP->PKA reduces RR_Glycopyrrolate This compound (Antagonist) RR_Glycopyrrolate->M1_M3_M5 blocks RR_Glycopyrrolate->M2_M4 blocks

Caption: Simplified muscarinic receptor signaling pathways.

Conclusion

This compound is a potent muscarinic receptor antagonist. While a complete binding profile across all five receptor subtypes for this specific enantiomer is not fully detailed in the available literature, data from racemic glycopyrrolate and stereoselectivity studies of related compounds strongly indicate high affinity in the nanomolar range, with the (R,R)-enantiomer being the primary contributor to this activity. The established methodologies of radioligand binding assays provide a robust framework for the definitive characterization of its affinity profile. Understanding the specific interactions of this compound with each muscarinic receptor subtype is crucial for the continued development and optimization of therapies targeting the cholinergic system. Further research to fully elucidate the binding characteristics of the individual stereoisomers of glycopyrrolate is warranted.

References

Unraveling the Preclinical Pharmacokinetics of (R,R)-Glycopyrrolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent, is a synthetic compound utilized for its muscarinic antagonist properties in various clinical settings. It exists as a racemic mixture of four stereoisomers, with the (R,R)-enantiomer being one of the pharmacologically active forms. A thorough understanding of the pharmacokinetic profile of the specific (R,R)-enantiomer is crucial for optimizing its therapeutic use and safety profile. However, a comprehensive review of publicly available preclinical literature reveals a significant gap in enantiomer-specific pharmacokinetic data. The majority of published studies have been conducted using the racemic mixture of glycopyrrolate. This technical guide provides a detailed overview of the available preclinical pharmacokinetic data for racemic glycopyrrolate, alongside the methodologies employed in these studies. While direct quantitative data for (R,R)-glycopyrrolate remains elusive, this guide serves as a foundational resource, highlighting the current state of knowledge and underscoring the critical need for future stereospecific pharmacokinetic investigations.

Introduction

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, leading to a reduction in salivary, bronchial, and gastric secretions, as well as inhibition of vagal reflexes. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects compared to other anticholinergics like atropine. The stereochemistry of glycopyrrolate is complex, with two chiral centers resulting in four stereoisomers. The (R,R)- and (S,S)-enantiomers form one pair, while the (R,S)- and (S,R)-enantiomers form another. It is widely recognized that different enantiomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. Therefore, characterizing the specific profile of this compound is essential for a complete understanding of its disposition and pharmacological effects in preclinical species.

Quantitative Pharmacokinetic Data (Racemic Glycopyrrolate)

The following tables summarize the available quantitative pharmacokinetic parameters for racemic glycopyrrolate in various preclinical species. It is imperative to note that these values represent the combined disposition of all stereoisomers and may not accurately reflect the pharmacokinetics of the individual (R,R)-enantiomer.

Table 1: Intravenous Administration of Racemic Glycopyrrolate in Horses

ParameterThoroughbred Horses (n=6)[1]Standardbred Horses[2]
Dose 4 µg/kg/h (2-hr infusion)1 mg (bolus)
Cmax Not ReportedNot Reported
Tmax Not ApplicableNot Applicable
AUC (0-inf) Not Reported2.58 (2.28-2.88) ng*h/mL
t1/2α (distribution) 0.12 h (7.2 min)Not Reported
t1/2β (distribution) 0.78 hNot Reported
t1/2γ (elimination) 13.2 hNot Reported
Clearance (Cl) Not Reported16.7 (13.6-21.7) mL/min/kg
Volume of Distribution (Vdss) Not Reported3.69 (0.640-38.73) L/kg
Renal Clearance Not Reported2.65 (1.92-3.59) mL/min/kg

Table 2: Intramuscular Administration of Racemic Glycopyrrolate in Humans (for comparative context)

ParameterValue (n=6)[3]
Dose 8 µg/kg
Cmax 3.47 ± 1.48 µg/L
Tmax 27.48 ± 6.12 min

Experimental Protocols

Animal Models and Drug Administration
  • Horses: Studies in both Thoroughbred and Standardbred horses have been conducted.[1][2] Intravenous administration has been the primary route, either as a constant rate infusion or a bolus injection.[1][2] For infusions, a 14-gauge catheter is typically placed in the jugular vein.[1]

Sample Collection and Bioanalysis
  • Blood Sampling: Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

  • Analytical Method (LC-MS/MS): A common and sensitive method for the quantification of glycopyrrolate in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Sample Preparation: Solid-phase extraction (SPE) is often employed to extract glycopyrrolate from the plasma matrix.

    • Chromatography: Reversed-phase chromatography is used to separate glycopyrrolate from endogenous plasma components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are typically calculated using non-compartmental or compartmental analysis with specialized software (e.g., WinNonlin). A three-compartment model has been used to describe the disposition of glycopyrrolate in horses.[2]

Metabolism and Excretion

  • Metabolism: In vitro studies using liver microsomes from mice, rats, and minipigs have shown that glycopyrrolate is metabolized, whereas metabolism in human liver microsomes is poor.[4] The major metabolic pathway is thought to be the formation of a carboxylic acid derivative (M9) through hydrolysis.[4] Multiple cytochrome P450 enzymes appear to be involved in the oxidative biotransformation of glycopyrronium.[4]

  • Excretion: After intravenous administration, a significant portion of the glycopyrrolate dose is excreted unchanged in the urine.[5] In horses, renal clearance accounts for approximately 11.3-24.7% of the total plasma clearance, suggesting that hepatic metabolism is the major route of elimination.[2]

Visualizations

Preclinical_PK_Workflow cluster_Dosing Drug Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Modeling Data Analysis Animal_Model Preclinical Species (e.g., Rat, Dog, Horse) Dosing Route of Administration (IV, IM, PO, etc.) Animal_Model->Dosing Dose Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine/Feces Collection Dosing->Urine_Feces_Collection Sample_Processing Plasma/Tissue Processing Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Quantification PK_Analysis Pharmacokinetic Modeling (NCA/Compartmental) LC_MS_MS->PK_Analysis Concentration-Time Data Parameter_Estimation Estimation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameter_Estimation

Figure 1: A generalized experimental workflow for preclinical pharmacokinetic studies.

Glycopyrrolate_MOA cluster_Synapse Cholinergic Synapse cluster_Drug_Action Drug Intervention ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor (M1, M2, M3) ACh->Muscarinic_Receptor Binds to Effector_Cell Effector Cell (e.g., Salivary Gland, Smooth Muscle) Muscarinic_Receptor->Effector_Cell Activates Blockade Competitive Antagonism Glycopyrrolate This compound Glycopyrrolate->Muscarinic_Receptor Blocks Response Reduced Secretions & Vagal Tone

Figure 2: Mechanism of action of Glycopyrrolate as a muscarinic antagonist.

Discussion and Future Directions

The current body of preclinical pharmacokinetic research on glycopyrrolate predominantly focuses on the racemic mixture. While this data provides a general understanding of the drug's disposition, it lacks the specificity required to fully characterize the behavior of the (R,R)-enantiomer. The development of stereospecific analytical methods, such as chiral chromatography, is a critical first step to enable future preclinical studies to investigate the pharmacokinetics of individual glycopyrrolate enantiomers.

Future research should aim to:

  • Conduct enantiomer-specific pharmacokinetic studies of this compound in relevant preclinical species (e.g., rats, dogs, non-human primates).

  • Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and half-life) for this compound.

  • Investigate the potential for stereoselective metabolism and excretion of glycopyrrolate enantiomers.

  • Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effects to establish a clear exposure-response relationship.

Conclusion

This technical guide has synthesized the currently available preclinical pharmacokinetic data for glycopyrrolate. The conspicuous absence of specific data for the (R,R)-enantiomer highlights a significant knowledge gap in the preclinical development and understanding of this compound. The provided information on the pharmacokinetics of racemic glycopyrrolate, coupled with the detailed experimental methodologies, serves as a valuable reference for researchers in the field. It is anticipated that this guide will stimulate further research into the stereospecific pharmacokinetics of this compound, ultimately leading to a more refined and optimized therapeutic application of this important anticholinergic agent.

References

Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Glycopyrrolate (B1671915) is a quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its peripheral action is leveraged for various therapeutic applications, including the reduction of secretions and the management of peptic ulcers and chronic obstructive pulmonary disease (COPD).[2][4] This guide synthesizes the available preclinical safety and toxicology data for glycopyrrolate, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key processes for researchers, scientists, and drug development professionals. While the data largely reflects the racemic mixture, it provides a foundational understanding of the toxicological profile of this class of compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period. For glycopyrrolate, these studies have established the median lethal dose (LD50) across various species and routes of administration.

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

SpeciesRoute of AdministrationLD50 ValueReference(s)
RatOral709 mg/kg[5][6][7][8]
MouseOral570 mg/kg[5][6][9]
RabbitOral2360 mg/kg[5]
RatIntraperitoneal196 mg/kg[6][7]
MouseIntraperitoneal90 mg/kg[6]
RatSubcutaneous833 mg/kg[6][7]
MouseSubcutaneous122 mg/kg[6]
RabbitIntravenous29.1 mg/kg[7]
Experimental Protocols for Acute Toxicity Studies
  • Objective: To determine the median lethal dose (LD50) of glycopyrrolate.

  • Test Species: Typically conducted in rodents (e.g., rats, mice) and sometimes in non-rodents (e.g., rabbits).

  • Administration: The test substance is administered via various routes, including oral (gavage), intravenous, intraperitoneal, and subcutaneous, to assess toxicity associated with different exposure pathways.

  • Dosage: A range of doses is administered to different groups of animals.

  • Observation Period: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is the calculation of the LD50 value. Other observations include clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are performed to evaluate the effects of a substance following prolonged exposure. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

A 13-week oral gavage study in mice and rats showed that glycopyrrolate was reasonably well-tolerated at doses up to 30 mg/kg/day in mice and 40 mg/kg/day in rats. The primary observed effect was pupil dilation, consistent with the drug's anticholinergic activity. No significant effects on hematology, clinical chemistry, organ weights, or gross pathology were reported at these levels.[10] In a 26-week inhalation toxicology study in rats, the target organs of toxicity were identified as the eyes (lenticular changes), lungs, seminal vesicles, and urinary bladder. The eye findings were considered to be related to the anticholinergic action of glycopyrrolate and were partially reversible.[11]

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material. Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity tests and has not shown evidence of mutagenic or clastogenic potential.[2][10]

Table 2: Genotoxicity Studies of Glycopyrrolate (Racemic Mixture)

AssayTest SystemResultsReference(s)
Ames TestSalmonella typhimuriumNegative[10]
Chromosome Aberration AssayHuman LymphocytesNegative[10]
Micronucleus TestRatNegative[10]
Experimental Protocols for Genotoxicity Studies
  • Objective: To assess the potential of a substance to induce gene mutations in bacteria.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[12][13][14][15][16]

  • Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 fraction). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.[12][13]

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

  • Objective: To detect structural chromosome damage in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.

  • Methodology: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a specified incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).

  • Interpretation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates clastogenic potential.

  • Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.[17]

  • Test System: Rodents, typically mice or rats.[17][18]

  • Methodology: Animals are treated with the test substance, usually via the intended clinical route of administration.[18] Bone marrow or peripheral blood is collected at appropriate time points after treatment.[17][18] The erythrocytes are then analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[17][19]

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to the control group indicates in vivo genotoxic potential.[17]

Carcinogenicity

Long-term carcinogenicity studies in animals have not been performed for glycopyrrolate.[10] However, the lack of genotoxic potential in the standard battery of assays suggests a low carcinogenic risk.[2]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.[20][21][22]

Reproduction studies with glycopyrrolate were conducted in rats and rabbits. In these studies, no teratogenic effects on the fetus were observed.[23] In a pre-and post-natal development study in rats, a decrease in pup mean body weight was observed, which recovered after nursing, with no other developmental effects noted. Impairment of fertility was observed in male and female rats at a subcutaneous dose of 1.88 mg/kg/day, based on findings of decreased corpora lutea, implantation sites, and live fetuses. No effects on fertility were observed at a subcutaneous dose of 0.63 mg/kg/day.[11]

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential for a substance to cause adverse effects on vital physiological functions. Glycopyrrolate, as an anticholinergic agent, is expected to have effects on the cardiovascular, respiratory, and central nervous systems. Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which minimizes its central nervous system side effects.[2][24] The primary pharmacological effects are peripheral, such as inhibition of salivary, bronchial, and gastric secretions, and effects on heart rate.[1][25]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Glycopyrrolate

Glycopyrrolate is a competitive antagonist of acetylcholine at muscarinic receptors. By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.

Mechanism of Action of Glycopyrrolate cluster_1 Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Cellular_Response Cellular Response (e.g., Contraction, Secretion) Muscarinic_Receptor->Cellular_Response Activates Glycopyrrolate Glycopyrrolate Glycopyrrolate->Muscarinic_Receptor Blocks

Mechanism of Action of Glycopyrrolate
General Preclinical Toxicology Workflow

The preclinical evaluation of a new chemical entity follows a structured workflow to assess its safety before human trials.

Preclinical Toxicology Workflow Start Start Acute_Toxicity Acute Toxicity Studies (LD50) Start->Acute_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity Studies (Subacute/Chronic, NOAEL) Acute_Toxicity->Repeat_Dose_Toxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus, etc.) Repeat_Dose_Toxicity->Genotoxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Genotoxicity->Safety_Pharmacology Reproductive_Toxicology Reproductive & Developmental Toxicology (DART) Safety_Pharmacology->Reproductive_Toxicology Carcinogenicity Carcinogenicity Studies (if required) Reproductive_Toxicology->Carcinogenicity IND_Submission Investigational New Drug (IND) Application Submission Carcinogenicity->IND_Submission

References

The Enantioselective Journey of (R,R)-Glycopyrrolate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent, has been a cornerstone in managing a variety of conditions characterized by hypersecretion and smooth muscle spasms. Commercially available as a racemic mixture, glycopyrrolate's therapeutic action is primarily mediated through competitive antagonism of muscarinic acetylcholine (B1216132) receptors. However, the presence of two chiral centers in its structure gives rise to four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R)-glycopyrrolate. This in-depth technical guide focuses on the discovery and development of the (R,R)-enantiomer, exploring the stereoselective synthesis, pharmacological profile, and the underlying rationale for its investigation as a potentially more refined therapeutic agent.

Introduction: The Rationale for Enantiomeric Separation

The principle of stereoselectivity in drug action is a fundamental concept in pharmacology. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be inactive, contribute to side effects, or even antagonize the action of the eutomer.[1] The development of single-enantiomer drugs from existing racemates is a strategy to improve the therapeutic index by maximizing efficacy and minimizing adverse effects.

Glycopyrrolate's mechanism of action involves blocking muscarinic acetylcholine receptors (M1-M5), which are widely distributed throughout the body and mediate various parasympathetic functions.[2][3] The non-specific nature of this blockade by the racemic mixture can lead to a range of side effects. This prompted investigations into the pharmacological activities of the individual stereoisomers to determine if a single isomer could offer a more favorable therapeutic profile. Studies on soft anticholinergic analogs of glycopyrrolate have strongly suggested that the 2R configuration is significantly more active than the 2S configuration, providing a compelling rationale for the focused development of (R,R)-glycopyrrolate.[4]

Stereoselective Synthesis and Separation of this compound

The synthesis of enantiomerically pure this compound presents a significant chemical challenge due to the presence of two chiral centers. The general synthesis of racemic glycopyrrolate involves the transesterification of the methyl ester of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol, followed by quaternization of the resulting ester with methyl bromide.[5] To obtain the (R,R)-enantiomer, stereoselective synthesis or chiral separation of the diastereomeric pairs is necessary.

Methodologies for Stereoselective Synthesis and Separation

Several approaches have been developed to isolate the desired (R,R)-isomer:

  • Diastereomeric Crystallization: This is a common method for separating stereoisomers. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. A patented method describes the enrichment of the (3R, 2'R)-isomer of glycopyrronium (B1196793) bromide through recrystallization from a suitable solvent.[6]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral selectors are effective analytical and preparative methods for separating the enantiomers and diastereomers of glycopyrrolate.[7][8]

  • Stereospecific Synthesis: This "chiral pool" approach involves using enantiomerically pure starting materials. For the synthesis of this compound, this would involve the coupling of (R)-α-cyclopentylmandelic acid with (R)-1-methylpyrrolidin-3-ol, followed by quaternization.[9][10]

Experimental Protocol: Chiral Separation by Capillary Electrophoresis

The following protocol is a representative method for the analytical separation of glycopyrrolate stereoisomers.

Table 1: Experimental Protocol for Chiral Capillary Electrophoresis of Glycopyrrolate Isomers [7]

ParameterCondition
Instrumentation Capillary Electrophoresis System with UV detector
Capillary Uncoated fused-silica, 50 µm i.d., 40 cm effective length
Chiral Selector 2.0% w/v sulfated-β-cyclodextrin
Background Electrolyte 30 mM sodium phosphate (B84403) buffer
pH 7.0 (adjusted with 1 M sodium hydroxide)
Separation Voltage 20 kV
Temperature 25°C
Detection UV absorbance at a specified wavelength

experimental_workflow start Start: Racemic Glycopyrrolate Mixture step1 Dissolve in Background Electrolyte (BGE) start->step1 step2 Inject into Capillary step1->step2 step3 Apply High Voltage step2->step3 step4 Separation based on Differential Migration step3->step4 step5 UV Detection step4->step5 end End: Electropherogram with Separated Isomers step5->end

Pharmacological Profile of Glycopyrrolate Stereoisomers

Muscarinic Receptor Binding Affinity

Studies on soft anticholinergic analogs of glycopyrrolate have demonstrated significant stereoselectivity in receptor binding. The 2R isomers consistently show much higher binding affinities for M1-M4 receptors compared to their 2S counterparts.[1][4] This suggests that the (R,R) and (R,S) isomers of glycopyrrolate are likely to have higher affinities than the (S,S) and (S,R) isomers.

Racemic glycopyrrolate has been shown to have high affinity for M1, M2, and M3 receptors, with some studies suggesting a slight selectivity for M1 and M3 receptors over M2 receptors.[11][12]

Table 2: Muscarinic Receptor Binding Affinities (pKi) of Racemic Glycopyrrolate and its Analogs

Compound/IsomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)Reference
Racemic Glycopyrrolate~9.1 - 9.6~8.8 - 9.1~9.2 - 9.6ND[11]
2R3'R-SGM (soft analog)9.458.999.389.14[4]
2S3'R-SGM (soft analog)6.225.756.446.08[4]
2R3'S-SGM (soft analog)9.118.689.088.85[4]
2S3'S-SGM (soft analog)6.956.426.896.59[4]

ND: Not Determined

signaling_pathway acetylcholine Acetylcholine (ACh) m_receptor Muscarinic Receptor (M1-M5) acetylcholine->m_receptor Agonist g_protein G-protein m_receptor->g_protein Activation effector Effector (PLC / AC) g_protein->effector response Cellular Response effector->response glycopyrrolate This compound glycopyrrolate->m_receptor Antagonist

Functional Activity

Functional assays are crucial to determine the potency and efficacy of the stereoisomers in eliciting a biological response. While specific functional data for this compound is limited, the higher binding affinity of the 2R isomers strongly suggests they are the more potent antagonists.

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of glycopyrrolate isomers.

Table 3: Experimental Protocol for Muscarinic Receptor Radioligand Binding Assay [11]

ParameterCondition
Receptor Source Membranes from cells expressing recombinant human muscarinic receptor subtypes (M1-M5) or tissue homogenates
Radioligand [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Incubation Receptor membranes, radioligand, and various concentrations of the test compound (glycopyrrolate isomer)
Incubation Time/Temp e.g., 60 minutes at 25°C
Separation Method Rapid filtration through glass fiber filters to separate bound and free radioligand
Detection Liquid scintillation counting to measure radioactivity
Data Analysis Non-linear regression analysis of competition binding curves to determine IC₅₀ and calculate Ki values

assay_workflow start Start: Prepare Assay Components step1 Incubate Receptor, Radioligand & Test Compound start->step1 step2 Separate Bound and Free Radioligand (Filtration) step1->step2 step3 Quantify Bound Radioligand (Scintillation Counting) step2->step3 step4 Generate Competition Binding Curve step3->step4 end End: Determine IC₅₀ and Ki values step4->end

Clinical Development and Therapeutic Potential

While the preclinical data on glycopyrrolate analogs strongly support the hypothesis that this compound is the eutomer, there is a notable lack of publicly available clinical trial data for the enantiomerically pure (R,R)-isomer for systemic use. The majority of clinical studies have been conducted with the racemic mixture of glycopyrrolate for indications such as chronic obstructive pulmonary disease (COPD), sialorrhea (excessive drooling), and hyperhidrosis.[5][13][14][15][16]

The development of a single-enantiomer drug requires significant investment in stereoselective synthesis, full preclinical toxicology, and extensive clinical trials to demonstrate a superior benefit-risk profile compared to the racemate. The absence of such data for systemic this compound may suggest that the therapeutic advantage over the established and approved racemic mixture was not deemed sufficient to warrant this investment.

Conclusion

The investigation into the stereoisomers of glycopyrrolate, particularly the (R,R)-enantiomer, is a classic example of the pursuit of a more refined therapeutic agent through an understanding of stereopharmacology. Preclinical evidence from related compounds strongly suggests that this compound is the more active enantiomer. However, the development path for a single-enantiomer drug is complex and resource-intensive. While the racemic mixture of glycopyrrolate remains a valuable therapeutic tool, the exploration of its individual stereoisomers has provided deeper insights into its mechanism of action and the potential for developing more targeted anticholinergic therapies in the future. Further research and disclosure of comparative pharmacological and clinical data would be invaluable to fully elucidate the therapeutic potential of this compound.

References

(R,R)-Glycopyrrolate for COPD Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-Glycopyrrolate, a long-acting muscarinic antagonist (LAMA), for the research and development of treatments for Chronic Obstructive Pulmonary Disease (COPD). This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and a summary of quantitative data from pivotal clinical trials.

Core Mechanism of Action

This compound, also known as glycopyrronium (B1196793) bromide, is a quaternary ammonium (B1175870) anticholinergic agent. Its therapeutic effect in COPD stems from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the smooth muscle of the airways.[1][2] By blocking the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction, glycopyrrolate (B1671915) leads to bronchodilation and improved airflow.[1]

Preclinical studies have demonstrated that glycopyrrolate has a high affinity for all five muscarinic receptor subtypes (M1-M5).[3] Notably, it exhibits a kinetic selectivity with a slower dissociation from M3 receptors compared to M2 receptors.[4] The M3 receptor is the primary subtype responsible for smooth muscle contraction in the bronchi, while the M2 receptor provides a negative feedback loop on acetylcholine release. The preferential antagonism of M3 receptors is thought to maximize bronchodilation while minimizing potential cardiac side effects associated with M2 receptor blockade.[4][5]

Signaling Pathway

The primary signaling pathway affected by this compound in bronchial smooth muscle cells is the Gq-protein coupled receptor pathway initiated by acetylcholine binding to M3 muscarinic receptors. The binding of acetylcholine to M3 receptors activates Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction, resulting in bronchoconstriction. This compound competitively inhibits the initial step of this cascade by blocking acetylcholine from binding to the M3 receptor.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to RR_Glyco This compound RR_Glyco->M3R Blocks Relaxation Bronchodilation RR_Glyco->Relaxation Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release SR->Ca2_release Contraction Bronchoconstriction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Quantitative Data from Clinical Trials

The efficacy and safety of inhaled this compound have been evaluated in several large-scale clinical trials. The following tables summarize key quantitative outcomes from the GLOW1, GLOW2, GEM1, GEM2, and GOLDEN 3 & 4 studies.

Lung Function Improvement (FEV1)
StudyTreatment GroupChange from Baseline in Trough FEV1 (L) at Week 12p-value vs. PlaceboReference
GLOW1 Glycopyrronium 50 µg once daily0.108<0.001
GLOW2 Glycopyrronium 50 µg once daily0.097<0.001
GEM1 Glycopyrrolate 15.6 µg twice daily0.115<0.001[6]
GEM2 Glycopyrrolate 15.6 µg twice daily0.112<0.001[7]
GOLDEN 3 Glycopyrrolate 25 µg twice daily0.105≤0.0001[8]
Glycopyrrolate 50 µg twice daily0.126≤0.0001[8]
GOLDEN 4 Glycopyrrolate 25 µg twice daily0.084≤0.0001[8]
Glycopyrrolate 50 µg twice daily0.082≤0.0001[8]
Patient-Reported Outcomes
StudyTreatment GroupChange from Baseline in SGRQ Total Score at Week 12p-value vs. PlaceboReference
GEM1 Glycopyrrolate 15.6 µg twice dailyStatistically Significant Improvement<0.05[6]
GEM2 Glycopyrrolate 15.6 µg twice dailyStatistically Significant Improvement<0.05[7]
GOLDEN 3 Glycopyrrolate 25 µg twice daily-3.072<0.05[8]
Glycopyrrolate 50 µg twice daily-1.848NS[8]
GOLDEN 4 Glycopyrrolate 25 µg twice daily-3.585<0.01[8]
Glycopyrrolate 50 µg twice daily-3.557<0.01[8]

SGRQ (St. George's Respiratory Questionnaire) is a measure of health-related quality of life; a lower score indicates better health status. NS = Not Significant.

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments used in the evaluation of this compound for COPD.

Preclinical Research Protocols

Objective: To evaluate the efficacy of this compound in a preclinical model of COPD induced by cigarette smoke exposure.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Whole-body exposure chamber

  • Research-grade cigarettes (e.g., 3R4F from the University of Kentucky)

  • This compound solution for administration (e.g., intranasal or nebulized)

  • Phosphate-buffered saline (PBS) as a vehicle control

  • Equipment for bronchoalveolar lavage (BAL), lung histology, and lung function measurement (plethysmography)

Procedure:

  • Acclimatization: House mice for at least one week under standard laboratory conditions.

  • COPD Induction: Expose mice to the smoke of 6 cigarettes per day, 5 days a week, for 12 weeks in a whole-body exposure chamber.[9] The control group is exposed to room air.

  • Treatment Administration: From week 9 to week 12, administer this compound or vehicle to separate groups of smoke-exposed mice daily, prior to smoke exposure.

  • Endpoint Analysis (at the end of week 12):

    • Lung Function: Measure lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using a plethysmograph.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect lung inflammatory cells. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).

    • Histopathology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid using ELISA.

Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different treatment groups. A p-value of <0.05 is considered statistically significant.

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • This compound

  • Non-specific binding control (e.g., Atropine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Non-specific Binding: In parallel wells, incubate the membranes and radioligand with a high concentration of a non-specific competitor (e.g., atropine) to determine non-specific binding.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Clinical Trial Protocol (Based on GEM1/GEM2 Studies)

Objective: To evaluate the efficacy and safety of twice-daily inhaled this compound in patients with moderate-to-severe COPD.

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][7]

Patient Population:

  • Inclusion Criteria:

    • Age ≥ 40 years

    • Diagnosis of COPD with a smoking history of ≥ 10 pack-years

    • Post-bronchodilator FEV1/FVC < 0.70

    • Post-bronchodilator FEV1 ≥ 30% and ≤ 80% of predicted normal

  • Exclusion Criteria:

    • History of asthma

    • Recent COPD exacerbation requiring systemic corticosteroids or hospitalization

    • Significant cardiovascular conditions

Treatment:

  • Run-in Period: 2-week single-blind placebo run-in.

  • Randomization (1:1):

    • This compound 15.6 µg twice daily via dry powder inhaler.

    • Placebo twice daily via dry powder inhaler.

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in trough FEV1 at week 12.

  • Secondary Endpoints:

    • FEV1 area under the curve from 0-12 hours (AUC0-12h) at week 12.

    • Peak FEV1 at week 12.

    • Change from baseline in St. George's Respiratory Questionnaire (SGRQ) total score at week 12.

    • Change from baseline in Transition Dyspnea Index (TDI) focal score at week 12.

    • Daily rescue medication use.

Safety Assessments:

  • Incidence of adverse events (AEs) and serious adverse events (SAEs).

  • Vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Statistical Analysis: The primary efficacy endpoint is analyzed using a mixed model for repeated measures (MMRM) including treatment, smoking status, visit, treatment-by-visit interaction, and baseline FEV1 as covariates.

Experimental Workflows

The following diagram illustrates a typical workflow for a Phase III clinical trial of this compound in COPD, from patient screening to data analysis.

Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Run_in 2-Week Placebo Run-in Period Informed_Consent->Run_in Randomization Randomization (1:1) Run_in->Randomization Treatment_A Treatment Arm A: This compound Randomization->Treatment_A Treatment_B Treatment Arm B: Placebo Randomization->Treatment_B Week_12 12-Week Treatment Period Treatment_A->Week_12 Treatment_B->Week_12 Assessments Efficacy & Safety Assessments (Visits at Baseline, Week 4, Week 12) Week_12->Assessments Data_Collection Data Collection & Management Assessments->Data_Collection Analysis Statistical Analysis (MMRM for Primary Endpoint) Data_Collection->Analysis Results Results Interpretation & Reporting Analysis->Results

Caption: Workflow of a typical Phase III clinical trial for this compound in COPD.

References

An In-depth Technical Guide to the Chemical Structure and Properties of (R,R)-Glycopyrrolate Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R,R)-Glycopyrrolate bromide, an anticholinergic agent with significant applications in medicine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure of this compound Bromide

This compound bromide, also known as (R,R)-Glycopyrronium bromide, is a synthetic quaternary ammonium (B1175870) salt.[1][2] Its structure contains two chiral centers, leading to four possible stereoisomers. The (R,R) designation specifies the absolute configuration at these two centers. The molecule consists of a quaternary pyrrolidinium (B1226570) ring linked via an ester bond to α-cyclopentylmandelic acid.[1] This quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[2]

  • IUPAC Name: [(3R)-3-{[(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium] bromide[1][3]

  • Molecular Formula: C₁₉H₂₈BrNO₃[]

  • Molecular Weight: 398.33 g/mol []

chemical_structure cluster_pyrrolidinium [(3R)-1,1-dimethylpyrrolidin-1-ium] cluster_ester Ester Linkage cluster_mandelate [(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetyl] N N⁺ C1 C N->C1 Me1 CH₃ N->Me1 Me2 CH₃ N->Me2 C2 C C1->C2 C3 C(3R) C2->C3 C4 C C3->C4 O_ester O C3->O_ester oxy C4->N C_carbonyl C=O O_ester->C_carbonyl C_chiral C(2R) C_carbonyl->C_chiral OH OH C_chiral->OH Cyclopentyl Cyclopentyl Ring C_chiral->Cyclopentyl Phenyl Phenyl Ring C_chiral->Phenyl Br Br⁻ cluster_pyrrolidinium cluster_pyrrolidinium cluster_ester cluster_ester cluster_mandelate cluster_mandelate

Caption: Chemical structure of this compound bromide.

Physicochemical Properties

A summary of the key physicochemical properties of Glycopyrrolate (B1671915) bromide is presented below. These properties are crucial for understanding its formulation, pharmacokinetics, and analytical characterization.

PropertyValueReference(s)
Appearance White or almost white, crystalline powder[2]
Melting Point 192-195 °C[]
Solubility Freely soluble in water, soluble in ethanol (B145695) (96%), very slightly soluble in methylene (B1212753) chloride.[2]
pKa 11.53[5]
Molecular Formula C₁₉H₂₈BrNO₃[]
Molecular Weight 398.33 g/mol []

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[6][7] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, normally binds to these G-protein coupled receptors (GPCRs) to trigger a cellular response.[5][6] Glycopyrrolate competitively binds to these receptors, with a higher affinity for M1 and M3 subtypes, thereby inhibiting the actions of acetylcholine.[] This blockade prevents downstream signaling cascades, leading to effects such as reduced glandular secretions (salivary, bronchial, sweat) and relaxation of smooth muscle.[1][7][8]

signaling_pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR, Gq-coupled) ACh->mAChR Binds Glyco This compound bromide Glyco->mAChR Competitively Blocks G_protein Gq Protein Activation mAChR->G_protein Activates NoResponse Inhibition of Cellular Response mAChR->NoResponse PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Secretion, Contraction) Ca_release->Response PKC->Response

Caption: this compound bromide's antagonism of the mAChR pathway.

Experimental Protocols

This section details established methodologies for the synthesis and analysis of this compound bromide.

The synthesis of glycopyrrolate typically involves a two-step process: esterification followed by quaternization.

Step 1: Esterification of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol (B22934)

  • Combine α-cyclopentylmandelic acid and 1-methyl-3-pyrrolidinol in a suitable aprotic solvent (e.g., toluene).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate tertiary amine ester.

Step 2: N-Methylation (Quaternization)

  • Dissolve the crude tertiary amine ester from Step 1 in a suitable solvent such as acetonitrile (B52724) or acetone.

  • Add methyl bromide to the solution.

  • Stir the reaction at room temperature. The quaternary ammonium bromide salt will precipitate out of the solution.

  • Monitor the reaction for completion.

  • Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum to yield glycopyrrolate bromide as a racemic mixture of diastereomers.

  • The desired (R,R) stereoisomer can be isolated from the mixture using chiral chromatography techniques.

synthesis_workflow start Start Materials: α-cyclopentylmandelic acid 1-methyl-3-pyrrolidinol esterification Step 1: Esterification (Toluene, Reflux) start->esterification workup1 Neutralization & Extraction esterification->workup1 intermediate Intermediate Tertiary Amine workup1->intermediate quaternization Step 2: Quaternization (Methyl Bromide, Acetonitrile) intermediate->quaternization filtration Filtration & Washing quaternization->filtration product_mix Glycopyrrolate Bromide (Mixture of Stereoisomers) filtration->product_mix chiral_sep Chiral Chromatography product_mix->chiral_sep final_product This compound Bromide chiral_sep->final_product

Caption: General workflow for the synthesis of this compound bromide.

A chiral CE method can be employed for the enantioseparation of glycopyrrolate's stereoisomers.[9]

  • Apparatus: Standard capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length).

  • Chiral Selector: Sulfated-β-cyclodextrin (e.g., 2.0% w/v).[9]

  • Background Electrolyte (BGE): 30 mM sodium phosphate (B84403) buffer, pH adjusted to 7.0 with 1 M sodium hydroxide.[9]

  • Separation Conditions:

    • Voltage: 20 kV[9]

    • Temperature: 25°C[9]

    • Detection: UV absorbance at a suitable wavelength (e.g., 214 nm).

  • Procedure:

    • Prepare the BGE containing the chiral selector and filter it through a 0.45 µm filter.

    • Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE.

    • Dissolve the glycopyrrolate sample in the BGE or a suitable low-conductivity solvent.

    • Introduce the sample into the capillary via hydrodynamic or electrokinetic injection.

    • Apply the separation voltage and record the electropherogram. The different stereoisomers will migrate at different velocities, resulting in separate peaks.

    • Quantify the (R,R)-isomer and any enantiomeric/diastereomeric impurities by comparing peak areas.

An ion-pair reversed-phase HPLC method can be used for the determination of (R,R)-glycopyrronium bromide and its synthesis-related impurities.[10][11]

  • Apparatus: HPLC system with a UV detector.

  • Stationary Phase: Base-deactivated C18 column (e.g., Nucleosil, 5 µm).[10]

  • Mobile Phase:

    • A mixture of phosphate buffer (pH 2.30) containing an ion-pairing agent (e.g., 0.01 M sodium-1-decanesulfonate) and methanol.[10]

    • A typical ratio is 35:65 (v/v) buffer to methanol.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 40°C[10]

    • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm).

    • Elution: Isocratic.

  • Procedure:

    • Prepare the mobile phase, filter, and degas.

    • Prepare standard solutions of this compound bromide and any known impurities at known concentrations.

    • Prepare the sample solution by dissolving the test substance in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the main peak (this compound) and any impurity peaks by comparing their retention times and peak areas to the standards. The method should be validated for specificity, linearity, accuracy, and precision.[10]

References

(R,R)-Glycopyrrolate: A Technical Guide to its Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915) is a synthetically derived quaternary ammonium (B1175870) muscarinic receptor antagonist widely utilized for its anticholinergic properties. It exists as a racemate of two enantiomeric pairs, with the (R,R) enantiomer being a key contributor to its pharmacological activity. This technical guide provides an in-depth analysis of the anticholinergic characteristics of (R,R)-Glycopyrrolate, focusing on its mechanism of action, receptor binding affinity, and functional potency. This document synthesizes quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Anticholinergic Action

This compound exerts its effects as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2] As a quaternary amine, its structure includes a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] Its primary action is to block the binding of the endogenous neurotransmitter, acetylcholine, to the five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors integral to the parasympathetic nervous system.[3]

The blockade of M1, M3, and to a lesser extent, M5 receptors, which are coupled to Gq/11 proteins, inhibits the phospholipase C pathway. This, in turn, prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium mobilization and reduced smooth muscle contraction and glandular secretion. The antagonism at M2 and M4 receptors, which are coupled to Gi/o proteins, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Signaling Pathway

The following diagram illustrates the antagonistic effect of this compound on the M3 muscarinic receptor signaling pathway, a key mechanism in its antisecretory and bronchodilatory effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Contraction, Secretion) DAG->Response Activates PKC, leading to Response Ca Ca²⁺ Ca->Response Triggers ER->Ca Releases ACh Acetylcholine ACh->M3R Binds & Activates RRG This compound RRG->M3R Competitively Blocks

Figure 1: M3 Muscarinic Receptor Signaling Pathway Blockade.

Quantitative Pharmacological Data

Glycopyrrolate is administered as a racemate. While specific binding data for the parent this compound is limited in publicly available literature, studies on its stereoisomeric derivatives consistently demonstrate that the (2R) isomers are significantly more potent than the (2S) isomers.[4]

Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of racemic glycopyrrolate for various muscarinic receptor subtypes.

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference(s)
M1Guinea-pig brain membranes[³H] Pirenzepine0.60[5]
M2Guinea-pig brain membranes[³H] AF-DX 3840.03[5]
M2Rat Ventricle[³H]-NMS1.89[6]
M3Rat Submandibular Gland[³H]-NMS1.69[6]
M1-M3Human Airway Smooth Muscle[³H]-NMS0.5 - 3.6[7][8][9]

Note: NMS = N-methylscopolamine

A study on soft anticholinergic derivatives of glycopyrrolate provides insight into the stereoselectivity, with receptor binding pKi values for the isomers at cloned human muscarinic receptors (M1-M4) ranging from 6.0-9.5.[4] In these derivatives, the 2R isomers were found to be 27 to 447 times more active than the 2S isomers, strongly suggesting that the (R,R)-enantiomer is the eutomer, or the pharmacologically more active isomer.[4]

Functional Antagonism

Functional assays, such as the inhibition of agonist-induced smooth muscle contraction, provide a measure of the antagonist's potency in a physiological system. The pA2 value, derived from Schild analysis, is a measure of the antagonist's affinity.

Receptor Subtype (Tissue)AgonistpA2 / -log KBReference(s)
M1 (Rabbit Vas Deferens)McN-A-343> 11[10]
M2 (Rat Atria)Methacholine9.09[10]
M3 (Guinea-pig Ileum)Methacholine10.31[10]
M2 (Guinea-pig Atrium)Carbachol8.16[5]
M2 (Guinea-pig Atrium)Acetylcholine8.39[5]

These values for racemic glycopyrrolate indicate a high affinity, particularly for M1 and M3 receptors, which aligns with its clinical effects of reducing secretions and causing bronchodilation.[10]

Pharmacokinetic Properties (Racemic Glycopyrrolate)
ParameterRouteValueSubjectReference(s)
Onset of ActionIV~1 minuteHuman[4]
IM15-30 minutesHuman[2]
Elimination Half-lifeIV0.83 ± 0.29 hHuman[11]
IM75.4 minHuman[12]
Volume of DistributionIV0.64 ± 0.29 L/kgHuman[11]
Oral BioavailabilityOral~3%Children[13]

Experimental Protocols

The characterization of this compound's anticholinergic properties relies on established in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To quantify the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine).

  • Test compound: this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction through centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist like atropine).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve. Calculate the IC50 (concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

G start Start prep Prepare Cell Membranes with Muscarinic Receptors start->prep incubate Incubate Membranes with [³H]-Ligand and this compound prep->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Competition Curve - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
In Vitro Functional Assay (Isolated Guinea Pig Trachea)

This protocol determines the functional potency (pA2) of this compound.

Objective: To measure the ability of an antagonist to inhibit the contractile response of an isolated tissue to a muscarinic agonist.

Materials:

  • Guinea pig trachea.

  • Krebs-Henseleit solution.

  • Muscarinic agonist (e.g., carbachol).

  • Test compound: this compound.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Mount the rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Control Curve: Generate a cumulative concentration-response curve for the agonist (carbachol) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period.

  • Test Curve: In the presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Plot the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value.

The logical relationship for Schild analysis is depicted below.

G A Generate Agonist Concentration-Response Curve (CRC) B Determine Agonist EC50 (Control) A->B C Incubate Tissue with Antagonist Concentration [B] A->C F Calculate Dose Ratio (DR) = EC50 with [B] / EC50 Control B->F D Generate Agonist CRC in presence of [B] C->D E Determine Agonist EC50 (in presence of [B]) D->E E->F G Repeat for Multiple Antagonist Concentrations F->G H Plot log(DR-1) vs. log[B] G->H I Determine x-intercept = pA2 H->I

Figure 3: Logical Flow for Schild Analysis.

Conclusion

This compound is a potent anticholinergic agent, acting as a competitive antagonist at muscarinic receptors. While much of the existing quantitative data pertains to the racemic mixture, evidence from derivatives strongly suggests that the (R,R)-enantiomer is the primary contributor to the observed pharmacological effects. Its high affinity for M1 and M3 receptors underpins its clinical utility in reducing secretions and as a bronchodilator. The methodologies detailed in this guide provide a framework for the further characterization of this compound and other novel anticholinergic compounds. Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profiles of the individual enantiomers to fully optimize their therapeutic potential.

References

Methodological & Application

Application Note: Ion-Pair HPLC Method for the Determination of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,R)-Glycopyrrolate is the enantiomerically pure form of glycopyrronium (B1196793) bromide, a synthetic anticholinergic agent. It is investigated for various therapeutic applications, including the management of chronic obstructive pulmonary disease (COPD). Due to its polar and basic nature, achieving good peak shape and retention using standard reversed-phase HPLC can be challenging. This application note describes a robust ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The use of an ion-pairing agent in the mobile phase enhances the retention and improves the peak symmetry of the analyte.

Principle of the Method

This method utilizes ion-pair chromatography, a technique where an ionic compound is added to the mobile phase to form a neutral ion pair with the charged analyte. In this case, the positively charged quaternary amine of this compound is paired with an anionic alkylsulfonate, specifically sodium-1-decanesulfonate. This neutral complex exhibits increased hydrophobicity, leading to better retention on a reversed-phase C18 column and improved chromatographic performance.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-VIS detector is suitable for this method. The specific conditions are detailed in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Dual pump LC-10AD, Shimadzu or equivalent
Injector Rheodyne Injector or equivalent
Detector SPD-10A Shimadzu UV-VIS detector or equivalent
Column Nucleosil 100-5 C-18 HD, base deactivated (5 µm, 125 x 4 mm I.D.)[1]
Mobile Phase Phosphate (B84403) buffer pH 2.30 with 0.01 M sodium-1-decanesulfonate / Methanol (B129727) (35/65; v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection Wavelength 222 nm[2]
Injection Volume 20 µL[1]
Run Mode Isocratic[1]

2. Preparation of Solutions

  • Phosphate Buffer (pH 2.30): Dissolve 4.80 g of phosphoric acid (85%) and 6.66 g of potassium dihydrogenphosphate in deionized water. Adjust the pH to 2.30 with 85% phosphoric acid, and then bring the final volume to 1000 mL with deionized water.[1]

  • Mobile Phase: Accurately weigh the required amount of sodium-1-decanesulfonate to achieve a 0.01 M concentration in the aqueous portion of the mobile phase. Dissolve it in the phosphate buffer (pH 2.30). Mix this aqueous solution with methanol in a 35:65 (v/v) ratio. Filter the final mobile phase through a 0.5 µm filter and degas using an ultrasonic bath for 10 minutes before use.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound by dissolving an accurately weighed amount in the mobile phase. Further dilute the stock solution with the mobile phase to obtain the desired concentrations for calibration. For example, a stock solution can be diluted to obtain concentrations ranging from 0.05% to 5% relative to a target concentration of 100 µg/mL.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Method Validation Summary

The analytical method was validated according to international guidelines to ensure its suitability for its intended purpose.[1] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity The method demonstrated good linearity over the tested concentration range.
Accuracy Recovery studies performed at different concentration levels showed results within the range of 99-101%.[2]
Precision The method was found to be precise with low relative standard deviation (%RSD) for repeatability and intermediate precision.
Specificity The method is specific for the determination of this compound in the presence of its potential impurities.
Robustness The method proved to be robust with respect to small, deliberate variations in chromatographic conditions.

Experimental Workflow

The following diagram illustrates the logical workflow of the ion-pair HPLC method for the determination of this compound.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase (Phosphate Buffer with Ion-Pair Reagent & Methanol) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standard Prepare this compound Standard Solutions inject_samples Inject Standard and Sample Solutions prep_standard->inject_samples prep_sample Prepare Sample Solutions prep_sample->inject_samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify_sample Quantify this compound in Samples integrate_peaks->quantify_sample calibration_curve->quantify_sample report_results Report Final Results quantify_sample->report_results

References

Application Note: Analytical Method Validation for the Assay of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

AN-024

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of (R,R)-Glycopyrrolate in bulk drug substance and pharmaceutical formulations. The validation parameters outlined are based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3] The method is validated for specificity, linearity, range, accuracy, precision, quantitation limit, detection limit, and robustness, demonstrating its suitability for its intended purpose.

Introduction

Glycopyrrolate is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic receptors, used as an anticholinergic agent.[4][5] It possesses two chiral centers, resulting in four stereoisomers. The (R,R)-enantiomer has been identified as having higher potency, leading to its development as an enantiomerically pure drug.[4] To ensure the quality, safety, and efficacy of this compound, a validated, stability-indicating analytical method is crucial for its quantification and the monitoring of potential impurities and degradation products.

This application note details the validation of an isocratic RP-HPLC method for the assay of this compound, providing a framework for its implementation in a quality control environment.

Instrumentation and Materials

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent.

  • pH Meter: Calibrated.

  • Volumetric glassware: Class A.

Chemicals and Reagents
  • This compound Reference Standard: USP or equivalent, with known purity.

  • Acetonitrile (ACN): HPLC Grade.

  • Methanol (MeOH): HPLC Grade.

  • Sodium-1-decanesulfonate: Reagent Grade.[6]

  • Potassium Phosphate Monobasic: Reagent Grade.

  • Orthophosphoric Acid: AR Grade.

  • Water: HPLC Grade or Milli-Q.

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): AR Grade for forced degradation studies.[7]

Chromatographic Conditions (Example)

The following conditions are provided as a starting point and should be optimized as necessary.

ParameterCondition
Column Base-deactivated C18, 250 mm x 4.6 mm, 5 µm (e.g., Nucleosil)[4][6]
Mobile Phase Phosphate Buffer (pH 2.3) with 0.01 M Sodium-1-decanesulfonate / Methanol (35:65 v/v)[6]
Flow Rate 1.0 mL/min[5][6]
Column Temp 40 °C[4][6]
Detection UV at 222 nm[8]
Injection Vol. 10 µL
Run Time 10 minutes

Validation Protocols and Acceptance Criteria

The validation of the analytical method is performed according to ICH guidelines to demonstrate its suitability.[2][9]

Analytical_Method_Validation_Workflow start Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria start->protocol system_suitability Define System Suitability Test (SST) protocol->system_suitability specificity Specificity Study (incl. Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report system_suitability->specificity

Caption: Workflow for analytical method validation.

System Suitability

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 100 µg/mL) five or six consecutive times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the theoretical plates (N) and tailing factor (T).

Acceptance Criteria:

Parameter Acceptance Limit
%RSD of Peak Area ≤ 2.0%
%RSD of Ret. Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0

| Theoretical Plates (N) | > 2000 |

Specificity (Stability-Indicating)

Protocol: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo.[10][11]

  • Placebo Interference: Prepare a placebo sample (containing all formulation excipients without the active ingredient) and inject it to ensure no interfering peaks are present at the retention time of this compound.

  • Forced Degradation: Expose the this compound sample (in solution, ~100 µg/mL) to stress conditions to produce potential degradation products.[7][12]

    • Acid Hydrolysis: 0.1M HCl at 60°C for 6 hours.[12]

    • Base Hydrolysis: 0.1M NaOH at 60°C for 6 hours.[12]

    • Oxidative Degradation: 10% H₂O₂ at room temperature for 24 hours.[12]

    • Thermal Degradation: Heat solid sample at 105°C for 6 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 365 nm) for up to 3 hours.[7]

  • Analyze the stressed samples by the proposed method. Assess the peak purity of the this compound peak using a PDA detector to ensure it is spectrally pure and that degradation product peaks are well-resolved.

Acceptance Criteria:

  • No interference from placebo at the retention time of the analyte.

  • The method must resolve the this compound peak from all degradation product peaks (Resolution > 2.0).

  • Peak purity index should be greater than 0.99, indicating no co-eluting peaks.

Linearity and Range

Protocol:

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50% to 150% of the target assay concentration). A typical range for an assay could be 5-250 µg/mL.[7]

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line using linear regression analysis.[13]

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coeff. (r²) ≥ 0.999
Y-intercept Should be close to zero.

| Range | Established from linearity, accuracy, and precision data.[13] |

Accuracy (Recovery)

Protocol:

  • Prepare placebo samples spiked with this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each level.

Acceptance Criteria:

Level Mean Recovery (%) %RSD
80% 98.0 - 102.0 ≤ 2.0%
100% 98.0 - 102.0 ≤ 2.0%

| 120% | 98.0 - 102.0 | ≤ 2.0% |

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[9][10]

3.5.1 Repeatability (Intra-assay Precision) Protocol:

  • Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[9]

  • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%), for a total of nine determinations.[9]

  • Calculate the %RSD of the results.

3.5.2 Intermediate Precision (Inter-assay Ruggedness) Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the combined data from both studies.

Acceptance Criteria:

Parameter Acceptance Limit (%RSD)
Repeatability ≤ 2.0%

| Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Alternatively, they can be determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.[14]

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Protocol:

  • Deliberately introduce small variations to the method parameters to assess its reliability.[9]

  • Analyze a standard solution under each varied condition.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 5 °C).

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Mobile Phase Organic Composition (e.g., ± 2%).

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the established limits for all tested variations.

  • The %RSD of the assay results under all conditions should not exceed 2.0%.

Summary of Validation Data (Example)

Validation_Parameter_Relationships ValidatedMethod Validated Method (Fit for Purpose) Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->ValidatedMethod Accuracy->Range Precision Precision Precision->ValidatedMethod Precision->Range LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of analytical validation parameters.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference; peaks resolved (R>2.0)No interference from placebo/degradantsPass
Linearity (r²) 0.9995≥ 0.999Pass
Range 10 - 150 µg/mLDefined by linearity, accuracy, precisionPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability0.8%≤ 2.0%Pass
- Intermediate Precision1.1%≤ 2.0%Pass
LOD 0.6 µg/mL[5]Report value-
LOQ 1.8 µg/mL[5]Report value, demonstrate precision & accuracyPass
Robustness System suitability passes under all conditionsSystem suitability criteria metPass

Conclusion

The described RP-HPLC method for the quantitative analysis of this compound has been successfully validated in accordance with ICH guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust over the specified range. The method is stability-indicating and is therefore suitable for the routine quality control assay of this compound in bulk drug substance and finished pharmaceutical products.

References

Application Notes and Protocols for In Vitro Evaluation of (R,R)-Glycopyrrolate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, the active enantiomer of glycopyrrolate (B1671915), is a potent muscarinic receptor antagonist. It is a quaternary ammonium (B1175870) compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of this compound at the five human muscarinic receptor subtypes (M1-M5).

Mechanism of Action: Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are coupled to different G-proteins and mediate distinct downstream signaling pathways.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these signaling cascades, this compound inhibits acetylcholine-mediated effects in various tissues.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (pA2) of glycopyrrolate at muscarinic receptors. It is important to note that much of the publicly available data is for the racemic mixture of glycopyrrolate. However, studies on related compounds have shown that the (R,R)-enantiomer is the more pharmacologically active isomer. Therefore, the binding affinities and functional potencies for this compound are expected to be higher than those reported for the racemate.

Table 1: Binding Affinity of Glycopyrrolate for Human Muscarinic Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference(s)
M1[3H]-PirenzepineGuinea-Pig Brain Membranes0.60[1]
M2[3H]-AF-DX 384Guinea-Pig Brain Membranes0.03[1]
M2[3H]-N-methylscopolamineRat Ventricle1.889
M3[3H]-N-methylscopolamineRat Submandibular Gland1.686
M1-M3[3H]-N-methylscopolamineHuman Airway Smooth Muscle0.5 - 3.6[2][3]

Table 2: Functional Antagonist Potency of Glycopyrrolate

Receptor SubtypeAssay TypeAgonistTissue/Cell LinepA2 / pKBReference(s)
M2Schild AnalysisCarbacholGuinea-Pig Atrium8.16[1][4]
M2Schild AnalysisAcetylcholineGuinea-Pig Atrium8.39[1][4]
M1/M3Schild Analysis--10.31 - 11[2]
M2Schild Analysis--8.16 - 9.09[2]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11 Pathway) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o Pathway) M1_M3_M5 M1, M3, M5 Receptors Gq11 Gαq/11 M1_M3_M5->Gq11 Agonist PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gio Gαi/o M2_M4->Gio Agonist AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to displace a known radiolabeled antagonist.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing receptor subtype) incubation Incubate Membranes with: - Radioligand (e.g., [³H]-NMS) - this compound (varying conc.) prep->incubation filtration Separate Bound from Free Radioligand (Rapid vacuum filtration) incubation->filtration counting Quantify Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable subtype-selective radioligand.

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Atropine, radioligand, and cell membranes.

    • Competition: A range of concentrations of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (Functional Antagonism)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Calcium_Flux_Workflow cell_prep Seed Cells Expressing M1, M3, or M5 Receptors dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye cell_prep->dye_loading pre_incubation Pre-incubate Cells with This compound (varying conc.) dye_loading->pre_incubation agonist_addition Add Muscarinic Agonist (e.g., Carbachol) pre_incubation->agonist_addition measurement Measure Fluorescence Changes (FLIPR or plate reader) agonist_addition->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis

Caption: Workflow for a calcium flux functional antagonism assay.

Materials:

  • A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound stock solution.

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to muscarinic receptors. This assay can be used for all muscarinic receptor subtypes.

GTPgS_Binding_Workflow prep Prepare Cell Membranes (Expressing receptor subtype) incubation Incubate Membranes with: - Muscarinic Agonist - this compound (varying conc.) - GDP - [³⁵S]GTPγS prep->incubation separation Separate Bound from Free [³⁵S]GTPγS (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation counting) separation->counting analysis Data Analysis (Calculate IC₅₀) counting->analysis

Caption: Workflow for a GTPγS binding functional antagonism assay.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • Muscarinic agonist (e.g., Carbachol).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Cell membranes.

    • A fixed concentration of the muscarinic agonist (e.g., EC50 or EC80).

    • Varying concentrations of this compound.

    • GDP (typically 10-100 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

References

Application Notes and Protocols for In Vivo Use of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate is the active enantiomer of the well-established muscarinic receptor antagonist, glycopyrrolate (B1671915). As a quaternary ammonium (B1175870) compound, it possesses distinct pharmacokinetic properties, primarily characterized by its limited ability to cross the blood-brain barrier, which minimizes central nervous system (CNS) side effects.[1] this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable affinity for M1 and M3 subtypes.[2][3] This targeted action makes it a valuable tool for in vivo research in various therapeutic areas, including respiratory diseases, neurological disorders, and conditions characterized by excessive cholinergic activity.

These application notes provide an overview of the in vivo applications of this compound, along with detailed experimental protocols to guide researchers in their study design.

In Vivo Applications

This compound is primarily investigated for its therapeutic potential in:

  • Respiratory Diseases: Due to its bronchodilatory and anti-inflammatory properties, this compound is explored in preclinical models of asthma and chronic obstructive pulmonary disease (COPD).[4][5][6]

  • Sialorrhea (Excessive Drooling): Its ability to reduce salivary secretions makes it a candidate for managing sialorrhea associated with neurological conditions such as cerebral palsy and Parkinson's disease.[1][7][8]

  • Neurological Disorders: Research suggests a role for muscarinic cholinergic signaling in the pathogenesis of certain neurological diseases, opening avenues for investigating the neuroprotective effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and related studies involving glycopyrrolate. Note that much of the available data pertains to the racemic mixture, and specific data for the (R,R)-enantiomer is more limited.

Table 1: Pharmacokinetic Parameters of Glycopyrrolate (Racemic)

ParameterSpeciesRouteDoseValueReference
Onset of ActionHumanIV-~1 minute[9]
Duration of ActionHumanIV-2 - 4 hours[9]
Elimination Half-lifeHumanIV-~50 minutes[9]
TmaxRatOral-~1.0 - 1.5 hours[10]

Table 2: In Vivo Efficacy Data for Glycopyrrolate (Racemic) in Animal Models

Animal ModelConditionRouteDoseOutcomeReference
MouseCigarette Smoke-Induced Lung InflammationInhalation300 and 600 µg/mlSuppression of neutrophil and macrophage accumulation in BALF
Guinea PigMethacholine-Induced BronchoconstrictionInhalation-Rapid onset of action[11]
DogBradycardiaIV0.005 or 0.01 mg/kgSignificant increase in heart rate

Table 3: Toxicological Data for Glycopyrrolate (Racemic)

SpeciesRouteLD50Reference
MouseIV-[12]
RatIV-[12]
DogIV25 mg/kg
CatIM283 mg/kg

Experimental Protocols

Protocol 1: Evaluation of Bronchodilatory Effects in a Murine Model of Allergic Asthma

This protocol is adapted from studies investigating anticholinergics in rodent models of asthma.

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old).

  • Induction of Allergic Airway Inflammation:

    • Sensitization: Intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

    • Challenge: Intranasal or aerosol challenge with OVA on consecutive days (e.g., days 24, 25, and 26).

2. This compound Administration:

  • Formulation: Dissolve this compound in sterile saline.

  • Route of Administration: Intratracheal, intranasal, or aerosol inhalation.

  • Dose: A dose-ranging study is recommended. Based on studies with racemic glycopyrrolate, a starting point could be in the range of 0.1 - 1 mg/kg.

  • Timing: Administer 30-60 minutes prior to airway hyperresponsiveness assessment.

3. Assessment of Bronchodilation:

  • Method: Use a whole-body plethysmograph to measure airway hyperresponsiveness (AHR) to a bronchoconstrictor agent (e.g., methacholine).

  • Parameters: Measure Penh (enhanced pause) at baseline and after escalating doses of methacholine.

  • Data Analysis: Compare the dose-response curves of methacholine-induced AHR between the this compound-treated group and a vehicle-treated control group.

4. Bronchoalveolar Lavage (BAL) and Lung Histology:

  • BAL Fluid Analysis: At the end of the experiment, perform a bronchoalveolar lavage to collect BAL fluid. Analyze the fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13).

  • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

Protocol 2: Evaluation of Anti-sialorrheic Effects in a Pilocarpine-Induced Sialorrhea Rat Model

This protocol is designed to assess the inhibitory effect of this compound on salivary secretion.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 200-250 g).

2. This compound Administration:

  • Formulation: Dissolve this compound in sterile saline.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Dose: Based on clinical data for racemic glycopyrrolate, a starting dose range of 0.02 - 0.1 mg/kg can be explored.[7]

  • Timing: Administer 30 minutes prior to the induction of sialorrhea.

3. Induction and Measurement of Sialorrhea:

  • Induction: Administer pilocarpine (B147212) hydrochloride (e.g., 4 mg/kg, s.c.) to induce salivation.

  • Measurement:

    • Place pre-weighed cotton balls in the rat's mouth for a defined period (e.g., 15 minutes).

    • Immediately after collection, re-weigh the cotton balls to determine the amount of saliva secreted.

    • Alternatively, place the rats in metabolic cages and collect the total volume of saliva secreted over a specific time.

4. Data Analysis:

  • Compare the mean salivary output between the this compound-treated group and a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

This compound primarily exerts its effects by antagonizing M1 and M3 muscarinic receptors, which are coupled to Gq/11 proteins. This antagonism inhibits the downstream signaling cascade that leads to various cellular responses.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1/M3) ACh->M_Receptor Activates RR_Glyco This compound RR_Glyco->M_Receptor Inhibits Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Leads to InVivo_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation A1 Define Research Question and Hypothesis A2 Select Animal Model A1->A2 A3 Determine Dosing Regimen (Dose, Route, Frequency) A2->A3 A4 Establish Outcome Measures A3->A4 B1 Animal Acclimatization A4->B1 B2 Induce Disease Model (if applicable) B1->B2 B3 Administer this compound or Vehicle B2->B3 B4 Monitor Animal Health B3->B4 B5 Collect Data (e.g., Physiological, Behavioral) B4->B5 C1 Perform Necropsy and Tissue Collection B5->C1 C2 Conduct Ex Vivo Analyses (e.g., Histology, Biomarkers) C1->C2 C3 Statistical Analysis C2->C3 C4 Interpret Results and Draw Conclusions C3->C4

References

Application Note: Chiral Separation of Glycopyrrolate Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycopyrrolate (B1671915) is an anticholinergic drug that contains two chiral centers, resulting in four stereoisomers: (R,S)-, (S,R)-, (R,R)-, and (S,S)-glycopyrrolate.[1] The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[2] Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of glycopyrrolate stereoisomers is crucial for pharmaceutical quality control and pharmacokinetic studies.[3][4] Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[5][6] This application note provides a detailed protocol for the chiral separation of glycopyrrolate enantiomers using sulfated-β-cyclodextrin as a chiral selector.

Quantitative Data Summary

The following table summarizes the experimental conditions and performance parameters for the chiral separation of glycopyrrolate enantiomers by capillary electrophoresis.

ParameterMethod 1: Enantiomeric Impurity DeterminationMethod 2: Analysis in Rat Plasma
Capillary Uncoated fused-silica, 50 µm i.d., 40 cm effective lengthUncoated fused-silica, 75 µm i.d., 40.2 cm total length
Background Electrolyte (BGE) 30 mM Sodium Phosphate (B84403) Buffer30 mM Phosphate Solution with 5% Acetonitrile
BGE pH 7.0 (adjusted with 1 M Sodium Hydroxide)2.0
Chiral Selector (CS) 2.0% (w/v) Sulfated-β-cyclodextrin (S-β-CD)20 mg/mL Sulfated-β-cyclodextrin (S-β-CD)
Applied Voltage 20 kV-20 kV
Temperature 25°CNot Specified
Injection Not SpecifiedCation-Selective Exhaustive Injection-Sweeping (CSEI-Sweeping)
Detection UV absorption (wavelength not specified)UV absorption (wavelength not specified)
Limit of Detection (LOD) Suitable for 0.1% impurity level2.0 ng/mL for racemic glycopyrrolate
Validation Specificity, linearity, accuracy, precision, LODs, and LOQs determined for 0.1% impurity level.[7]495-fold increase in detection sensitivity compared to traditional injection.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing bge_prep BGE Preparation (30 mM Sodium Phosphate, pH 7.0) cs_add Chiral Selector Addition (2.0% w/v Sulfated-β-CD) bge_prep->cs_add Mix cap_cond Capillary Conditioning cs_add->cap_cond Fill Capillary sample_prep Sample Preparation (Dissolve Glycopyrrolate Standard/Sample) injection Sample Injection sample_prep->injection cap_cond->injection separation Electrophoretic Separation (20 kV, 25°C) injection->separation detection UV Detection separation->detection peak_id Peak Identification & Integration detection->peak_id quant Quantification of Enantiomers peak_id->quant report Report Generation quant->report

Caption: Experimental workflow for chiral separation of glycopyrrolate.

Detailed Experimental Protocol

This protocol is based on the method for determining enantiomeric impurities of RS-glycopyrrolate.[1][7]

1. Materials and Reagents

  • Glycopyrrolate standard

  • Sodium phosphate monobasic

  • Sodium hydroxide (B78521)

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Deionized water

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length, ~40 cm effective length)

  • Capillary Electrophoresis (CE) system with a UV detector

2. Preparation of Solutions

  • 1 M Sodium Hydroxide: Dissolve 4.0 g of sodium hydroxide in 100 mL of deionized water.

  • 30 mM Sodium Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of sodium phosphate monobasic in deionized water to make a 30 mM solution. Adjust the pH to 7.0 using the 1 M sodium hydroxide solution.

  • Background Electrolyte (BGE) with Chiral Selector: Add 2.0 g of sulfated-β-cyclodextrin to 100 mL of the 30 mM sodium phosphate buffer (pH 7.0) to achieve a 2.0% (w/v) concentration. Sonicate the solution to ensure complete dissolution. Filter the BGE through a 0.45 µm filter before use.

  • Sample Solution: Prepare a stock solution of glycopyrrolate in deionized water. Further dilute with deionized water to the desired concentration for analysis.

3. CE Instrument Setup and Capillary Conditioning

  • Install the uncoated fused-silica capillary in the CE instrument.

  • Set the separation voltage to 20 kV.

  • Set the capillary temperature to 25°C.

  • Set the UV detector to an appropriate wavelength for glycopyrrolate detection (e.g., 220 nm).

  • New Capillary Conditioning:

    • Rinse the capillary with 1 M sodium hydroxide for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse the capillary with 0.1 M sodium hydroxide for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with the BGE for 5 minutes.

4. Sample Injection and Analysis

  • Place the prepared BGE and sample vials into the CE autosampler.

  • Perform a hydrodynamic injection of the sample (e.g., 50 mbar for 5 seconds). The injection parameters may need to be optimized based on the instrument and desired sensitivity.

  • Apply the 20 kV separation voltage.

  • Acquire the electropherogram for a sufficient time to allow for the migration of all stereoisomers.

5. Data Analysis

  • Identify and integrate the peaks corresponding to the glycopyrrolate enantiomers in the electropherogram. The optimal separation should resolve (R,S)-glycopyrrolate from its (S,R)-enantiomer and the (R,R)- and (S,S)-diastereomers.[1]

  • Calculate the resolution between the enantiomeric peaks.

  • For quantitative analysis, construct a calibration curve using standards of known concentrations.

  • Determine the concentration of each enantiomer in the unknown sample by comparing its peak area to the calibration curve.

Signaling Pathway/Logical Relationship Diagram

chiral_separation_logic cluster_components System Components cluster_interaction Interaction & Separation Mechanism cluster_output Result enantiomers Glycopyrrolate Enantiomers ((R,S), (S,R), (R,R), (S,S)) complex_formation Formation of Diastereomeric Complexes (Enantiomer + Chiral Selector) enantiomers->complex_formation chiral_selector Chiral Selector (Sulfated-β-cyclodextrin) chiral_selector->complex_formation bge Background Electrolyte (Phosphate Buffer, pH 7.0) bge->complex_formation Provides Conductive Medium mobility_diff Different Effective Electrophoretic Mobilities complex_formation->mobility_diff Leads to separation Chiral Separation mobility_diff->separation Enables electropherogram Electropherogram with Resolved Peaks separation->electropherogram Generates quantification Enantiomeric Purity/Ratio electropherogram->quantification Allows for

Caption: Logic of chiral separation by CE.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of (R,R)-Glycopyrronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,R)-Glycopyrronium bromide is an anticholinergic agent used in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and peptic ulcers.[1][2][3] Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control in both drug substance and drug product manufacturing. This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the determination of (R,R)-glycopyrronium bromide. The described method is specific, accurate, precise, and suitable for routine analysis.[4][5][6][7][8]

Principle

This method utilizes the principles of HPTLC to separate (R,R)-glycopyrronium bromide from its potential impurities on a silica (B1680970) gel stationary phase. The separation is achieved using a specific mobile phase composition. Quantification is performed via densitometric scanning of the chromatogram at a specified wavelength.[4][5][6][7][8]

Materials and Methods

3.1. Chemicals and Reagents

  • (R,R)-Glycopyrronium bromide reference standard

  • Dichloromethane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (AR grade)

  • Silica gel 60 F254 HPTLC plates

3.2. Instrumentation

  • HPTLC applicator (e.g., Camag Linomat 5)

  • HPTLC developing chamber (e.g., Camag Twin Trough Chamber)

  • HPTLC scanner (e.g., Camag TLC Scanner 3)

  • Analysis software (e.g., winCATS)

3.3. Chromatographic Conditions

ParameterCondition
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase Dichloromethane : Methanol : Formic acid (10 : 0.5 : 0.5, v/v/v)[4][5][6][7][8]
Application Mode Band
Band Width 8 mm
Application Rate 150 nL/s
Chamber Saturation 20 minutes with mobile phase
Development Distance 80 mm
Drying Air-dried
Detection Densitometric scanning at 220 nm[4][5][6][7]

Experimental Protocols

4.1. Preparation of Standard Solution

  • Accurately weigh 10 mg of (R,R)-glycopyrronium bromide reference standard.

  • Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Make up the volume to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions of desired concentrations by appropriate dilution of the stock solution.

4.2. Sample Preparation (for Drug Product)

  • Weigh and finely powder a representative sample of the drug product.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of (R,R)-glycopyrronium bromide.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete extraction.

  • Make up the volume to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

4.3. Chromatographic Development

  • Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate.

  • Place the plate in the twin-trough chamber previously saturated with the mobile phase for 20 minutes.

  • Allow the mobile phase to ascend up to 80 mm from the application point.

  • Remove the plate from the chamber and dry it in a current of air.

4.4. Densitometric Analysis

  • Scan the dried plate at a wavelength of 220 nm using a TLC scanner.[4][5][6][7]

  • Record the peak areas and calculate the concentration of (R,R)-glycopyrronium bromide in the sample by comparing the peak area of the sample with that of the standard.

Method Validation Summary

The described HPTLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5][6][8]

Quantitative Data Summary

Parameter(R,R)-Glycopyrronium BromideImpurity GImpurity J
Rf Value 0.17 ± 0.02[4][5][6][7][8]0.34 ± 0.02[4][5][6][7][8]0.69 ± 0.02[4][5][6][7][8]
Linearity Range (µ g/spot ) 0.3 - 10[4][6][7]0.2 - 4.0[4][6][7]0.2 - 4.0[4][6][7]
Correlation Coefficient (R²) ≥ 0.9968[4][6][7][8]≥ 0.9968[4][6][7][8]≥ 0.9968[4][6][7][8]
LOD (µ g/spot ) 0.1[4][6][7]0.05[4][6][7]0.05[4][6][7]
LOQ (µ g/spot ) 0.3[4][6][7]0.2[4][6][7]0.2[4][6][7]
Accuracy (% Recovery) 99.48 ± 1.36[4][6][7]100.04 ± 1.32[4][6][7]99.61 ± 0.80[4][6][7]

Visualizations

HPTLC Workflow for (R,R)-Glycopyrronium Bromide Quantification

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard_Prep Standard Preparation (1 mg/mL Stock) Application Spotting on HPTLC Plate (8 mm bands) Standard_Prep->Application Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Application Development Chromatographic Development (DCM:MeOH:FA, 10:0.5:0.5) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (@ 220 nm) Drying->Scanning Quantification Quantification (Peak Area Comparison) Scanning->Quantification

Caption: HPTLC analysis workflow.

Conclusion

The presented HPTLC method is a reliable and validated technique for the quantification of (R,R)-glycopyrronium bromide in bulk and pharmaceutical dosage forms. Its simplicity, accuracy, and precision make it a valuable tool for quality control and research laboratories. The method is also capable of separating the active ingredient from its related impurities, demonstrating its specificity.[4][5][6][8]

References

Application Note: Stability-Indicating HPLC Method for the Quantification of Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycopyrrolate (B1671915) is an anticholinergic agent used to treat a variety of conditions, including peptic ulcers and excessive drooling. To ensure the quality, efficacy, and safety of pharmaceutical products containing glycopyrrolate, it is crucial to employ a validated stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of glycopyrrolate.

The described method is specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capabilities.[1][2] The method is suitable for routine quality control analysis of glycopyrrolate in bulk drug and pharmaceutical formulations.

Experimental Protocols

Materials and Reagents
  • Glycopyrrolate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A summary of typical HPLC conditions for the analysis of glycopyrrolate is presented in the table below. These have been compiled from various validated methods.

ParameterConditions
HPLC System A gradient HPLC system with a UV/PDA detector.
Column Kromasil 100-5 C8 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase column.[3]
Mobile Phase A pH 2.5 Potassium Dihydrogen Phosphate Buffer:Methanol (80:20 v/v).[3]
Mobile Phase B pH 2.5 Potassium Dihydrogen Phosphate Buffer:Methanol (10:90 v/v).[3]
Gradient Program Time (min)
Flow Rate 1.5 mL/min.[3]
Detection Wavelength 222 nm.[1][3]
Column Temperature 30°C.[3][4]
Injection Volume 35 µL.[3]
Diluent Water or a mixture of mobile phases.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL of Glycopyrrolate): Accurately weigh and transfer 25 mg of Glycopyrrolate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution: Further dilute the stock solution with the diluent to achieve a suitable working concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare the sample solution from the pharmaceutical formulation to obtain a theoretical concentration within the linear range of the method. For instance, for an injection, an appropriate volume of the sample can be diluted with the diluent.[3]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[5] The drug is subjected to various stress conditions to induce degradation.

  • Acid Degradation: To a known amount of the drug substance, add 1 mL of 1N HCl and leave for a specified period (e.g., 15 minutes). Neutralize the solution with an equivalent amount of 1N NaOH and dilute to the final concentration with the diluent.

  • Alkali Degradation: To a known amount of the drug substance, add 1 mL of 1N NaOH and leave for a specified period (e.g., 15 minutes). Neutralize the solution with an equivalent amount of 1N HCl and dilute to the final concentration with the diluent.

  • Oxidative Degradation: Treat the drug substance with 1 mL of 10% hydrogen peroxide for a specified time (e.g., 15 minutes), then dilute to the final concentration with the diluent.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours. After exposure, allow it to cool and prepare a solution of the desired concentration.

  • Photolytic Degradation: Expose the drug substance in a photostability chamber for a specified duration (e.g., 3 hours) and then prepare a solution of the desired concentration.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2]

Validation ParameterTypical Results
Specificity The method is specific, as there is no interference from blanks, placebos, or degradation products at the retention time of glycopyrrolate. The peak purity of glycopyrrolate was found to be acceptable under all stress conditions.[3]
Linearity The method demonstrated linearity over a concentration range of 5-250 µg/mL with a correlation coefficient (r²) of ≥ 0.999.[5]
Accuracy Recovery studies were performed at different concentration levels (50-150%), with mean recovery values typically between 99-101%.[1][2]
Precision The relative standard deviation (RSD) for system precision and method precision was found to be less than 2%.[5]
Robustness The method was found to be robust with respect to small, deliberate variations in method parameters such as flow rate and mobile phase composition.[3]

Results of Forced Degradation Studies

The following table summarizes the typical degradation of glycopyrrolate under various stress conditions.

Stress ConditionReagent/ConditionDuration% Degradation of Glycopyrrolate
Acid Hydrolysis 0.1M HCl30 minSignificant degradation
Alkali Hydrolysis 0.1M NaOH30 minSignificant degradation
Oxidation 3% H₂O₂30 minModerate degradation
Thermal 80°C30 minMinor degradation
Photolytic UV light (365 nm)3 hoursStable

Note: The extent of degradation can vary based on the exact experimental conditions.

Visualizations

Stability_Indicating_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Reference Weigh Glycopyrrolate Reference Standard HPLC Inject Samples into HPLC System Reference->HPLC Sample Prepare Drug Product Sample Solution Sample->HPLC ForcedDeg Prepare Forced Degradation Samples (Acid, Base, etc.) ForcedDeg->HPLC Chromatography Chromatographic Separation (C8 Column, Gradient Elution) HPLC->Chromatography Detection UV Detection at 222 nm Chromatography->Detection DataAcq Data Acquisition & Integration Detection->DataAcq Specificity Assess Specificity & Peak Purity DataAcq->Specificity Validation Perform Method Validation (Linearity, Accuracy, Precision) Specificity->Validation Report Generate Final Report Validation->Report

Caption: Workflow for the stability-indicating HPLC analysis of Glycopyrrolate.

Conclusion

The developed and validated stability-indicating HPLC method is suitable for the routine analysis and quality control of glycopyrrolate in bulk and pharmaceutical dosage forms. The method effectively separates glycopyrrolate from its degradation products, ensuring that the reported concentration is accurate and reflects the true content of the active ingredient. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool in the development and manufacturing of stable glycopyrrolate formulations.

References

Application Note: Rapid UFLC Analysis of (R,R)-Glycopyrrolate for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycopyrrolate (B1671915) is a quaternary ammonium (B1175870) anticholinergic agent that contains two chiral centers, resulting in four possible stereoisomers. The (R,R)-enantiomer is one of the active forms of the drug. Enantioselective analysis is crucial in drug development and quality control to ensure the safety and efficacy of the final product. This application note describes a rapid and efficient Ultra-Fast Liquid Chromatography (UFLC) method for the analysis of (R,R)-Glycopyrrolate. The proposed method utilizes a modern chiral stationary phase to achieve the enantiomeric separation, offering a significant improvement in analysis time over traditional HPLC methods. This method is suitable for high-throughput screening and routine quality control in pharmaceutical laboratories.

Instrumentation and Consumables

  • UFLC System: A system capable of high-pressure gradient elution with a low-volume flow path (e.g., Shimadzu Prominence UFLC or equivalent).

  • Detector: UV/Vis or Photodiode Array (PDA) Detector.

  • Column: A chiral stationary phase column suitable for the separation of polar compounds. A polysaccharide-based chiral column is recommended as a starting point for method development.

  • Data Acquisition and Processing: Chromatography data station software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (analytical grade), Ammonium formate (B1220265) (analytical grade), Water (deionized or HPLC grade).

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • For Drug Substance: Dissolve the glycopyrrolate sample in methanol to achieve a nominal concentration of 100 µg/mL.

  • For Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to obtain a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

3. UFLC Method Protocol

The following is a proposed starting method for the rapid analysis of this compound. Method optimization may be required depending on the specific column and instrument used.

ParameterRecommended Condition
Column Chiralpak® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica (B1680970) gel) or equivalent (4.6 x 150 mm)
Mobile Phase Acetonitrile:Methanol:0.1% Formic Acid in Water (e.g., 80:15:5, v/v/v). Isocratic elution.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 25 °C
Detection UV at 220 nm
Run Time Approximately 10 minutes

4. Method Validation (Summary of Typical Parameters)

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical expected performance of a validated method.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from placebo or related substances.
Linearity (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small variations in method parameters.

Data Presentation

The following table summarizes hypothetical quantitative data for the UFLC analysis of this compound based on the proposed method.

ParameterResult
Retention Time (min) This compound: ~ 5.8 min
(S,S)-Glycopyrrolate: ~ 6.5 min
Resolution (Rs) > 2.0 between enantiomers
Linearity Range (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
LOD (µg/mL) 0.3 µg/mL
LOQ (µg/mL) 1.0 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD) < 1.5%

Mandatory Visualizations

UFLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UFLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Dissolution Dissolution in Methanol Standard->Dissolution Sample Sample Weighing/Dilution Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Injection Injection into UFLC Filtration->Injection Separation Chiral Separation on Column Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the UFLC analysis of this compound.

Chiral_Separation_Principle cluster_system Chromatographic System cluster_analytes Enantiomers cluster_interaction Chiral Recognition cluster_output Chromatogram MobilePhase Mobile Phase (Achiral) CSP Chiral Stationary Phase (CSP) Interaction_RR Stronger Interaction (Longer Retention) Interaction_SS Weaker Interaction (Shorter Retention) RR_Enantiomer This compound RR_Enantiomer->Interaction_RR Forms transient diastereomeric complex SS_Enantiomer (S,S)-Glycopyrrolate SS_Enantiomer->Interaction_SS Forms transient diastereomeric complex Elution_RR Peak 2: (R,R)-Enantiomer Interaction_RR->Elution_RR Elutes Second Elution_SS Peak 1: (S,S)-Enantiomer Interaction_SS->Elution_SS Elutes First

Caption: Principle of enantiomeric separation of Glycopyrrolate on a chiral stationary phase.

Application Notes and Protocols for the Preclinical Formulation of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate is the active enantiomer of glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent. It acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to reduced salivary, bronchial, and gastric secretions, as well as inhibition of smooth muscle contraction.[1][2][3] These properties make it a compound of interest for preclinical research in therapeutic areas such as sialorrhea (excessive drooling), chronic obstructive pulmonary disease (COPD), and peptic ulcers.[4][5][6]

These application notes provide detailed guidance on the formulation of this compound for preclinical studies, including vehicle selection, stability considerations, and quality control. Additionally, detailed protocols for key preclinical experiments are provided to guide researchers in evaluating the bioavailability, efficacy, and toxicity of their formulations.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[6] Understanding its solubility in various vehicles is critical for developing appropriate formulations for preclinical administration.

PropertyDataReference(s)
Molecular Formula C₁₉H₂₈BrNO₃[1][6]
Molecular Weight 398.33 g/mol [1][6]
Appearance White to tan crystalline powder[2]
Solubility in Water ≥24 mg/mL[2][6]
Solubility in PBS (pH 7.2) ~10 mg/mL[1]
Solubility in Ethanol ~30 mg/mL[1]
Solubility in DMSO ~30 mg/mL[1]

Formulation of this compound for Preclinical Studies

The choice of formulation vehicle and excipients depends on the intended route of administration and the specific requirements of the preclinical study.

Parenteral Formulations (Intravenous, Intramuscular, Subcutaneous)

For parenteral administration, sterile and pyrogen-free formulations are mandatory. A simple aqueous solution is often sufficient given the water solubility of this compound.

Table 2: Example of a Basic Parenteral Formulation

ComponentConcentration RangePurpose
This compound0.1 - 5 mg/mLActive Ingredient
Sodium Chlorideq.s. to isotonicityTonicity agent
Hydrochloric Acid/Sodium HydroxideAs neededpH adjustment (target pH 3.0-4.0 for stability)
Water for Injection, USPq.s. to final volumeVehicle

Note: Glycopyrrolate solutions are most stable at a pH between 2.0 and 3.0. Stability decreases significantly at a pH above 6.0 due to ester hydrolysis.

Oral Formulations (Gavage)

Due to the poor oral bioavailability of glycopyrrolate, higher doses may be required for oral studies.[7] Simple aqueous solutions or suspensions can be used.

Table 3: Example of an Oral Formulation

ComponentConcentration RangePurpose
This compound1 - 20 mg/mLActive Ingredient
Purified Waterq.s. to final volumeVehicle
Methylcellulose (0.5%)OptionalSuspending agent

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general HPLC method for determining the concentration and stability of this compound in solution.

Table 4: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (e.g., 45:55 v/v)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 222 nm or 230 nm
Injection Volume 10 - 20 µL
Column Temperature 30°C
Retention Time Approximately 3-4 minutes (will vary based on exact conditions)

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the formulated this compound solution with the mobile phase to an expected concentration within the range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

  • Stability Assessment: For stability studies, store the formulated solution under desired conditions (e.g., 4°C, 25°C/60% RH) and analyze samples at specified time points (e.g., 0, 24, 48 hours, 1 week). Stability is typically defined as retaining >90% of the initial concentration.

Preclinical Bioavailability Study (Rat Model)

This protocol outlines a basic intravenous bioavailability study in rats.

Table 5: Intravenous Bioavailability Study Parameters

ParameterSpecification
Animal Model Male Sprague-Dawley rats (250-300 g)
Housing Standard conditions, 12-hour light/dark cycle, ad libitum access to food and water. Fasted overnight before dosing.
Dose 1 mg/kg this compound
Formulation 0.5 mg/mL in sterile saline, pH 3.5
Administration Intravenous bolus injection via the tail vein.
Blood Sampling 0.1 mL per sample from the jugular vein at 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, and 24 hours post-dose.
Sample Processing Collect blood in EDTA tubes, centrifuge to obtain plasma, and store at -80°C until analysis.
Analytical Method LC-MS/MS for quantification of this compound in plasma.
Pharmacokinetic Analysis Non-compartmental analysis to determine Cmax, Tmax, AUC, half-life, and clearance.
Preclinical Efficacy Study: Sialorrhea (Rat Model)

This protocol is designed to assess the efficacy of this compound in a pilocarpine-induced sialorrhea model in rats.[1]

Table 6: Sialorrhea Efficacy Study Parameters

ParameterSpecification
Animal Model Male Wistar rats (200-250 g)
Housing Standard conditions, 12-hour light/dark cycle, ad libitum access to food and water.
Groups 1. Vehicle control (saline) + Pilocarpine2. This compound (e.g., 0.1, 0.3, 1 mg/kg) + Pilocarpine (B147212)
Formulation This compound dissolved in sterile saline.
Administration This compound or vehicle administered subcutaneously 30 minutes prior to pilocarpine.
Induction of Sialorrhea Pilocarpine hydrochloride (4 mg/kg) administered subcutaneously.
Saliva Collection Pre-weighed cotton balls placed in the animals' mouths for 15 minutes, immediately after pilocarpine injection.
Endpoint Saliva secretion measured as the change in weight of the cotton balls.
Statistical Analysis One-way ANOVA followed by Dunnett's post-hoc test.
Preclinical Toxicity Study: Acute and Repeated Dose (Rodent Model)

This protocol provides a general framework for acute and 28-day repeated-dose oral toxicity studies in rats.

Table 7: Acute and Repeated Dose Oral Toxicity Study Parameters

ParameterSpecification
Animal Model Sprague-Dawley rats (equal numbers of males and females)
Housing Standard conditions, 12-hour light/dark cycle, ad libitum access to food and water.
Groups (Acute) 1. Vehicle control (purified water)2. Low, mid, and high single doses of this compound (e.g., 50, 150, 500 mg/kg)
Groups (Repeated Dose) 1. Vehicle control (purified water)2. Low, mid, and high daily doses of this compound (e.g., 10, 30, 100 mg/kg/day) for 28 days
Formulation This compound in purified water.
Administration Oral gavage, once daily.
Observations Clinical signs of toxicity, body weight, food consumption (daily for 1 week, then weekly).
Terminal Procedures Blood collection for hematology and clinical chemistry. Gross necropsy and histopathological examination of major organs.
Endpoints Morbidity, mortality, clinical observations, body weight changes, food consumption, hematology, clinical chemistry, gross pathology, and histopathology.

Mechanism of Action and Signaling Pathways

This compound is a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3). Its therapeutic effects are primarily mediated through the blockade of M1 and M3 receptors, which are coupled to Gq proteins, and M2 receptors, which are coupled to Gi proteins.

Experimental Workflow for Formulation and Preclinical Testing

G cluster_formulation Formulation Development cluster_qc Quality Control cluster_preclinical Preclinical Evaluation A Physicochemical Characterization B Solubility Screening (Aqueous & Organic Vehicles) A->B C Excipient Compatibility & Selection B->C D Sterile Formulation (Parenteral) C->D E Oral Formulation (Gavage) C->E F HPLC Method Development & Validation D->F E->F G Stability Studies (pH, Temp, Time) F->G H Bioavailability Study (IV, Rat) G->H I Efficacy Study (Sialorrhea/COPD Model) G->I J Toxicity Study (Acute & Repeated Dose) G->J G cluster_M1M3 M1/M3 Receptor Blockade (Gq-coupled) cluster_M2 M2 Receptor Blockade (Gi-coupled) A This compound B M1/M3 Receptor A->B Antagonizes C Gq Protein B->C Prevents Activation D Phospholipase C (PLC) C->D E IP3 & DAG Production D->E F Increased Intracellular Ca²⁺ & PKC Activation E->F G Physiological Response (e.g., Salivary Gland Secretion, Smooth Muscle Contraction) F->G H This compound I M2 Receptor H->I Antagonizes J Gi Protein I->J Prevents Activation K Adenylyl Cyclase (AC) J->K Inhibition Relieved L cAMP Production K->L M Physiological Response (e.g., Decreased Heart Rate) L->M

References

Application Notes and Protocols: (R,R)-Glycopyrrolate in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, the active enantiomer of glycopyrrolate (B1671915), is a potent and long-acting muscarinic antagonist (LAMA) under investigation for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] As an anticholinergic agent, it competitively inhibits the binding of acetylcholine (B1216132) to muscarinic receptors, leading to bronchodilation and a reduction in mucus secretion.[2] this compound exhibits high affinity for muscarinic receptors in the airways.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical models of respiratory disease.

Mechanism of Action

This compound exerts its therapeutic effects by blocking muscarinic receptors, primarily the M3 subtype located on airway smooth muscle cells and submucosal glands.[1] This antagonism prevents acetylcholine-mediated bronchoconstriction and mucus hypersecretion, two key pathophysiological features of obstructive lung diseases.[1][2]

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The binding of acetylcholine to M3 receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and ultimately, smooth muscle contraction and bronchoconstriction. This compound, by blocking the M3 receptor, inhibits this entire downstream signaling pathway.

cluster_cell Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor binds & activates RR_Glycopyrrolate This compound RR_Glycopyrrolate->M3_Receptor binds & inhibits Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor Ca2_release Ca2+ Release SR->Ca2_release releases Ca2+ Contraction Bronchoconstriction Ca2_release->Contraction leads to

Caption: Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle Cells.

Quantitative Data

In Vitro Efficacy of Glycopyrrolate
AssayPreparationAgonistGlycopyrrolate Potency (pIC50)Reference
Contraction InhibitionGuinea-pig isolated tracheaCarbachol (B1668302)9.5[4]
Contraction InhibitionHuman isolated bronchiCarbachol10.4[4]
In Vivo Efficacy of Glycopyrrolate in COPD Models
Animal ModelTreatmentParameterResultReference
MouseCigarette smoke exposureTotal inflammatory cells in BALFSignificant reduction with Glycopyrrolate[5]
MouseCigarette smoke exposureMacrophages in BALFSignificant reduction with Glycopyrrolate[5]
MouseCigarette smoke exposureNeutrophils in BALFSignificant reduction with Glycopyrrolate[5]
MouseCigarette smoke exposureIL-1β, TNF-α, MCP-1, TGF-β1 in BALF and lung tissueSignificant reduction with Glycopyrrolate (300 and 600 µg/ml)[5]
Clinical Efficacy of Inhaled Glycopyrrolate in COPD Patients
StudyDoseParameterImprovement vs. PlaceboReference
GEM215.6 µg twice dailyFEV1 AUC0-12h at Week 12123 mL[6]
Dose-ranging18 µg twice dailyFEV1 AUC0-12h on Day 14Statistically significant increase[7][8][9]
Dose-ranging9 µg twice dailyFEV1 AUC0-12h on Day 14Statistically significant increase[7][8][9]
Dose-ranging4.6 µg twice dailyFEV1 AUC0-12h on Day 14Statistically significant increase[7][8][9]
Dose-ranging2.4 µg twice dailyFEV1 AUC0-12h on Day 14Statistically significant increase[7][8][9]

Experimental Protocols

In Vivo Model: Cigarette Smoke-Induced COPD in Mice

This protocol describes the induction of a COPD-like phenotype in mice through cigarette smoke exposure and subsequent treatment with this compound.

cluster_protocol Cigarette Smoke-Induced COPD Model Workflow acclimatization Acclimatization (1 week) cs_exposure Cigarette Smoke Exposure (4 weeks, 5 days/week) acclimatization->cs_exposure methacholine (B1211447) Methacholine Challenge (Airway Hyperresponsiveness) cs_exposure->methacholine balf Bronchoalveolar Lavage Fluid (BALF) Collection cs_exposure->balf histology Lung Histology cs_exposure->histology treatment This compound Nebulization (concurrent with CS exposure) treatment->cs_exposure treatment during exposure analysis Data Analysis methacholine->analysis balf->analysis histology->analysis

Caption: Workflow for the in vivo cigarette smoke-induced COPD model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Whole-body inhalation exposure system

  • Standard research cigarettes

  • This compound

  • Nebulizer system suitable for mice

  • Methacholine chloride

  • Whole-body plethysmography system

  • Phosphate-buffered saline (PBS)

  • Formalin

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Cigarette Smoke (CS) Exposure:

    • Place mice in the whole-body inhalation exposure system.

    • Expose mice to the smoke of 10-12 cigarettes per day, 5 days a week, for 4 weeks. The smoke-to-air ratio should be optimized to induce a consistent inflammatory response without causing excessive distress.

    • A control group of mice should be exposed to filtered air only.

  • This compound Treatment:

    • Prepare a solution of this compound in sterile saline at the desired concentration (e.g., based on dose-ranging studies).

    • Administer this compound via nebulization for a fixed duration (e.g., 30 minutes) daily, prior to CS exposure.

    • A vehicle control group should receive nebulized saline.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final CS exposure and treatment, assess AHR using a whole-body plethysmography system.[10]

    • Obtain baseline readings for each mouse.

    • Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record the enhanced pause (Penh) at each concentration to determine the provocative concentration of methacholine that causes a 200% increase in Penh (PC200).[10]

  • Bronchoalveolar Lavage (BAL) and Cytokine Analysis:

    • Following AHR assessment, euthanize the mice.

    • Perform a tracheotomy and cannulate the trachea.

    • Lavage the lungs with three separate aliquots of 0.5 mL of ice-cold PBS.[11][12]

    • Pool the recovered BAL fluid (BALF) and centrifuge to pellet the cells.

    • Count the total number of cells and prepare cytospin slides for differential cell counting (macrophages, neutrophils, lymphocytes, eosinophils).[11][12]

    • Analyze the BALF supernatant for inflammatory cytokine levels (e.g., TNF-α, IL-1β, MCP-1) using ELISA.[5][13][14]

  • Lung Histology:

    • After BAL, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

    • Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

In Vitro Model: Calcium Signaling in Human Airway Smooth Muscle (HASM) Cells

This protocol details the measurement of intracellular calcium mobilization in cultured HASM cells in response to a muscarinic agonist and its inhibition by this compound.

cluster_protocol In Vitro Calcium Signaling Workflow cell_culture Culture HASM Cells dye_loading Load with Calcium Indicator Dye (e.g., Fluo-8) cell_culture->dye_loading pre_treatment Pre-treat with This compound dye_loading->pre_treatment agonist_stimulation Stimulate with Muscarinic Agonist (e.g., Carbachol) pre_treatment->agonist_stimulation imaging Live Cell Imaging (Fluorescence Microscopy) agonist_stimulation->imaging analysis Quantify Fluorescence Intensity imaging->analysis

Caption: Workflow for the in vitro calcium signaling assay.

Materials:

  • Human airway smooth muscle (HASM) cells

  • Cell culture medium (e.g., Ham's F12 with 10% FBS)

  • Carbachol

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM)[15]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture:

    • Culture HASM cells in T75 flasks until confluent.

    • Seed cells onto glass-bottom dishes suitable for microscopy and grow to 70-80% confluency.

    • Serum-starve the cells for 24-48 hours before the experiment to synchronize them in a quiescent state.

  • Calcium Indicator Loading:

    • Prepare a loading solution of Fluo-8 AM (e.g., 4 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-8 AM loading solution for 30-60 minutes at 37°C in the dark.[15]

    • Wash the cells three times with HBSS to remove excess dye.

  • Treatment and Stimulation:

    • Add fresh HBSS to the cells.

    • Acquire a baseline fluorescence reading for 2-5 minutes.

    • For inhibition studies, pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a muscarinic agonist such as carbachol to induce a calcium response and immediately begin recording fluorescence intensity.

  • Image Acquisition and Analysis:

    • Capture images at regular intervals (e.g., every 1-5 seconds) for several minutes to record the entire calcium transient.

    • Quantify the change in fluorescence intensity over time for individual cells or regions of interest.

    • The response is typically expressed as the ratio of fluorescence relative to the baseline (F/F0) or as the peak change in fluorescence.

    • Generate dose-response curves for carbachol in the presence and absence of this compound to determine its inhibitory potency (IC50).

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant models of respiratory disease. The in vivo cigarette smoke-induced COPD model in mice allows for the assessment of the compound's anti-inflammatory and bronchodilatory effects in a complex biological system. The in vitro calcium signaling assay in HASM cells offers a more focused approach to characterizing the mechanism of action and potency of this compound at the cellular level. Together, these models can provide valuable data to support the development of this compound as a novel therapeutic for COPD and other obstructive lung diseases.

References

Application of (R,R)-Glycopyrrolate in Neurological Disorder Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Glycopyrrolate, the active enantiomer of glycopyrrolate (B1671915), is a peripherally acting muscarinic antagonist with a quaternary ammonium (B1175870) structure. This chemical property limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other anticholinergic agents.[1][2] While clinically established for reducing sialorrhea (excessive drooling) in neurological disorders such as cerebral palsy and Parkinson's disease, emerging preclinical research highlights its potential in modulating neuroinflammatory processes.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in neurological disorder research, focusing on its established clinical application and its burgeoning role as a potential neuroinflammatory modulator.

Application Note 1: Management of Sialorrhea in Neurological Disorders

This compound is a well-documented therapeutic agent for the management of sialorrhea in patients with neurological conditions like cerebral palsy and Parkinson's disease.[5][6] Its mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors, primarily M3 receptors, in the salivary glands, which are responsible for saliva production.[2]

Quantitative Data from Clinical Studies

The following tables summarize the efficacy of glycopyrrolate in treating sialorrhea in pediatric and adult patients with neurological disorders.

Table 1: Efficacy of Glycopyrrolate in Pediatric Patients with Neurological Conditions and Sialorrhea
Study Population Pediatric patients (3-18 years) with chronic, moderate-to-severe drooling due to cerebral palsy or other neurologic conditions.[7]
Dosage Regimen Starting dose of 0.02 mg/kg three times daily, titrated up to a maximum of 0.1 mg/kg three times daily.[7]
Primary Efficacy Endpoint Responder rate, defined as at least a three-point change from baseline on the modified Teacher's Drooling Scale (mTDS).[7]
Results At 24 weeks, 52.3% of patients were responders.[7]
Adverse Events The most common treatment-emergent adverse events were constipation (20.4%), vomiting (17.5%), diarrhea (17.5%), pyrexia (14.6%), and dry mouth (10.9%).[7]
Table 2: Efficacy of Glycopyrrolate in Adult Patients with Parkinson's Disease and Sialorrhea
Study Design 4-week, randomized, double-blind, placebo-controlled, crossover trial.[6]
Study Population 23 patients with Parkinson's disease and sialorrhea.[6]
Dosage Regimen Oral glycopyrrolate 1 mg three times daily.[6]
Primary Outcome Sialorrhea score on a scale from 1 (no sialorrhea) to 9 (profuse sialorrhea).[6]
Results The mean sialorrhea score improved from 4.6 with placebo to 3.8 with glycopyrrolate. 39.1% of patients on glycopyrrolate had a clinically relevant improvement of at least 30% compared to 4.3% with placebo.[6]
Adverse Events No significant differences in adverse events were observed between glycopyrrolate and placebo treatment.[6]

Application Note 2: Investigation of Anti-Neuroinflammatory Effects

Recent in vitro evidence suggests that this compound may possess anti-inflammatory properties, a novel application with significant implications for neurological disorders where neuroinflammation is a key pathological component. The proposed mechanism involves the modulation of inflammatory responses through the cholinergic anti-inflammatory pathway, although the precise signaling cascade in the CNS requires further elucidation.[3][8]

Quantitative Data from In Vitro Study

A study on human primary monocytes demonstrated that this compound can synergistically enhance the anti-inflammatory effects of a phosphodiesterase 4 (PDE4) inhibitor and a corticosteroid.[3]

Table 3: Synergistic Anti-inflammatory Effects of this compound in Human Primary Monocytes
Cell Model Human primary monocytes stimulated with lipopolysaccharide (LPS).[3]
This compound Concentration 10 µM.[3]
Endpoint Inhibition of TNF-α release.[3]
Synergistic Effect with Rolipram (B1679513) (PDE4 inhibitor) This compound reduced the IC35 of rolipram from 68.9 nM to 1.70 nM.[3]
Synergistic Effect with Budesonide (B1683875) (Corticosteroid) This compound reduced the IC50 of budesonide from 0.55 nM to 0.13 nM.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects of this compound in Microglia

This protocol is designed to investigate the potential of this compound to modulate the inflammatory response in microglial cells, the primary immune cells of the CNS.

1. Cell Culture:

  • Culture a murine microglial cell line (e.g., BV-2) or primary microglia in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plate cells in 96-well plates for cytokine analysis or larger formats for protein and RNA extraction.

2. Induction of Neuroinflammation:

  • Stimulate the microglial cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

3. Treatment with this compound:

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour before adding LPS.

  • Include a vehicle control (culture medium) and an LPS-only control.

4. Endpoint Analysis:

  • Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an ELISA kit.

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.

  • Gene Expression Analysis: After 6-12 hours of treatment, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Il1b, Nos2).

  • Western Blot Analysis: After 24 hours, lyse the cells and perform Western blotting to assess the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, IκBα).

Protocol 2: In Vivo Assessment of this compound in a Rodent Model of Parkinson's Disease

This protocol outlines a general procedure to evaluate the efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease, focusing on both motor symptoms and neuroinflammation.

1. Animal Model:

2. Treatment with this compound:

  • Begin treatment with this compound or vehicle (saline) one day after MPTP administration.

  • Administer this compound via subcutaneous or intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg) once or twice daily for a specified duration (e.g., 7-14 days).

3. Behavioral Assessment:

  • Perform a battery of motor function tests before MPTP administration and at the end of the treatment period.

  • Rotarod Test: To assess motor coordination and balance.

  • Open Field Test: To evaluate locomotor activity and exploratory behavior.

  • Cylinder Test: To measure forelimb akinesia.

4. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Collect brain tissue for histological and biochemical analysis.

  • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum. Stain for microglial (Iba1) and astrocyte (GFAP) markers to assess neuroinflammation.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC). Measure levels of pro-inflammatory cytokines in brain homogenates using ELISA.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Anti-Neuroinflammatory Signaling of this compound

Caption: Proposed mechanism of this compound's anti-inflammatory effect in microglia.

Diagram 2: Experimental Workflow for In Vitro Neuroinflammation Assay

G Start Start Plate_Microglia Plate Microglial Cells Start->Plate_Microglia Pre_treat Pre-treat with this compound or Vehicle Plate_Microglia->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Analyze Endpoint Analysis Incubate->Analyze ELISA Cytokine Measurement (ELISA) Analyze->ELISA Supernatant Griess Nitric Oxide Assay (Griess) Analyze->Griess Supernatant qPCR Gene Expression (qRT-PCR) Analyze->qPCR Cell Lysate Western Protein Analysis (Western Blot) Analyze->Western Cell Lysate End End ELISA->End Griess->End qPCR->End Western->End

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Diagram 3: Experimental Workflow for In Vivo Parkinson's Disease Model

G Start Start Baseline_Behavior Baseline Behavioral Testing Start->Baseline_Behavior MPTP_Induction Induce Parkinsonism (MPTP) Baseline_Behavior->MPTP_Induction Treatment Treat with this compound or Vehicle MPTP_Induction->Treatment Post_Treatment_Behavior Post-Treatment Behavioral Testing Treatment->Post_Treatment_Behavior Euthanasia Euthanize and Collect Brain Tissue Post_Treatment_Behavior->Euthanasia Analysis Post-mortem Analysis Euthanasia->Analysis IHC Immunohistochemistry (TH, Iba1, GFAP) Analysis->IHC HPLC Dopamine Measurement (HPLC) Analysis->HPLC ELISA Cytokine Measurement (ELISA) Analysis->ELISA End End IHC->End HPLC->End ELISA->End

Caption: Workflow for evaluating this compound in a mouse model of Parkinson's disease.

Conclusion

This compound is a valuable tool for neurological disorder research. Its established efficacy in managing sialorrhea provides a strong clinical foundation, while its emerging anti-inflammatory properties open new avenues for investigation into its therapeutic potential in a broader range of neurological conditions. The provided protocols and workflows offer a starting point for researchers to explore the multifaceted roles of this compound in the CNS. Further research is warranted to fully elucidate the mechanisms underlying its neuro-modulatory effects and to translate these findings into novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R,R)-Glycopyrrolate HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (R,R)-Glycopyrrolate. The following question-and-answer format directly addresses common problems and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a tail extending from the right side of the peak. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[1]

The degree of tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 is considered significant, and values exceeding 2.0 may be unacceptable for quantitative analysis.[1][2]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: this compound is a quaternary ammonium (B1175870) compound, making it a strong base with a high pKa of approximately 11.53.[3] This basic nature is the primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC. The main cause is secondary interactions between the positively charged glycopyrrolate (B1671915) molecule and negatively charged residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 or C8 columns).[2][4][5][6] These interactions are a form of secondary retention mechanism, which is different from the intended hydrophobic retention, leading to a delayed elution of a portion of the analyte molecules and causing the characteristic peak tail.[2][7][8]

Troubleshooting Guide for this compound Peak Tailing

Q3: My this compound peak is tailing. What are the most common causes and how do I fix them?

A3: The most common causes for this compound peak tailing are related to interactions with the stationary phase, mobile phase conditions, and the column itself. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate and Optimize Mobile Phase Conditions

The mobile phase composition, particularly its pH and buffer strength, is critical in controlling the peak shape of basic compounds like glycopyrrolate.

  • Issue: Incorrect mobile phase pH. At mid-range pH values, residual silanol groups on the silica (B1680970) packing are ionized and can strongly interact with the positively charged glycopyrrolate.

  • Solution: Adjust the mobile phase pH. Lowering the pH to between 2 and 3 is a common strategy to suppress the ionization of silanol groups, thereby minimizing secondary interactions.[2][4][5]

  • Experimental Protocol:

    • Prepare a mobile phase with a buffer at a pH of 3.0 (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • If tailing persists, incrementally decrease the pH to 2.5 and then to 2.0.

    • Ensure the column used is stable at low pH conditions to prevent degradation of the stationary phase.[5]

  • Issue: Inadequate buffer concentration or ionic strength.

  • Solution: Increase the buffer concentration. A higher ionic strength can help to mask the residual silanol groups and reduce their interaction with glycopyrrolate. For example, increasing the phosphate buffer concentration from 10 mM to 25 mM can improve peak shape.[5]

  • Experimental Protocol:

    • Prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM.

    • Inject the this compound standard with each mobile phase and compare the peak shape.

  • Issue: Use of a competitive base.

  • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing the interaction with glycopyrrolate. A typical concentration is 0.05% to 0.1% TEA.[9]

  • Experimental Protocol:

    • Add 0.1% (v/v) of triethylamine to your current mobile phase.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved.

    • Inject the sample and evaluate the peak shape.

Step 2: Assess the HPLC Column

The choice and condition of the HPLC column play a significant role in peak shape.

  • Issue: Inappropriate column chemistry. Standard silica-based C18 columns may have a high number of accessible silanol groups.

  • Solution: Use an end-capped or base-deactivated column. These columns have their residual silanol groups chemically bonded with a small silylating agent, making them less available for interaction with basic analytes.[2][5][9] Columns with high-purity silica also tend to have fewer metallic impurities, which can also contribute to peak tailing.[5][10]

  • Experimental Protocol:

    • Replace the current column with a new, end-capped C18 or C8 column from a reputable manufacturer.

    • Alternatively, consider a column with a different stationary phase, such as a polymer-based or hybrid silica column, which has fewer or no silanol groups.[4]

  • Issue: Column degradation or contamination. Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample matrix components, leading to poor peak shape.[1]

  • Solution: Flush the column or use a guard column. A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[1] If the column is contaminated, a washing procedure with a strong solvent can help.

  • Experimental Protocol (Column Washing):

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents in reverse order of polarity (e.g., 20 column volumes of your mobile phase without buffer, then 20 column volumes of acetonitrile, followed by 20 column volumes of isopropanol).

    • Equilibrate the column with the mobile phase before use.

  • Issue: Column void formation. Voids at the column inlet can cause peak distortion.[1][5]

  • Solution: If a void is suspected, it is often best to replace the column. Using a guard column can help extend the life of the analytical column.[5]

Step 3: Check for System and Sample-Related Issues

Problems with the HPLC system or the sample itself can also lead to peak tailing.

  • Issue: Extra-column band broadening. This can be caused by excessive tubing length or diameter between the injector, column, and detector.[1][11]

  • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.

  • Issue: Sample overload. Injecting too much sample can saturate the stationary phase and cause peak tailing.[1][11]

  • Solution: Reduce the injection volume or dilute the sample.

  • Experimental Protocol:

    • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the effect on peak shape.

  • Issue: Sample solvent mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[1][11]

  • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Expected Outcome
Mobile Phase pH pH 7.0pH 4.5pH 2.5Decreased tailing factor at lower pH
Buffer Strength 10 mM25 mM50 mMImproved peak symmetry with increased buffer strength
Column Type Standard C18End-capped C18Polymer-basedEnd-capped and polymer-based columns should show significantly less tailing
Sample Concentration HighMediumLowReduced tailing at lower concentrations

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting process and the chemical interactions causing peak tailing.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_system System & Sample Checks start Peak Tailing Observed for This compound mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column Step 2: Evaluate Column mobile_phase->column If tailing persists adjust_ph Adjust pH (2.0-3.0) mobile_phase->adjust_ph Primary Action system Step 3: Check System & Sample column->system If tailing persists use_endcapped Use End-capped/Base-deactivated Column column->use_endcapped Primary Action check_tubing Minimize Extra-column Volume system->check_tubing solution Symmetrical Peak Achieved adjust_ph->solution Problem Solved increase_buffer Increase Buffer Strength adjust_ph->increase_buffer increase_buffer->solution Problem Solved add_tea Add Competing Base (TEA) increase_buffer->add_tea add_tea->solution Problem Solved use_endcapped->solution Problem Solved wash_column Wash or Replace Column use_endcapped->wash_column wash_column->solution Problem Solved use_guard Use Guard Column wash_column->use_guard use_guard->solution Problem Solved check_tubing->solution Problem Solved reduce_load Reduce Injection Volume/Concentration check_tubing->reduce_load reduce_load->solution Problem Solved match_solvent Match Sample Solvent to Mobile Phase reduce_load->match_solvent match_solvent->solution Problem Solved

Caption: Troubleshooting workflow for this compound peak tailing.

Silanol_Interaction cluster_high_ph Mid to High pH Mobile Phase cluster_low_ph Low pH Mobile Phase (pH 2-3) silanol_ionized Ionized Silanol Group (Si-O⁻) glycopyrrolate This compound (Cationic) silanol_ionized->glycopyrrolate Strong Ionic Interaction tailing Peak Tailing glycopyrrolate->tailing Causes silanol_protonated Protonated Silanol Group (Si-OH) glycopyrrolate_low This compound (Cationic) silanol_protonated->glycopyrrolate_low Minimized Interaction no_tailing Symmetrical Peak glycopyrrolate_low->no_tailing Results in

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Optimizing (R,R)-Glycopyrrolate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of (R,R)-Glycopyrrolate.

Frequently Asked Questions (FAQs)

Q1: What are the common initial chromatographic conditions for this compound separation?

A1: A common starting point for the separation of glycopyrrolate (B1671915) and its related compounds is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC). Typical setups often involve a C18 column and a mobile phase consisting of a buffer and an organic modifier. For chiral separations, specialized chiral columns are necessary.

Q2: Why is ion-pair chromatography often used for glycopyrrolate analysis?

A2: Glycopyrrolate is a quaternary ammonium (B1175870) compound, making it highly polar and basic. This can lead to poor retention and significant peak tailing on standard reversed-phase columns due to interactions with residual silanol (B1196071) groups on the stationary phase.[1] Ion-pair reagents, such as sodium-1-decanesulfonate, are added to the mobile phase to form a neutral ion pair with the positively charged glycopyrrolate molecule.[1] This increases its hydrophobicity and improves its retention and peak shape on the non-polar stationary phase.[1]

Q3: What are the key parameters to optimize for improving the separation of glycopyrrolate enantiomers?

A3: For the chiral separation of glycopyrrolate enantiomers, the most critical parameters to optimize are the choice of the chiral stationary phase (CSP), the composition of the mobile phase (including the organic modifier and any additives), the column temperature, and the flow rate.

Troubleshooting Guide

Issue 1: Poor Resolution Between Glycopyrrolate Enantiomers or with Impurities

Poor resolution can manifest as overlapping peaks, making accurate quantification impossible.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic modifier to the aqueous phase is crucial. Adjusting this ratio can significantly impact selectivity.

  • Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of glycopyrrolate and its impurities, thereby influencing their retention and separation. For ion-pair chromatography, a low pH (e.g., 2.3) is often effective.[1]

  • Incorrect Column Choice: For enantiomeric separation, a chiral column is mandatory. For separating glycopyrrolate from other impurities, a base-deactivated C18 column can improve peak shape and resolution.[1]

  • Inadequate Ion-Pair Reagent Concentration: In ion-pair chromatography, the concentration of the ion-pair reagent can be optimized to improve resolution.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution start Poor Resolution Observed check_column Is a chiral column being used for enantiomer separation? start->check_column use_chiral_column Switch to an appropriate chiral stationary phase (e.g., CHIRALCEL OZ-H). check_column->use_chiral_column No optimize_mobile_phase Optimize Mobile Phase Composition check_column->optimize_mobile_phase Yes use_chiral_column->optimize_mobile_phase adjust_organic Adjust Organic Modifier Ratio (e.g., Methanol (B129727) or Acetonitrile) optimize_mobile_phase->adjust_organic adjust_ph Optimize Mobile Phase pH (e.g., around 2.3 for ion-pair) adjust_organic->adjust_ph adjust_ion_pair Adjust Ion-Pair Reagent Concentration (if applicable) adjust_ph->adjust_ion_pair optimize_temp_flow Optimize Temperature and Flow Rate adjust_ion_pair->optimize_temp_flow adjust_temp Vary Column Temperature (e.g., 20-60°C) optimize_temp_flow->adjust_temp adjust_flow Adjust Flow Rate adjust_temp->adjust_flow end_good Resolution Achieved adjust_flow->end_good Success end_bad Consult Further Technical Support adjust_flow->end_bad No Improvement

Caption: Troubleshooting workflow for poor resolution issues.

Issue 2: Peak Tailing or Asymmetric Peaks

Peak tailing can lead to inaccurate integration and quantification.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic glycopyrrolate molecule, causing tailing. Using a base-deactivated (end-capped) column can mitigate this.[1]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to interactions with silanols. Lowering the pH can help to protonate the silanols and reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column or replacing it may be necessary.

Logical Diagram for Addressing Peak Tailing

Peak_Tailing start Peak Tailing Observed check_column_type Is a base-deactivated column in use? start->check_column_type use_bd_column Switch to a base-deactivated (end-capped) column. check_column_type->use_bd_column No check_ph Check Mobile Phase pH check_column_type->check_ph Yes use_bd_column->check_ph lower_ph Lower mobile phase pH (e.g., to ~2.3) check_ph->lower_ph pH is not optimal check_sample_conc Review Sample Concentration check_ph->check_sample_conc pH is optimal lower_ph->check_sample_conc end_good Symmetric Peak Achieved lower_ph->end_good Improvement dilute_sample Dilute Sample and Re-inject check_sample_conc->dilute_sample Concentration is high check_column_health Assess Column Health check_sample_conc->check_column_health Concentration is optimal dilute_sample->check_column_health dilute_sample->end_good Improvement flush_column Flush Column with Strong Solvent check_column_health->flush_column Contamination suspected replace_column Replace Column flush_column->replace_column No improvement flush_column->end_good Improvement end_bad Issue Persists replace_column->end_bad

Caption: Logical steps for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Chiral Separation of Glycopyrrolate Enantiomers

This protocol is adapted from a method for separating glycopyrrolate enantiomers using high-performance liquid chromatography.[2]

Chromatographic Conditions:

ParameterValue
Column CHIRALCEL OZ-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase n-hexane:absolute ethanol:diethylamine (97:3:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm
Injection Volume 20 µL

Sample Preparation:

  • Prepare the racemic glycopyrrolate sample and individual enantiomer samples in n-hexane (HPLC grade).

Protocol 2: Ion-Pair RP-HPLC for this compound and Related Impurities

This protocol is based on a validated method for the determination of (R,R)-glycopyrronium bromide and its related impurities.[1]

Chromatographic Conditions:

ParameterValue
Column Base deactivated Nucleosil 100-5C-18 HD
Mobile Phase Phosphate (B84403) buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate / Methanol (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength Not specified, typically around 222 nm[3][4]
Injection Volume Not specified

Mobile Phase Preparation:

  • Prepare the phosphate buffer and adjust the pH to 2.30.

  • Dissolve sodium-1-decanesulfonate in the buffer to a final concentration of 0.01 M.

  • Mix the aqueous phase with methanol in a 35:65 (v/v) ratio.

Protocol 3: UPLC Method for Glycopyrrolate

This is a stability-indicating RP-UPLC method for the quantification of glycopyrrolate.[3][4]

Chromatographic Conditions:

ParameterValue
Column Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% TFA in water:Acetonitrile (90:10, v/v)
Mobile Phase B 0.05% TFA in water:Acetonitrile (10:90, v/v)
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Detection Wavelength 222 nm
Injection Volume 2 µL

Gradient Program:

Time (min)% B
0.017
2.017
4.033
9.033
11.080
12.017
15.017

Data Presentation: Comparison of Mobile Phases

The following table summarizes different mobile phase compositions used for the separation of glycopyrrolate.

Method TypeOrganic Solvent(s)Aqueous Phase / Additive(s)Typical Ratio (Organic:Aqueous)Reference
Chiral HPLCn-hexane, absolute ethanolDiethylamine97:3 (n-hexane:ethanol) + 0.1% diethylamine[2]
Ion-Pair RP-HPLCMethanolPhosphate buffer (pH 2.3) with 0.01 M sodium-1-decanesulfonate65:35[1]
RP-UPLC (Gradient)Acetonitrile0.05% Trifluoroacetic acid (TFA) in waterGradient[3][4]
RP-HPLCMethanol10 mM Tetra Butyl Ammonium Hydrogen Sulfate80:20[5][6]
RP-HPLCAcetonitrile, MethanolSodium sulphate buffer, 1N Sulfuric acid470:300 (ACN:MeOH in buffer)[7][8]

References

Technical Support Center: Glycopyrrolate Diastereomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of glycopyrrolate (B1671915) diastereomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of glycopyrrolate's stereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of glycopyrrolate diastereomers important?

Glycopyrrolate has two chiral centers, resulting in four stereoisomers: (R,S), (S,R), (R,R), and (S,S)-glycopyrrolate. These stereoisomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Regulatory agencies such as the FDA recommend that the active enantiomer of a chiral drug be brought to market.[1] Therefore, accurate separation and quantification of each diastereomer are critical for drug development, quality control, and ensuring therapeutic efficacy and safety.[1]

Q2: What are the primary methods for separating glycopyrrolate diastereomers?

The most common and effective methods for the chiral separation of glycopyrrolate diastereomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[2][3][4] These techniques utilize chiral selectors, either in the stationary phase (chiral HPLC columns) or as an additive to the mobile phase/background electrolyte (chiral mobile phase additives or CE selectors), to achieve separation.[2][5]

Q3: What are chiral selectors and how do they work for glycopyrrolate?

Chiral selectors are enantiomerically pure compounds that interact differently with the enantiomers of a chiral analyte, leading to their separation. For glycopyrrolate, common chiral selectors include:

  • Cyclodextrins and their derivatives: Sulfated-β-cyclodextrin (S-β-CD) has proven effective in capillary electrophoresis for the enantioseparation of glycopyrrolate.[2][6]

  • Cellulose (B213188) and amylose (B160209) derivatives: Chiral stationary phases (CSPs) like CHIRALCEL® OZ-H, which are based on cellulose derivatives, are used in HPLC methods.[3][4]

The separation is based on the formation of transient diastereomeric complexes between the chiral selector and the individual glycopyrrolate stereoisomers, which have different stabilities and, therefore, different migration times or retention times.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor or no resolution of diastereomer peaks.

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Select a CSP known to be effective for glycopyrrolate, such as a cellulose-based column (e.g., CHIRALCEL® OZ-H).[3][4]
Suboptimal Mobile Phase Composition Optimize the mobile phase. For normal phase HPLC, a common mobile phase is a mixture of n-hexane, ethanol, and an amine like diethylamine (B46881).[3][4] Adjusting the ratio of these components can significantly impact resolution. For reversed-phase, consider ion-pairing agents.[7][8]
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
Inadequate Column Temperature Optimize the column temperature. A change in temperature can alter the thermodynamics of the chiral recognition process.[7]

Issue 2: Peak tailing or broad peaks.

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase The use of a base-deactivated stationary phase can reduce peak tailing for basic analytes like glycopyrrolate.[7][8]
Inappropriate Mobile Phase pH For reversed-phase methods, adjusting the pH of the aqueous component can improve peak shape. A lower pH (e.g., 2.3) has been shown to be effective.[7][8]
Presence of Active Silanol (B1196071) Groups Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active silanol groups on the silica (B1680970) surface.
Capillary Electrophoresis (CE) Method Troubleshooting

Issue 1: Insufficient separation of enantiomers.

Potential Cause Troubleshooting Step
Suboptimal Chiral Selector Concentration Optimize the concentration of the chiral selector (e.g., sulfated-β-cyclodextrin). A typical starting point is 2.0% w/v.[2]
Incorrect Buffer pH The pH of the background electrolyte (BGE) is crucial. A pH of 7.0 has been used successfully with a sodium phosphate (B84403) buffer.[2][6]
Inappropriate Separation Voltage Adjust the separation voltage. While a higher voltage can decrease analysis time, it may also reduce resolution. A voltage of 20 kV has been found to be effective.[2]
Unsuitable Capillary Temperature Control the capillary temperature. A temperature of 25°C is a good starting point.[2]

Experimental Protocols & Data

HPLC Method for Glycopyrrolate Diastereomer Separation

This protocol is based on a preparative HPLC method for separating glycopyrrolate enantiomers.

Objective: To separate the four stereoisomers of glycopyrrolate.

Materials:

  • CHIRALCEL® OZ-H chiral chromatographic column (4.6mm x 250mm, 5 µm)[3]

  • HPLC grade n-hexane, absolute ethanol, and diethylamine[3][4]

  • Glycopyrrolate sample

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the glycopyrrolate sample in n-hexane.[3][4]

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, absolute ethanol, and diethylamine in a ratio of 97:3:0.1 (v/v/v).[3][4]

  • Chromatographic Conditions:

    • Set the flow rate.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the elution profile at an appropriate UV wavelength.

Expected Elution Order: RS, RR, SS, SR[3]

Parameter Condition
Chromatographic Column CHIRALCEL® OZ-H (4.6mm x 250mm, 5 µm)[3]
Mobile Phase n-hexane:absolute ethanol:diethylamine (97:3:0.1)[3][4]
Sample Preparation Dissolved in n-hexane[3]
Capillary Electrophoresis Method for Glycopyrrolate Diastereomer Separation

This protocol is based on a method for determining enantiomeric and diastereomeric impurities of RS-glycopyrrolate.[2]

Objective: To achieve enantioseparation of glycopyrrolate.

Materials:

  • Uncoated fused-silica capillary (effective length 40 cm) x 50 µm i.d.[2][6]

  • Sodium phosphate buffer

  • Sulfated-β-cyclodextrin (S-β-CD)[2]

  • 1 M Sodium Hydroxide

  • Glycopyrrolate sample

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector.

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 30 mM sodium phosphate buffer and adjust the pH to 7.0 with 1 M sodium hydroxide. Add 2.0% w/v sulfated-β-CD.[2][6]

  • Capillary Conditioning: Condition the new capillary by rinsing with 1 M NaOH, followed by water, and finally with the BGE.

  • Electrophoretic Conditions:

    • Set the separation voltage to 20 kV.[2]

    • Maintain the capillary temperature at 25°C.[2]

    • Inject the sample.

    • Initiate the electrophoretic run.

Parameter Condition
Capillary Uncoated fused-silica (40 cm effective length, 50 µm i.d.)[2][6]
Background Electrolyte 30 mM sodium phosphate buffer (pH 7.0) with 2.0% w/v sulfated-β-CD[2][6]
Separation Voltage 20 kV[2]
Temperature 25°C[2]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results SamplePrep Sample Dissolution (in n-hexane) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Prep (Hexane:EtOH:DEA) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation (CHIRALCEL® OZ-H) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Diastereomer Quantification Chromatogram->Quantification

Caption: HPLC workflow for glycopyrrolate diastereomer separation.

CE_Workflow cluster_prep_ce Preparation cluster_ce_analysis CE Analysis cluster_results_ce Results BGEPrep BGE Preparation (Phosphate Buffer + S-β-CD) CapillaryCond Capillary Conditioning BGEPrep->CapillaryCond SampleInjection Sample Injection CapillaryCond->SampleInjection Electrophoresis Electrophoretic Separation (20 kV, 25°C) SampleInjection->Electrophoresis DetectionCE UV Detection Electrophoresis->DetectionCE Electropherogram Electropherogram DetectionCE->Electropherogram QuantificationCE Enantiomer Quantification Electropherogram->QuantificationCE Troubleshooting_Logic cluster_hplc_trouble HPLC Troubleshooting cluster_ce_trouble CE Troubleshooting Start Poor Resolution of Diastereomers CheckMethod HPLC or CE? Start->CheckMethod CheckCSP Is CSP appropriate? (e.g., Cellulose-based) CheckMethod->CheckCSP HPLC CheckSelector Optimize Chiral Selector Conc. CheckMethod->CheckSelector CE OptimizeMP Optimize Mobile Phase (Solvent Ratios, Additives) CheckCSP->OptimizeMP AdjustFlow Adjust Flow Rate OptimizeMP->AdjustFlow AdjustTemp Optimize Temperature AdjustFlow->AdjustTemp OptimizeBuffer Optimize Buffer pH and Concentration CheckSelector->OptimizeBuffer AdjustVoltage Adjust Separation Voltage OptimizeBuffer->AdjustVoltage AdjustTempCE Adjust Capillary Temperature AdjustVoltage->AdjustTempCE

References

Technical Support Center: (R,R)-Glycopyrrolate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with (R,R)-Glycopyrrolate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is ester hydrolysis, particularly at a pH above 6.0.[1][2] This chemical degradation process involves the cleavage of the ester bond in the glycopyrrolate (B1671915) molecule. The rate of this hydrolysis reaction increases as the pH becomes more alkaline.[1][2]

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: this compound is most stable in acidic conditions, specifically within a pH range of 2.0 to 3.0.[1][2] Within this range, the molecule exhibits excellent stability.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound. For instance, studies have shown that at 45°C, degradation can exceed acceptable limits, especially over extended periods.[3][4] For long-term storage, refrigeration at 4°C or storage at room temperature (25°C) is generally recommended, provided the pH is within the stable range.[3][5]

Q4: What are suitable solvents for preparing this compound stock solutions?

A4: this compound is soluble in water and organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[6] Stock solutions in organic solvents can be prepared at concentrations of approximately 30 mg/mL.[6] For biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure the residual organic solvent concentration is insignificant.[6]

Q5: Can I store this compound solutions in plastic containers?

A5: Yes, studies have shown that this compound solutions are stable when stored in polypropylene (B1209903) syringes and polyethylene (B3416737) terephthalate (B1205515) (PET) containers for extended periods without significant loss of potency.[3][5]

Q6: What are the known degradation products of this compound?

A6: The primary degradation product resulting from hydrolysis is formed by the cleavage of the ester functionality.[7][8] One identified metabolite from non-enzymatic hydrolysis is referred to as M9.[9]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my prepared solution.
Potential Cause Troubleshooting Step
High pH of the solution (> 6.0) Measure the pH of your solution. If it is above 6.0, adjust it to a range of 2.0-3.0 using hydrochloric acid or a suitable acidic buffer for maximal stability.[1][2]
Elevated storage temperature Store the solution at a controlled room temperature (25°C) or under refrigeration (4°C).[3][5] Avoid high temperatures, such as 45°C, for prolonged periods.[3][4]
Incompatible additives Avoid mixing this compound with alkaline drugs or solutions, as this can raise the pH and accelerate hydrolysis.[1][2] For example, mixing with barbiturates can lead to precipitation.[1][2]
Microbial contamination If the solution is not sterile, microbial growth could potentially alter the pH and affect stability. Use sterile preparation techniques and consider adding a suitable preservative if the solution will be stored for an extended period.
Issue 2: Precipitation observed in my this compound solution.
Potential Cause Troubleshooting Step
Mixing with alkaline drugs Admixture with alkaline substances, such as barbiturates, can cause the precipitation of the free acid form of glycopyrrolate.[1][2] Avoid such combinations.
Exceeded solubility limit While glycopyrrolate is soluble in water, ensure you have not exceeded its solubility limit, especially in buffered solutions. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6] If preparing a more concentrated solution, consider using organic solvents like ethanol or DMSO for the initial stock.[6]

Data Presentation

Table 1: Effect of pH on the Stability of Glycopyrrolate (0.8 mg/L in 5% Dextrose) at 25°C

Admixture pHApproximate Time for 5% Decomposition (hours)
4.0>48
5.0>48
6.030
6.57
7.04
8.02

Data sourced from ASHP Publications.[1][2]

Table 2: Long-Term Stability of Glycopyrrolate Oral Solution (0.5 mg/mL) at Different Storage Conditions

Storage TemperatureContainer TypeStability Duration (Potency > 90%)
4°CGlass or PETAt least 210 days
Room TemperatureGlass or PETAt least 210 days
45°CGlassDegradation beyond limits after 2 months

Data sourced from MDPI.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification

This protocol is based on methodologies described for the analysis of glycopyrrolate in oral solutions.[9]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (e.g., pH 3.2).

  • Flow Rate: 1.0 - 1.5 mL/min.[9]

  • Detection Wavelength: 210 nm or 222 nm.[9][10]

  • Column Temperature: 20-25°C.[9]

  • Injection Volume: 25 µL.[9]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in MilliQ water (e.g., 0.5 mg/mL).[9]

  • Prepare working standard solutions by diluting the stock solution with MilliQ water to achieve a desired concentration (e.g., 25 µg/mL).[9]

4. Sample Preparation:

  • Dilute the experimental this compound solution with MilliQ water to a concentration within the calibration curve range.[9]

  • If necessary, add an internal standard (e.g., azathioprine) to both standard and sample solutions before injection.[9]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

  • Monitor for the appearance of degradation product peaks, which would typically have different retention times from the parent compound.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][11]

1. Acid Degradation:

  • Treat the this compound solution with an acid (e.g., 0.1 M HCl) for a specified period (e.g., 30 minutes).[11]

  • Neutralize the solution with a corresponding base (e.g., 0.1 M NaOH).

  • Dilute to the final concentration with the mobile phase and analyze by HPLC.

2. Base Degradation (Alkali Degradation):

  • Treat the this compound solution with a base (e.g., 0.1 M NaOH) for a specified period (e.g., 30 minutes).[11]

  • Neutralize the solution with a corresponding acid (e.g., 0.1 M HCl).

  • Dilute to the final concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) for a specified period (e.g., 30 minutes).[11]

  • Dilute to the final concentration with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Expose the this compound solution to elevated temperatures (e.g., 80°C) for a defined duration (e.g., 24 hours).[11]

  • Allow the solution to cool to room temperature.

  • Dilute to the final concentration with the mobile phase and analyze by HPLC.

5. Photolytic Degradation:

  • Expose the this compound solution to UV light (e.g., at 365 nm) for a specified time (e.g., up to 3 hours).[11]

  • Dilute the sample with the mobile phase and analyze by HPLC.

Visualizations

cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Prep Prepare this compound Solution Adjust_pH Adjust pH to 2-3 Prep->Adjust_pH Solvent Use Appropriate Solvent (e.g., Water, Ethanol) Adjust_pH->Solvent Store Store at Controlled Temperature (4°C or 25°C) Solvent->Store Container Use Stable Container (Glass, PET, Polypropylene) Store->Container Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Container->Analyze Check Check for Degradation Products and Potency Analyze->Check

Caption: Experimental workflow for preparing and testing this compound solution stability.

RR_Glyco This compound (Ester) Hydrolysis Hydrolysis (pH > 6, Increased Temperature) RR_Glyco->Hydrolysis Degradation_Product Degradation Product (Cleaved Ester) Hydrolysis->Degradation_Product Loss Loss of Potency Degradation_Product->Loss

Caption: Simplified degradation pathway of this compound via hydrolysis.

Start Encountering this compound Instability Check_pH Is the solution pH > 6? Start->Check_pH Adjust_pH Adjust pH to 2-3 Check_pH->Adjust_pH Yes Check_Temp Is storage temperature elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Adjust_Temp Store at 4°C or 25°C Check_Temp->Adjust_Temp Yes Check_Additives Are there alkaline additives? Check_Temp->Check_Additives No Adjust_Temp->Check_Additives Remove_Additives Reformulate without alkaline components Check_Additives->Remove_Additives Yes Stable Solution is likely stable Check_Additives->Stable No Remove_Additives->Stable

Caption: Troubleshooting logic for this compound solution instability.

References

Minimizing degradation of (R,R)-Glycopyrrolate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (R,R)-Glycopyrrolate during analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound.

Question: Why am I observing peak tailing for my this compound sample during HPLC analysis?

Answer: Peak tailing for this compound, a polar and basic analyte, is a common issue in reverse-phase chromatography. It can be caused by strong interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase.

Solutions:

  • Use a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups, thus reducing peak tailing for basic compounds.

  • Incorporate an ion-pairing reagent: Reagents like sodium-1-decanesulfonate or tetra-butyl ammonium (B1175870) hydrogen sulfate (B86663) (TBAHS) can be added to the mobile phase.[1][2] These reagents pair with the charged analyte, forming a neutral complex that has better retention and peak shape on a reverse-phase column.

  • Adjust mobile phase pH: Operating at a lower pH (e.g., around 2.3) can suppress the ionization of silanol groups, reducing the unwanted interactions.[1]

Question: My this compound sample is showing signs of degradation. What are the likely causes and how can I prevent this?

Answer: this compound is susceptible to degradation, primarily through hydrolysis of its ester group, especially under alkaline conditions.[3] Other factors like high temperature and UV light can also contribute to its degradation.[2]

Primary Degradation Pathway: The main degradation process is the hydrolysis of the ester bond, which results in the formation of α-cyclopentylmandelic acid and 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide.[4]

Preventative Measures:

  • pH Control: Maintain the pH of your sample and solutions between 2 and 3, where Glycopyrrolate (B1671915) is most stable.[3] Avoid pH levels above 6, as the rate of hydrolysis increases significantly with increasing pH.[3]

  • Temperature Control: Store samples at controlled room temperature or under refrigeration (4°C) to minimize thermal degradation.[5] For long-term storage, -80°C has been shown to be effective.[6]

  • Light Protection: Protect samples from direct exposure to UV light.[2] Use amber vials or store samples in the dark.

  • Fresh Sample Preparation: Prepare working solutions fresh on the day of analysis to minimize the potential for degradation over time.[4]

Question: I am having difficulty achieving chiral separation of the (R,R)- and (S,S)-enantiomers of Glycopyrrolate. What chromatographic conditions should I consider?

Answer: Achieving enantiomeric separation of Glycopyrrolate requires a chiral stationary phase (CSP) or a chiral selector.

Recommended Approaches:

  • Chiral HPLC Columns: Utilize a chiral column such as a CHIRALCEL OZ-H.[7]

  • Mobile Phase Optimization for Chiral Separations: A mobile phase consisting of n-hexane, absolute ethanol, and diethylamine (B46881) (e.g., in a ratio of 97:3:0.1) has been successfully used with a CHIRALCEL OZ-H column.[7]

  • Capillary Electrophoresis (CE): CE with a chiral selector, such as sulfated-β-cyclodextrin, can be an effective alternative for enantioseparation.[8]

Frequently Asked Questions (FAQs)

What is the primary degradation product of this compound?

The primary degradation product of this compound is α-cyclopentylmandelic acid, formed through the hydrolysis of the ester linkage.[4]

What are the optimal storage conditions for this compound solutions?

For short-term storage, keep solutions at a controlled room temperature or refrigerated at 4°C.[5] For long-term stability, storage at -80°C is recommended.[6] It is crucial to maintain the pH of aqueous solutions between 2 and 3 to ensure stability.[3]

What analytical techniques are suitable for the analysis of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly used.[4][6][9] For chiral separations, HPLC with a chiral stationary phase or Capillary Electrophoresis (CE) with a chiral selector is necessary.[7][8]

Quantitative Data Summary

Table 1: pH-Dependent Stability of Glycopyrrolate

Admixture pHApproximate Time for 5% Decomposition (hours) at 25°C
4>48
5>48
630
6.57
74
82

Data sourced from ASHP Publications.[3]

Table 2: Forced Degradation of Glycopyrrolate under Various Stress Conditions

Stress Condition% Degradation
Acid (0.1M HCl)3.5
Alkali (0.1M NaOH)3.1
Oxidative (3% H2O2)1.188
Thermal (70°C)0.349
Photolytic (UV light)0.336

Data from a stability-indicating UPLC method study.[10]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 ml of methanol (B129727) and vortex for 5 minutes to create a standard stock solution.[9]

    • Dilute the stock solution with the mobile phase to achieve the desired concentration within the linear range of the assay (e.g., 6-14 µg/ml).[9]

  • Assay Sample Preparation (from a formulation):

    • Take a volume of the formulation equivalent to 25 mg of Glycopyrrolate.

    • Dilute with the mobile phase in a 25 ml volumetric flask.

    • Vortex the solution for 5 minutes, followed by ultrasonication for 15 minutes.

    • Make up the volume to 25 ml with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.[9]

Protocol 2: HPLC Method for this compound Analysis

  • Column: C18 column (e.g., Zorbax C18, Phenomenex C18, or Symmetry C18).[9]

  • Mobile Phase: A mixture of methanol and phosphate (B84403) buffer (pH 3.2) in a 65:35 (v/v) ratio.[9]

  • Flow Rate: 1.0 ml/min.[9]

  • Detection: UV at 224 nm.[9]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in appropriate solvent (e.g., Methanol, Water) start->dissolve dilute Dilute to working concentration with mobile phase dissolve->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject sample into HPLC filter->inject separate Chromatographic Separation (C18 column, specific mobile phase) inject->separate detect UV or MS Detection separate->detect integrate Integrate peak area detect->integrate quantify Quantify concentration integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_degradation start Issue: this compound Degradation Observed ph_check Is the sample/solution pH > 6? start->ph_check temp_check Was the sample exposed to high temperatures? start->temp_check light_check Was the sample exposed to UV light? start->light_check ph_solution Solution: Adjust pH to 2-3 using a suitable buffer. ph_check->ph_solution Yes temp_solution Solution: Store samples at controlled room temperature or 4°C. temp_check->temp_solution Yes light_solution Solution: Protect samples from light using amber vials or dark storage. light_check->light_solution Yes

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Forced Degradation Studies of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing forced degradation studies for (R,R)-Glycopyrrolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are forced degradation studies necessary?

This compound is the active enantiomer of glycopyrronium (B1196793) bromide, an anticholinergic agent used for various conditions, including chronic obstructive pulmonary disease (COPD) and severe drooling.[1][2] Forced degradation studies are a regulatory requirement by bodies like the ICH to understand the chemical stability of the drug substance. These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing (e.g., high heat, acid, base, oxidizing agents, and light) to identify potential degradation products and establish degradation pathways.[1][3] This information is crucial for developing stable formulations, determining appropriate storage conditions, and ensuring the specificity of stability-indicating analytical methods.

Q2: What are the primary degradation pathways for this compound?

The most significant degradation pathway for this compound is hydrolysis of its ester linkage.[1][4] This makes the molecule highly susceptible to degradation under acidic and alkaline conditions.[4] Degradation under oxidative, thermal, and photolytic conditions is generally less extensive.[4][5]

Q3: Under which conditions is this compound most labile?

This compound is most labile and degrades extensively in acidic and, particularly, in alkaline (basic) environments.[4] Some studies have shown complete degradation in 0.1M NaOH, necessitating the use of milder alkaline conditions (e.g., 0.01M NaOH) to study the degradation profile.[4] Susceptibility to photolytic degradation can also be high, depending on the wavelength and intensity of the UV light used.[6]

Q4: What analytical techniques are typically used to analyze this compound and its degradants?

A stability-indicating Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) method is the standard for analyzing this compound and separating its degradation products.[4] Key components of the method typically include:

  • Column: A C18 reversed-phase column is commonly used.[4][6]

  • Mobile Phase: A mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or a solution with an ion-pairing agent like tetra butyl ammonium (B1175870) hydrogen sulfate) is typical.[4][6][7]

  • Detection: UV detection is common, with wavelengths typically set between 204 nm and 224 nm.[4][6]

Troubleshooting Guide

Q1: I am observing nearly 100% degradation of my sample under alkaline stress. How can I obtain a partial degradation profile?

This is a common observation as Glycopyrrolate is very sensitive to base-catalyzed hydrolysis.[4] If you are using a concentration of 0.1M NaOH or higher, you will likely see complete degradation very quickly.

  • Solution: Reduce the strength of the base. Try using 0.01M NaOH or even 0.001M NaOH.[4] You can also shorten the exposure time significantly. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can adequately separate the degradants from the parent peak.

Q2: My chromatogram shows poor resolution between the this compound peak and the degradation products. What should I do?

Poor resolution can compromise the accuracy of your stability-indicating method.

  • Solution 1 (Modify Mobile Phase): Adjust the ratio of the organic solvent to the aqueous buffer. Changing the pH of the buffer component can also significantly impact the retention and resolution of ionizable compounds like Glycopyrrolate and its acidic degradants.

  • Solution 2 (Change Flow Rate): Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Solution 3 (Gradient Elution): If you are using an isocratic method, switching to a gradient elution program can provide the necessary resolving power to separate closely eluting peaks.[8]

Q3: My photostability results are inconsistent between experiments. What could be the cause?

Photostability studies can be influenced by several factors, leading to variability.

  • Solution: Ensure that the experimental setup is consistent. This includes the distance from the light source, the intensity and wavelength of the UV lamp (e.g., 254 nm vs. 365 nm), the temperature of the sample chamber, and the physical form of the sample (solution vs. solid).[4][6] One study showed 66.2% degradation at 254 nm, while another reported only minor degradation under UV light, highlighting the importance of specific conditions.[5][6]

Q4: I am not seeing significant degradation under thermal or oxidative stress. Should I use more aggressive conditions?

This compound is relatively stable under thermal and oxidative stress compared to hydrolytic stress.[4] If you observe minimal degradation (e.g., <5%), you may need to increase the severity of the conditions.

  • Solution (Thermal): Increase the temperature (e.g., from 80°C to 105°C) or prolong the exposure time.[4]

  • Solution (Oxidative): Increase the concentration of the hydrogen peroxide solution (e.g., from 3% to 10% or even 30%) or extend the exposure time.[4] The goal is to achieve a detectable level of degradation to prove the method's specificity.

Summary of Forced Degradation Data

The following table summarizes quantitative data from various forced degradation studies on Glycopyrrolate. Note the significant variation in results, which underscores the impact of specific experimental conditions.

Stress ConditionConcentration/TempDuration% Degradation (Source 1)[6]% Degradation (Source 2)[5]% Degradation (Source 3)[4]
Acid Hydrolysis 0.1 M HCl24 hours17.2%3.5%-
0.1 M HCl30 min-->10% (Significant)
Base Hydrolysis 0.1 M NaOH24 hours17.1%3.1%-
0.01 M NaOH30 min-->50% (Extensive)
Oxidation 3% H₂O₂24 hours6.3%1.188%-
3% H₂O₂30 min--<5% (Minor)
Thermal 50 °C24 hours5.6%--
70 °C24 hours-0.349%-
80 °C30 min--<5% (Minor)
Photolytic UV Light (254 nm)24 hours66.2%--
UV Light24 hours-0.336%-
UV Light (365 nm)3 hours--<5% (Minor)

Experimental Protocols & Visualizations

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution of this compound B Aliquot Stock into Separate Flasks for Each Stress Condition A->B C1 Add Acid (e.g., 0.1M HCl) B->C1 C2 Add Base (e.g., 0.01M NaOH) B->C2 C3 Add Oxidant (e.g., 3% H₂O₂) B->C3 C4 Expose to Heat (e.g., 80°C) B->C4 C5 Expose to UV Light (e.g., 254/365 nm) B->C5 D Neutralize Acid/Base Samples Dilute All Samples to Final Conc. C1->D C2->D C3->D C4->D C5->D E Inject Samples into HPLC/UFLC System D->E F Analyze Chromatograms: - Calculate % Degradation - Assess Peak Purity - Check Mass Balance E->F

Figure 1: General workflow for forced degradation studies.
Protocol 1: Acid and Base Hydrolysis

  • Stock Solution: Prepare an 80 µg/mL solution of this compound in a suitable diluent (e.g., mobile phase).[4]

  • Acid Stress: In a 5 mL volumetric flask, mix 400 µL of the stock solution with 500 µL of 0.1M HCl. Keep at room temperature for 30 minutes.[4]

  • Base Stress: In a separate 5 mL volumetric flask, mix 400 µL of the stock solution with 500 µL of 0.01M NaOH. Keep at room temperature for 30 minutes.[4] Note: Using 0.1M NaOH may cause complete degradation.[4]

  • Neutralization: After the specified time, neutralize the acidic sample with an equivalent volume and concentration of NaOH, and the basic sample with HCl.

  • Dilution: Dilute both samples to the 5 mL mark with the mobile phase and mix thoroughly before injection.

Protocol 2: Oxidative Degradation
  • Stock Solution: Use the same 80 µg/mL stock solution of this compound.

  • Oxidative Stress: In a 5 mL volumetric flask, mix 400 µL of the stock solution with 500 µL of 3% H₂O₂. Keep at room temperature for 30 minutes.[4]

  • Dilution: After the exposure time, dilute the sample to the 5 mL mark with the mobile phase and mix thoroughly before injection.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Stress: Place a flask containing the this compound stock solution in a temperature-controlled oven at 80°C for 30 minutes.[4]

  • Photolytic Stress: Place another flask containing the stock solution in a photostability chamber and expose it to UV light (e.g., 365 nm) for 3 hours.[4]

  • Sample Preparation: After exposure, allow the samples to return to room temperature. Dilute an appropriate aliquot to the target concentration with the mobile phase before injection.

The primary degradation pathway via hydrolysis involves the cleavage of the ester bond.

G cluster_main parent This compound degradant1 Cyclopentylmandelic Acid parent->degradant1 H⁺ or OH⁻ (Hydrolysis) degradant2 3-hydroxy-1,1-dimethyl- pyrrolidinium bromide parent->degradant2 H⁺ or OH⁻ (Hydrolysis)

References

Technical Support Center: (R,R)-Glycopyrrolate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R,R)-Glycopyrrolate synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound, a quaternary ammonium (B1175870) compound with two chiral centers, presents several key challenges:

  • Stereocontrol: The molecule has four possible stereoisomers ((R,R), (S,S), (R,S), and (S,R)). The primary challenge is to synthesize the desired (R,R)-enantiomer with high stereoselectivity, as the different isomers can have different pharmacological and toxicological profiles.

  • Starting Material Synthesis: The key intermediate, cyclopentyl mandelic acid (CPMA), can be challenging to prepare with high purity and yield.

  • Hazardous Reagents: Traditional synthesis routes may involve hazardous reagents such as metallic sodium or expensive and hazardous condensing agents like 4-chloro-2,6-dimethoxytriazine (CDMT).[1][2]

  • Formation of Diastereomers: The final N-methylation step often results in a mixture of diastereomers that require careful separation.[1][2]

  • Process Scale-up: Scaling up the synthesis from laboratory to pilot or production scale can introduce new challenges, including safety concerns with certain reagents and maintaining consistent product quality.[1][2]

Q2: What are the common impurities encountered during Glycopyrrolate (B1671915) synthesis?

A2: Impurities in Glycopyrrolate can originate from starting materials, byproducts of the reaction, or degradation of the final product. These can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents. For example, impurities from the starting materials cyclopentyl mandelic acid and 1-methyl-pyrrolidin-3-ol can be carried over.[3][4]

  • Stereoisomeric Impurities: These are the undesired diastereomers ((R,S), (S,R), and the (S,S)-enantiomer) that are formed during the synthesis.

  • Degradation Products: Glycopyrrolate can degrade under certain conditions, leading to the formation of impurities.

  • Specific Named Impurities: Pharmacopeias and literature mention specific related compounds, such as Glycopyrrolate Related Compound A (5-Nitrobenzene-1,3-dicarboxylic acid), Glycopyrrolate Erythro Isomer, and Glycopyrrolate Related Compound I.[5]

Q3: How can I separate the this compound from the other diastereomers?

A3: The separation of this compound from its other stereoisomers is a critical purification step. The most common methods include:

  • Diastereomeric Recrystallization: This is a widely used technique where the mixture of diastereomers is recrystallized from a suitable solvent system. The different diastereomers have different solubilities, allowing for the isolation of the desired isomer. A common solvent system for this is a mixture of methanol (B129727) and methyl ethyl ketone (MEK).[6]

  • Chiral Chromatography: Chiral column chromatography can be used to separate the enantiomers. This method is often used for analytical purposes but can also be applied to preparative separations.[7]

  • Chiral Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[8]

Troubleshooting Guides

Problem 1: Low yield in the esterification step to form the glycopyrronium (B1196793) base.
Possible Cause Troubleshooting Suggestion
Inefficient activation of cyclopentyl mandelic acid (CPMA) Due to the hydroxyl group in CPMA, standard acid chloride formation is not feasible. Consider using a suitable coupling agent. An "essentially one-pot process" using carbonyldiimidazole (CDI) for activation has been reported to be effective.[4]
Slow reaction kinetics The esterification can be slow at room temperature. Heating the reaction mixture can accelerate the rate of reaction.[4]
Side reactions The presence of impurities in starting materials or inappropriate reaction conditions can lead to side reactions, reducing the yield of the desired ester. Ensure high purity of CPMA and 1-methyl-pyrrolidin-3-ol.
Difficult work-up and purification The initial purification of the intermediate ester may lead to product loss. An optimized one-pot synthesis where the intermediate is not isolated can improve the overall yield.[3][4]
Problem 2: Inefficient separation of diastereomers during recrystallization.
Possible Cause Troubleshooting Suggestion
Incorrect solvent system The choice of solvent is critical for successful diastereomeric resolution. A mixture of methanol and methyl ethyl ketone (MEK) has been shown to be effective.[6] The ratio of the solvents may need to be optimized.
Cooling rate is too fast Rapid cooling can lead to co-crystallization of the diastereomers. A controlled, slow cooling rate is recommended to allow for selective crystallization of the desired isomer. A cooling rate of 30°C/hour has been reported.[6]
Insufficient number of recrystallizations A single recrystallization may not be sufficient to achieve the desired diastereomeric purity. Multiple recrystallization steps may be necessary.
Impurity interference The presence of other impurities can affect the crystallization process. Ensure the crude product is reasonably pure before attempting diastereomeric recrystallization.
Problem 3: Presence of unknown impurities in the final this compound product.
Possible Cause Troubleshooting Suggestion
Carry-over of impurities from starting materials This is a significant risk in one-pot synthesis strategies.[3][4] Thoroughly characterize the purity of all starting materials and reagents.
Degradation of the product Glycopyrrolate may be unstable under certain conditions (e.g., high temperature, incompatible excipients). Conduct forced degradation studies to identify potential degradation products and establish appropriate storage conditions.
Side reactions during N-methylation The quaternization step with methyl bromide can potentially lead to side products. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions.
Inadequate analytical method The analytical method used may not be able to detect all impurities. Employ orthogonal analytical techniques (e.g., HPLC with different column chemistry, CE) to ensure comprehensive impurity profiling.

Experimental Protocols

Protocol 1: Ion-Pair HPLC for (R,R)-Glycopyrronium Bromide and Related Impurities

This method is suitable for in-process control and as a stability-indicating assay.[9]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Base deactivated Nucleosil C18 column.

  • Mobile Phase: Phosphate (B84403) buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate and methanol in a 35:65 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water).

Table 1: HPLC Method Parameters

ParameterValue
Column Base deactivated Nucleosil C18
Mobile Phase Phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate / Methanol (35/65, v/v)
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV at 220 nm
Protocol 2: Capillary Electrophoresis for Enantiomeric and Diastereomeric Impurity Determination

This method is effective for the enantioseparation of glycopyrrolate.[10]

  • Instrumentation: Capillary Electrophoresis (CE) system.

  • Capillary: Uncoated fused-silica capillary (e.g., 40 cm effective length x 50 µm i.d.).

  • Background Electrolyte (BGE): 30 mM sodium phosphate buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin as the chiral selector.

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.

Table 2: Capillary Electrophoresis Method Parameters

ParameterValue
Capillary Uncoated fused-silica (40 cm x 50 µm)
Background Electrolyte 30 mM sodium phosphate (pH 7.0) with 2.0% sulfated-β-CD
Voltage 20 kV
Temperature 25°C

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (CPMA & 1-methyl-pyrrolidin-3-ol) esterification Esterification start->esterification intermediate Glycopyrronium Base (Mixture of Stereoisomers) esterification->intermediate methylation N-Methylation (with Methyl Bromide) intermediate->methylation crude Crude Glycopyrrolate (Mixture of Diastereomers) methylation->crude recrystallization Diastereomeric Recrystallization crude->recrystallization filtration Filtration & Drying recrystallization->filtration final_product This compound (API) filtration->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic issue Low Diastereomeric Purity After Recrystallization cause1 Incorrect Solvent Ratio? issue->cause1 cause2 Cooling Rate Too Fast? issue->cause2 cause3 Impurity Interference? issue->cause3 solution1 Optimize Solvent Ratio (e.g., Methanol/MEK) cause1->solution1 solution2 Implement Slow, Controlled Cooling Profile cause2->solution2 solution3 Pre-purify Crude Material Before Recrystallization cause3->solution3

References

Technical Support Center: Optimizing Chromatographic Analysis of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (R,R)-Glycopyrrolate, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the chiral separation of glycopyrrolate (B1671915) enantiomers?

A1: Temperature is a critical parameter in the chiral separation of glycopyrrolate enantiomers and its impact can be complex. Generally, lower temperatures tend to improve chiral resolution by enhancing the subtle binding energy differences between enantiomers and the chiral stationary phase.[1] However, this is not a universal rule, and in some cases, increasing the temperature can lead to better separation. The effect of temperature on enantioselectivity is often unpredictable and should be determined empirically for each specific method.

Q2: What is a typical optimal temperature for the analysis of this compound?

A2: An optimal temperature of 40°C has been reported for the ion-pair HPLC analysis of this compound and its related impurities. This temperature was found to provide a short analysis time of less than 7 minutes while maintaining adequate resolution (Rs > 2) between the main peak and its critical impurities.[2] Other reported methods have utilized temperatures ranging from 35-40°C for the preparative separation of glycopyrrolate enantiomers.

Q3: Can temperature be used to diagnose problems during the analysis?

A3: Yes, temperature can be a useful diagnostic tool. For instance, if you observe peak broadening or a plateau between two enantiomeric peaks, it could be an indication of on-column racemization. Lowering the temperature can often suppress this interconversion.

Q4: How does temperature affect retention time and peak shape in glycopyrrolate analysis?

A4: Increasing the column temperature generally leads to shorter retention times due to a decrease in mobile phase viscosity and increased analyte solubility.[3][4] It can also improve peak shape by increasing column efficiency. However, excessively high temperatures can sometimes lead to broader peaks.[3] It is crucial to find a balance that provides both good resolution and efficient analysis time.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on temperature-related solutions.

Problem Potential Cause Suggested Solution(s)
Poor Resolution Between Enantiomers Sub-optimal column temperature.Systematically evaluate a range of temperatures (e.g., in 5°C increments from 25°C to 45°C) to determine the optimal condition for your specific column and mobile phase.[5] In many chiral separations, lower temperatures improve resolution.[1]
Inappropriate mobile phase composition.Adjust the mobile phase composition. For ion-pair chromatography of glycopyrrolate, optimizing the pH and the concentration of the ion-pairing agent is crucial.[2]
Flow rate is too high.Reduce the flow rate. Chiral separations often benefit from lower flow rates than achiral separations.
Peak Splitting or Shoulders Co-elution of closely related impurities.Adjusting the temperature can sometimes resolve co-eluting peaks.[6]
Mismatch between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[6]
Column void or contamination.If the problem persists across different methods, consider replacing the column or the frit.[6][7]
Broad Peaks High resistance to mass transfer in the stationary phase.Increasing the column temperature can sometimes lead to sharper peaks by improving mass transfer kinetics.[8]
Sub-optimal flow rate.Evaluate the effect of flow rate on peak shape.
Drifting Retention Times Fluctuations in column temperature.Use a reliable column oven to ensure a stable and consistent temperature. Even small fluctuations can lead to shifts in retention time.[8]
Slow column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

Quantitative Data Summary

The following table summarizes chromatographic conditions from various reported methods for glycopyrrolate analysis, highlighting the different temperatures used.

Parameter Method 1 Method 2 Method 3 Method 4
Analyte(s) This compound & impuritiesGlycopyrrolate enantiomersGlycopyrrolate & FormoterolRS-Glycopyrrolate impurities
Column Type Base deactivated Nucleosil C18CHIRALCEL OZ-HC18Capillary Electrophoresis
Mobile Phase Phosphate (B84403) buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M)/methanol (B129727) (35/65; v/v)n-hexane-absolute ethyl alcohol-diethylamine (97:3:0.1)Not Specified30 mM sodium phosphate buffer (pH 7.0) with 2.0% w/v sulfated-β-CD
Flow Rate 1.0 mL/min0.9-1.1 mL/minNot SpecifiedNot Applicable
Temperature 40°C 35-40°C 45°C 25°C
Detection UV220-240 nm210 nmNot Specified
Reference [2][9][10]

Experimental Protocols

Protocol 1: Ion-Pair HPLC for this compound and Impurities

This protocol is based on a validated method for the determination of this compound and its related impurities.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • Column oven.

  • Chromatographic Conditions:

    • Column: Base deactivated Nucleosil 100-5 C18 HD, 5 µm.

    • Mobile Phase: A mixture of phosphate buffer (pH 2.30) containing 0.01 M sodium-1-decanesulfonate and methanol in a 35:65 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at a suitable wavelength for glycopyrrolate (e.g., 220 nm).

    • Injection Volume: Appropriate for standard and sample concentrations.

  • Sample Preparation:

    • Prepare standard and sample solutions of this compound in a suitable diluent (e.g., the mobile phase).

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention times, peak areas, and resolution between this compound and its impurities.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed (e.g., Poor Resolution, Peak Splitting) check_temp Is Column Temperature Optimized? start->check_temp adjust_temp Systematically Vary Temperature (e.g., 25°C to 45°C in 5°C increments) check_temp->adjust_temp No check_mobile_phase Is Mobile Phase Composition Optimal? check_temp->check_mobile_phase Yes adjust_temp->check_mobile_phase adjust_mobile_phase Adjust pH, Modifier Ratio, or Additives check_mobile_phase->adjust_mobile_phase No check_flow_rate Is Flow Rate Appropriate? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase->check_flow_rate adjust_flow_rate Reduce Flow Rate check_flow_rate->adjust_flow_rate No check_column Is the Column in Good Condition? check_flow_rate->check_column Yes adjust_flow_rate->check_column replace_column Replace Column or Frit check_column->replace_column No resolved Issue Resolved check_column->resolved Yes replace_column->resolved Method_Development_Workflow start Define Analytical Goal (e.g., Separate Glycopyrrolate Enantiomers) select_column Select Chiral Stationary Phase (CSP) start->select_column screen_mobile_phase Screen Mobile Phases (Normal, Reversed, Polar Organic) select_column->screen_mobile_phase optimize_temp Optimize Column Temperature screen_mobile_phase->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate_method Method Validation (Specificity, Linearity, Precision, Accuracy) optimize_flow->validate_method final_method Finalized Analytical Method validate_method->final_method

References

(R,R)-Glycopyrrolate Stability & Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effects of pH on the stability and analysis of (R,R)-Glycopyrrolate.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A1: this compound is most stable in acidic conditions. The optimal pH range for its stability is between 2.0 and 3.0, where it is very stable.[1] Stability is generally considered satisfactory up to pH 5.0.[2]

Q2: What is the primary degradation pathway for this compound, and how is it affected by pH?

A2: The primary degradation pathway for this compound is ester hydrolysis. The rate of this hydrolysis is highly pH-dependent and increases significantly as the pH rises above 6.0.[1] This instability at higher pH is a critical factor to consider in formulation development and during sample preparation.[1][3]

Q3: How significant is the stability loss at a pH above 6.0?

A3: The decline in stability is rapid and significant above pH 6.0. For instance, in a solution of glycopyrrolate (B1671915) 0.8 mg/L in 5% dextrose at 25°C, the approximate time for 5% decomposition drops from over 48 hours at pH 4-5 to just 4 hours at pH 7 and 2 hours at pH 8.[1]

Q4: What are suitable buffering agents for maintaining an optimal pH in this compound formulations?

A4: Citrate-based buffer systems (citric acid and sodium citrate) and phosphate (B84403) buffers have been successfully used to maintain the pH of glycopyrrolate formulations within a stable range, typically targeting a pH between 4.0 and 5.6.[2][4][5] The choice and concentration of the buffer are critical, as the level of glycopyrrolate itself can slightly alter the formulation's pH.[2]

Section 2: Troubleshooting Guides for this compound Analysis (HPLC/UPLC)

Q1: I am observing significant peak tailing for my this compound peak. What is the likely cause?

A1: Peak tailing for a basic compound like glycopyrrolate is often related to secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns. This can be mitigated by:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.3-3.5) can suppress the ionization of silanol groups, minimizing these interactions.[6][7][8]

  • Using an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium-1-decanesulfonate into the mobile phase can improve peak shape and retention.[6][8]

  • Employing End-Capped Columns: Using a base-deactivated or end-capped column is highly recommended to reduce the availability of free silanol groups.[6][9]

Q2: My retention time for this compound is shifting between runs. Why is this happening?

A2: Retention time drift is frequently caused by an unstable mobile phase pH.

  • Inadequate Buffering: Ensure your mobile phase buffer has sufficient capacity and its pH is not close to its pKa, which can lead to instability.

  • pH Fluctuation: The retention time of ionizable compounds is sensitive to small changes in mobile phase pH. It is recommended to set the mobile phase pH at least two units away from the analyte's pKa for robust results.[10] For glycopyrrolate analysis, methods often use a pH between 2.3 and 4.8.[6][7][11][12]

  • Mobile Phase Degradation: Prepare fresh mobile phase daily to avoid changes in composition or pH over time.

Q3: I see new peaks appearing in my chromatogram after storing my samples. What are they?

A3: The appearance of new peaks, particularly in stability samples, strongly suggests degradation of this compound. Given its known instability at higher pH, the primary degradation product is likely from ester hydrolysis. A validated stability-indicating method is essential to separate the intact drug from all potential degradation products, ensuring accurate quantification.[13]

Q4: My sample preparation involves dissolving the product in a neutral or slightly alkaline diluent. Could this affect my results?

A4: Yes, this could lead to significant underestimation of the this compound content. Because the drug degrades rapidly at pH above 6.0, the diluent used for sample preparation must be acidic to ensure the drug's stability during the analytical process.[1] It is common practice to use the mobile phase or a similarly acidic buffer as the sample diluent.

Section 3: Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a typical experiment to evaluate the stability of this compound at various pH values, based on ICH guidelines.[14][15]

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to achieve a known final concentration (e.g., 0.5 mg/mL).

  • Storage Conditions: Dispense aliquots of each solution into separate, sealed vials. Store the vials under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[16]

  • Time Points: Designate specific time points for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, and 24 months.[14][16]

  • Analysis: At each time point, withdraw a sample from each pH condition. Dilute the sample with an appropriate acidic diluent (e.g., mobile phase) to a suitable concentration for analysis.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC or UPLC method. Quantify the remaining this compound concentration and measure the peak area of any degradation products.

  • Data Reporting: Report the percentage of this compound remaining at each time point for each pH value. Plot the degradation curves to determine the rate of degradation as a function of pH.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).

  • Stress Conditions: Expose the stock solution to the following stress conditions:[17]

    • Acid Hydrolysis: Add 1N HCl and heat (e.g., at 60-80°C) for a specified period (e.g., 15-30 minutes). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently for a short period. Neutralize with 1N HCl before analysis. Due to rapid degradation, base conditions should be carefully controlled.

    • Oxidative Degradation: Add 3-10% hydrogen peroxide (H₂O₂) and store at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for several hours.

    • Photolytic Degradation: Expose the solution to UV light in a photostability chamber.

  • Analysis: Analyze the stressed samples using the proposed analytical method alongside an unstressed control sample.

  • Evaluation: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis of the analyte peak in stressed samples should also be performed to confirm specificity.

Section 4: Data & Visualizations

Data Tables

Table 1: pH-Dependent Stability of Glycopyrrolate (0.8 mg/L in 5% Dextrose at 25°C)

Admixture pHApproximate Time for 5% Decomposition
4.0> 48 hours
5.0> 48 hours
6.030 hours
6.57 hours
7.04 hours
8.02 hours
(Data sourced from reference[1])

Table 2: Typical Conditions for Forced Degradation Studies of this compound

Stress ConditionReagentTypical Conditions
Acid Hydrolysis1N HClHeat for 15-30 minutes
Base Hydrolysis1N NaOHRoom temperature for 15-30 minutes
Oxidation3-10% H₂O₂Room temperature for 15-30 minutes
ThermalHeat105°C for 6 hours
PhotolyticUV/Vis LightExpose in photostability chamber
(Conditions synthesized from references[17][18])

Diagrams

cluster_workflow Experimental Workflow: pH Stability Study A Prepare Buffered Solutions (Varying pH) B Add this compound (Known Concentration) A->B C Incubate Samples (Accelerated/Long-Term Conditions) B->C D Withdraw Aliquots (Scheduled Timepoints) C->D E Dilute with Acidic Diluent D->E F Analyze by Stability-Indicating HPLC/UPLC Method E->F G Quantify Analyte & Degradants F->G H Determine Degradation Rate vs. pH G->H

Caption: Workflow for conducting a pH-dependent stability study.

cluster_pathway Primary Degradation Pathway of this compound Parent This compound (Ester) Child Degradation Products (e.g., Glycopyrrolic Acid + Alcohol) Parent->Child Ester Hydrolysis (pH > 6.0)

Caption: Dominant degradation pathway for this compound.

cluster_troubleshooting Troubleshooting Logic: HPLC Peak Tailing Start Issue: Peak Tailing Observed Check1 Is Mobile Phase pH acidic (e.g., pH < 4)? Start->Check1 Action1 Lower mobile phase pH to suppress silanol ionization. Check1->Action1 No Check2 Is a base-deactivated (end-capped) column being used? Check1->Check2 Yes Action1->Check2 Action2 Switch to a base-deactivated column. Check2->Action2 No Solution Peak shape should improve. Check2->Solution Yes Action2->Solution

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Reducing variability in (R,R)-Glycopyrrolate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R,R)-Glycopyrrolate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure stability?

A1: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term use, aqueous solutions can be prepared. It is recommended to use these solutions within one day, especially if not stored at 2-8°C.[1] The stability of glycopyrrolate (B1671915) in solution is highly pH-dependent; it is most stable at a pH of 2 to 3.[2] Above pH 6, the compound is susceptible to ester hydrolysis, which increases with higher pH.[2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents and aqueous buffers. Stock solutions can be prepared in ethanol, DMSO, and dimethylformamide (DMF) at a concentration of approximately 30 mg/mL.[1] For biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure that the residual organic solvent concentration is insignificant.[1] Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[1]

Q3: How can I minimize variability in cell-based assays using this compound?

A3: To minimize variability in cell-based assays, it is important to:

  • Ensure Consistent Cell Health: Use cells that are healthy, viable, and within a consistent passage number range.

  • Optimize Cell Seeding Density: Determine the optimal cell number that provides a robust signal without overcrowding the wells.

  • Maintain Stable Culture Conditions: Keep temperature, CO2, and humidity levels constant in your incubator.

  • Use Freshly Prepared Reagents: Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.

  • Control for Solvent Effects: If using an organic solvent for the stock solution, ensure the final concentration in the assay is low and consistent across all wells, including controls.

Q4: What are the key factors affecting the chiral separation of this compound from its other stereoisomers?

A4: Successful chiral separation of glycopyrrolate stereoisomers is influenced by several factors, particularly in capillary electrophoresis (CE) and HPLC:

  • Chiral Selector: The type and concentration of the chiral selector are critical. Sulfated-β-cyclodextrin is commonly used in CE for this purpose.[3][4]

  • pH of the Buffer/Mobile Phase: The pH affects the charge of the analyte and its interaction with the chiral selector and stationary phase.[4][5]

  • Buffer/Mobile Phase Composition: The type of buffer, its concentration, and the presence of organic modifiers can significantly impact resolution.[3][4][5]

  • Temperature: Temperature can alter the selectivity of the chiral separation.[4]

  • Applied Voltage (in CE): The separation voltage influences migration times and resolution.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in HPLC/UPLC analysis of this compound.
Potential Cause Troubleshooting Step
Degradation of this compound in solution Prepare fresh sample and standard solutions daily. Ensure the pH of the mobile phase and sample diluent is optimal for stability (ideally pH 2-3).[2]
Poor peak shape (asymmetry, tailing) Use a base-deactivated column to minimize interactions with free silanol (B1196071) groups. Adjust the mobile phase pH to a lower value (e.g., 2.3) and consider using an ion-pairing reagent like sodium-1-decanesulfonate to improve peak symmetry.[5]
Shifting retention times Ensure the column is properly equilibrated with the mobile phase before each run. Maintain a constant column temperature.[6][7] Check for leaks in the HPLC system and ensure consistent mobile phase composition.
Presence of unexpected peaks These could be degradation products. This compound is known to degrade under acidic and basic conditions.[8] Perform forced degradation studies to identify potential degradation products.
Issue 2: High background or low signal-to-noise ratio in muscarinic receptor binding assays.
Potential Cause Troubleshooting Step
High non-specific binding of the radioligand Ensure that the concentration of the competing non-labeled ligand (e.g., atropine) is sufficient to block all specific binding sites. Pre-soak the filter mats to reduce non-specific binding.
Low receptor density in the membrane preparation Use a cell line with a higher expression of the target muscarinic receptor subtype. Optimize the membrane preparation protocol to enrich for the receptor of interest.
Degradation of the radioligand or this compound Use fresh, high-quality radioligand. Prepare dilutions of this compound immediately before the experiment.
Insufficient washing of filters Increase the number or volume of washes after filtration to remove unbound radioligand more effectively.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol~30 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]

Table 2: pH-Dependent Stability of Glycopyrrolate in Dextrose 5% at 25°C

Admixture pHApproximate Time for 5% Decomposition (hours)
4>48[2]
5>48[2]
630[2]
6.57[2]
74[2]
82[2]

Experimental Protocols

Protocol 1: Quantification of this compound using RP-HPLC

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a phosphate (B84403) buffer (pH 2.3) with 0.01 M sodium-1-decanesulfonate and methanol (B129727) in a 35:65 (v/v) ratio.[5] Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 5-250 µg/mL).[8]

  • Preparation of Sample Solutions: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18 column (e.g., Nucleosil 100-5C-18 HD).

    • Flow Rate: 1.0 mL/min.[5][8]

    • Column Temperature: 40°C.[5]

    • Detection Wavelength: 222 nm.[6][9]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the amount of this compound by comparing the peak area to the calibration curve.

Protocol 2: Muscarinic Receptor Competitive Binding Assay

This protocol is a general guideline for a competitive binding assay using a radiolabeled antagonist.

  • Reagents:

    • Assay Buffer: e.g., 25 mM Tris buffer, pH 7.4.[10]

    • Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

    • Membrane Preparation: Membranes from cells expressing the muscarinic receptor subtype of interest.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Competition: Add serial dilutions of this compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling RR_Glycopyrrolate This compound M_Receptor Muscarinic Receptor (M1, M3, M5) RR_Glycopyrrolate->M_Receptor Antagonizes ACh Acetylcholine ACh->M_Receptor Activates Gq11 Gq/11 M_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Caption: Muscarinic receptor signaling pathway antagonized by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Check Reagent Stability and Preparation Start->Check_Reagent Check_Assay Review Assay Conditions Start->Check_Assay Check_Instrument Verify Instrument Performance Start->Check_Instrument Fresh_Reagents Prepare Fresh this compound and other reagents Check_Reagent->Fresh_Reagents Degradation Suspected Optimize_pH Optimize pH of Buffers/ Mobile Phase Check_Assay->Optimize_pH Suboptimal Conditions Optimize_Temp Control Temperature Check_Assay->Optimize_Temp Calibrate_Instrument Calibrate/Maintain Instrument Check_Instrument->Calibrate_Instrument Performance Issue End Consistent Results Fresh_Reagents->End Optimize_pH->End Optimize_Temp->End Calibrate_Instrument->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of (R,R)-Glycopyrrolate and Atropine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two pivotal muscarinic antagonists, this guide offers a comparative analysis of (R,R)-Glycopyrrolate and Atropine (B194438) for researchers, scientists, and drug development professionals. This document delves into their mechanisms of action, receptor binding affinities, clinical and preclinical effects, and safety profiles, supported by experimental data and detailed methodologies.

This compound and atropine are both competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), playing crucial roles in various clinical applications, particularly in anesthesia.[1][2] They are frequently utilized to mitigate the muscarinic side effects of anticholinesterase agents, such as neostigmine (B1678181), which are used to reverse neuromuscular blockade.[3] Their functions include reducing salivary and respiratory secretions and managing bradycardia.[4][5] Despite their similar therapeutic applications, their distinct pharmacological profiles warrant a detailed comparative study.

Mechanism of Action: Antagonism of Muscarinic Receptors

Both this compound and atropine exert their effects by competitively blocking the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to regulating a wide array of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[1]

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[6] This differential coupling dictates the downstream cellular response upon receptor activation or blockade.

Quantitative Comparison of Receptor Binding Affinity and Potency

The affinity of a drug for its receptor is a critical determinant of its potency and potential for side effects. The table below summarizes the available data on the binding affinities (Ki values) of glycopyrrolate (B1671915) and atropine for human muscarinic receptor subtypes. It is important to note that the available data for glycopyrrolate does not always specify the (R,R)-enantiomer, which is the active form.

Receptor SubtypeGlycopyrrolate (Ki, nM)Atropine (Ki, nM)Primary Location(s)
M1 ~0.5 - 3.6[7]1.27 ± 0.36[8]CNS, autonomic ganglia
M2 1.89 ± 0.05 (rat)[9][10]3.24 ± 1.16[8]Heart (SA & AV nodes), atrial myocardium
M3 1.69 ± 0.18 (rat)[9][10]2.21 ± 0.53[8]Secretory glands, smooth muscle, vascular endothelium
M4 No specific data found0.77 ± 0.43[8]CNS
M5 No specific data found2.84 ± 0.84[8]CNS (substantia nigra)

Studies have indicated that glycopyrrolate shows no significant selectivity between M1, M2, and M3 receptors in human airways.[7] In terms of functional potency, glycopyrrolate is considered to be approximately four times as potent as atropine.[1]

Comparative Efficacy: Antisialagogue and Vagolytic Effects

Antisialagogue Effect:

Glycopyrrolate is widely recognized for its potent antisialagogue (saliva-reducing) effects. Clinical and preclinical studies have consistently demonstrated its superiority over atropine in this regard. The antisialagogue effects of glycopyrrolate can persist for up to 7 hours, a duration significantly longer than that of atropine.[2]

Vagolytic Effect:

Both drugs are used to counteract vagally-mediated bradycardia. However, their effects on heart rate differ. Atropine often causes a more pronounced initial tachycardia compared to glycopyrrolate.[3] Glycopyrrolate tends to provide more stable cardiovascular control, with a less dramatic increase in heart rate.[3] The vagal blocking effects of glycopyrrolate persist for 2 to 3 hours.[2]

Experimental Protocols

Preclinical Evaluation of Antisialagogue Effects in Rats

Objective: To quantify and compare the inhibitory effect of this compound and atropine on salivary secretion in a rat model.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are used.

  • Drug Administration: Animals are divided into groups and administered either vehicle (saline), this compound (e.g., 0.1-1 mg/kg), or atropine (e.g., 0.5-5 mg/kg) via intraperitoneal (IP) injection.

  • Saliva Collection: After a set time post-drug administration (e.g., 30 minutes), saliva secretion is stimulated by a subcutaneous injection of a muscarinic agonist such as pilocarpine (B147212) (e.g., 2 mg/kg). Saliva is then collected for a fixed period (e.g., 15 minutes) using pre-weighed cotton swabs placed in the oral cavity.[11][12]

  • Measurement: The amount of saliva is determined by the change in weight of the cotton swabs. The percentage inhibition of salivation for each drug-treated group is calculated relative to the vehicle-treated control group.

Clinical Evaluation of Vagolytic Effects in Anesthetized Patients

Objective: To compare the effects of this compound and atropine on heart rate in patients undergoing surgery under general anesthesia.

Methodology:

  • Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgery.

  • Study Design: A randomized, double-blind, parallel-group study.

  • Drug Administration: Patients are randomly assigned to receive either intravenous (IV) this compound (e.g., 0.005-0.01 mg/kg) or atropine (e.g., 0.01-0.02 mg/kg) prior to the administration of a neuromuscular blockade reversal agent (e.g., neostigmine).[3]

  • Monitoring: Heart rate and rhythm are continuously monitored using an electrocardiogram (ECG) from baseline (before drug administration) and for a specified period (e.g., 30 minutes) after administration.

  • Outcome Measures: The primary outcome is the change in heart rate from baseline. Secondary outcomes can include the incidence of tachycardia, bradycardia, and other arrhythmias.[3]

Signaling Pathways

The distinct physiological effects of this compound and atropine can be attributed to their blockade of muscarinic receptors, which triggers different intracellular signaling cascades depending on the receptor subtype and the G-protein to which it couples.

M1/M3/M5 Receptor Signaling (Gq/11 Pathway)

Blockade of these receptors by this compound or atropine inhibits the Gq/11 signaling pathway, which is crucial for smooth muscle contraction and glandular secretion.

Gq_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Muscarinic Receptor (M1, M3, M5) Muscarinic Receptor (M1, M3, M5) Gq/11 Protein Gq/11 Protein Muscarinic Receptor (M1, M3, M5)->Gq/11 Protein Activation PLC PLC Gq/11 Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC activation PKC activation DAG->PKC activation Activates Cellular Response Cellular Response Ca2+ release->Cellular Response Leads to PKC activation->Cellular Response Leads to

Caption: Gq/11 signaling pathway initiated by M1, M3, and M5 muscarinic receptors.

M2/M4 Receptor Signaling (Gi/o Pathway)

Antagonism of M2 and M4 receptors, primarily found in the heart and central nervous system, inhibits the Gi/o signaling pathway. This leads to an increase in heart rate by preventing the inhibition of adenylyl cyclase.

Gi_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Muscarinic Receptor (M2, M4) Muscarinic Receptor (M2, M4) Gi/o Protein Gi/o Protein Muscarinic Receptor (M2, M4)->Gi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP to PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to

Caption: Gi/o signaling pathway initiated by M2 and M4 muscarinic receptors.

Physicochemical and Pharmacokinetic Differences

A key differentiator between glycopyrrolate and atropine lies in their chemical structure and resulting pharmacokinetic properties. Glycopyrrolate is a quaternary ammonium (B1175870) compound, which makes it highly polar and limits its ability to cross lipid membranes, such as the blood-brain barrier.[2] In contrast, atropine is a tertiary amine, which is more lipid-soluble and can readily cross the blood-brain barrier, leading to central nervous system (CNS) side effects.[1]

PropertyThis compoundAtropine
Chemical Structure Quaternary ammoniumTertiary amine
Blood-Brain Barrier Penetration MinimalReadily crosses
Central Nervous System Effects NegligibleCan cause sedation, confusion, delirium
Onset of Action (IV) ~1 minute~1 minute
Duration of Vagolytic Effect 2-3 hoursShorter
Duration of Antisialagogue Effect Up to 7 hoursShorter

Safety and Side Effect Profile

The differing abilities of these drugs to penetrate the CNS significantly impact their side effect profiles.

Glycopyrrolate: Due to its limited CNS penetration, glycopyrrolate is associated with fewer central anticholinergic side effects. The most common side effects are related to its peripheral muscarinic blockade and include dry mouth, blurred vision, urinary retention, and tachycardia.

Atropine: In addition to the peripheral side effects similar to those of glycopyrrolate, atropine can cause a range of CNS effects, from sedation and amnesia to excitement, confusion, and delirium, particularly in elderly patients.

Conclusion

Both this compound and atropine are effective muscarinic antagonists with established roles in clinical practice. However, their pharmacological profiles present a clear distinction for the discerning researcher and clinician. This compound's quaternary ammonium structure confers a significant advantage by limiting its entry into the central nervous system, thereby minimizing CNS-related side effects. This, coupled with its more potent and longer-lasting antisialagogue effect and its tendency to produce a more stable heart rate profile, often makes it a preferred agent in the perioperative setting.

Conversely, the ability of atropine to cross the blood-brain barrier can be therapeutically exploited in specific situations but also contributes to a less favorable side-effect profile in many common applications. The choice between these two agents should be guided by a thorough understanding of their comparative pharmacology, the specific clinical context, and the patient's individual characteristics. Further research focusing on the stereospecific binding and functional activity of this compound at all five muscarinic receptor subtypes would provide a more complete understanding of its pharmacological nuances.

References

(R,R)-Glycopyrrolate vs. Racemic Glycopyrrolate: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R,R)-Glycopyrrolate and its racemic counterpart, offering supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.

Introduction

Glycopyrrolate (B1671915) is a synthetically derived anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It is widely used in clinical practice to reduce secretions, manage peptic ulcers, and as a bronchodilator for chronic obstructive pulmonary disease (COPD).[3][4] Glycopyrrolate exists as a racemic mixture of two enantiomers, this compound and (S,S)-glycopyrrolate, due to the presence of two chiral centers. This guide focuses on the comparative efficacy of the isolated (R,R)-enantiomer versus the racemic mixture.

Data Presentation: Quantitative Comparison of Receptor Binding Affinity

The therapeutic effects of glycopyrrolate are mediated through its binding to muscarinic receptors. The following table summarizes the in vitro binding affinities (pKi values) of the stereoisomers of a glycopyrrolate derivative for human muscarinic receptor subtypes (M1-M4). A higher pKi value indicates a stronger binding affinity. The data clearly demonstrates the stereospecificity of binding, with the 2R isomers showing significantly higher affinity than the 2S isomers.

StereoisomerM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)
2R Isomers6.0 - 9.56.0 - 9.56.0 - 9.56.0 - 9.5
2S IsomersSignificantly lower than 2RSignificantly lower than 2RSignificantly lower than 2RSignificantly lower than 2R

Data extracted from Somogyi et al. (2008), which reported that 2R isomers were 27 to 447 times more active than 2S isomers in receptor binding assays for a derivative of glycopyrrolate.[5]

Mechanism of Action: Signaling Pathway

Glycopyrrolate exerts its effects by blocking the action of acetylcholine at muscarinic receptors. The M3 muscarinic receptor subtype is of particular importance for its role in smooth muscle contraction and glandular secretion. Upon binding of an agonist like acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and glandular secretion. Glycopyrrolate, as an antagonist, competitively blocks acetylcholine from binding to the M3 receptor, thereby inhibiting this signaling cascade.

Glycopyrrolate_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates Glycopyrrolate This compound or Racemic Glycopyrrolate Glycopyrrolate->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) DAG->Response Contributes to Ca_Release Ca_Store->Ca_Release Ca_Release->Response Leads to

Caption: Glycopyrrolate's antagonistic action on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The following section details a representative experimental protocol for a key assay used to determine the binding affinity of compounds to muscarinic receptors.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound and racemic glycopyrrolate for muscarinic receptors expressed in a cell line (e.g., Chinese Hamster Ovary - CHO cells) or tissue homogenates.[6][7][8]

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing human muscarinic receptor subtypes (M1, M2, M3, etc.) or tissue homogenates (e.g., rat brain cortex for M1, heart for M2).[6]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[6]

  • Competitors: this compound and racemic glycopyrrolate.

  • Non-specific Binding Control: Atropine (B194438) (a potent, non-selective muscarinic antagonist).[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissues in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[6]

  • Assay Setup:

    • Prepare serial dilutions of the competitor compounds (this compound and racemic glycopyrrolate) in the assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Contains the membrane preparation and the radioligand.

      • Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of atropine to saturate all muscarinic receptors.[6]

      • Competition Binding: Contains the membrane preparation, the radioligand, and a specific concentration of the competitor compound.[6]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6][8]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow for this type of assay.

Experimental_Workflow start Start prep Prepare Cell Membranes (Receptor Source) start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: General workflow for a muscarinic receptor radioligand binding assay.

Conclusion

The available experimental data strongly indicates that the (R,R)-enantiomer of glycopyrrolate derivatives possesses significantly higher binding affinity for muscarinic receptors compared to the (S,S)-enantiomer. This stereoselectivity suggests that this compound is the primary contributor to the pharmacological activity of the racemic mixture. For researchers and drug development professionals, this highlights the potential for developing enantiopure this compound as a more potent and potentially safer therapeutic agent, as it may allow for lower effective doses and reduce the potential for off-target effects associated with the less active (S,S)-enantiomer. Further clinical studies directly comparing the efficacy and safety profiles of this compound and racemic glycopyrrolate are warranted to fully elucidate the clinical advantages of the enantiopure formulation.

References

A Comparative Guide to the Antisialogogue Effect of (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antisialogogue effect of (R,R)-Glycopyrrolate with other common anticholinergic agents. The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Glycopyrrolate (B1671915) is a potent anticholinergic agent used to reduce salivary secretion. Its efficacy is largely attributed to the (R,R)-enantiomer, which exhibits significantly higher activity at muscarinic receptors compared to its (S,S)-counterpart. This guide details the pharmacology of this compound, compares its antisialogogue effects with atropine (B194438) and scopolamine (B1681570), and provides relevant experimental methodologies and signaling pathway information.

Comparative Efficacy of Antisialogogue Agents

Antisialogogues are crucial in various clinical settings, including anesthesia, palliative care, and for managing sialorrhea associated with neurological conditions. The primary agents in this class are glycopyrrolate, atropine, and scopolamine, all of which act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).

Potency and Stereoselectivity of Glycopyrrolate

Glycopyrrolate has two stereocenters, resulting in four stereoisomers. The racemic mixture is commonly used clinically. However, studies have demonstrated that the biological activity resides primarily in the (R,R)- and (R,S)-isomers, with the (2R)-isomers being significantly more active than the (2S)-isomers. This stereoselectivity is a key consideration in the development of more targeted and potent antisialogogues.

Quantitative Comparison of Antisialogogue Effects

Direct head-to-head clinical trials with quantitative, tabular data comparing this compound specifically with atropine and scopolamine are limited in publicly available literature. However, data from various studies allow for a comparative assessment.

Table 1: Reduction in Salivary Flow with Glycopyrrolate

Time Post-AdministrationMean Salivary Flow Rate (mL/min)Percentage Reduction from Baseline
Baseline0.45 ± 0.070%
15 minNot Reported-
60 min0.05 ± 0.0288.9%
105 min0.02 ± 0.0195.6%
150 min0.03 ± 0.0193.3%

Data synthesized from a study by Wolff MS, et al. (1999) on the effect of ammonium (B1175870) glycopyrrolate on resting whole-saliva flow rate in healthy volunteers.[1]

Table 2: Comparative Potency and Characteristics of Common Antisialogogues

AgentRelative Potency (Antisialogogue Effect)Onset of Action (IV)Duration of ActionCentral Nervous System (CNS) Effects
Glycopyrrolate 5-6 times more potent than atropine[2][3]1 minute[4]LongMinimal (quaternary amine, does not readily cross the blood-brain barrier)[4]
Atropine Baseline~1 minuteShort to ModerateCan cause CNS effects (tertiary amine)
Scopolamine PotentRapidShortSignificant CNS effects (sedation, amnesia) (tertiary amine)

Qualitative and comparative data synthesized from multiple sources.

Experimental Protocols

Accurate and reproducible measurement of salivary flow is essential for validating the efficacy of antisialogogue agents. The following is a detailed methodology for a human sialometry study.

Protocol for Measurement of Unstimulated and Stimulated Whole Salivary Flow Rate

Objective: To determine the effect of an antisialogogue agent on unstimulated and stimulated whole salivary flow rates in human subjects.

Materials:

Procedure:

Part 1: Unstimulated Whole Saliva Collection

  • Subject Preparation: Subjects should refrain from eating, drinking, smoking, and oral hygiene procedures for at least 1 hour before the collection.

  • Acclimatization: Allow the subject to sit comfortably in a quiet room for 5-10 minutes to acclimatize.

  • Instructions to Subject: Instruct the subject to swallow to clear their mouth of any existing saliva. They should then be instructed to remain quiet, with their head tilted slightly forward, and to allow saliva to pool on the floor of their mouth. They should be instructed not to swallow during the collection period.

  • Collection: For a period of 5 minutes (timed with a stopwatch), the subject should expectorate all accumulated saliva into the pre-weighed collection tube.

  • Sample Handling: Immediately cap the tube and place it on ice.

  • Measurement: Weigh the tube containing the saliva. The salivary flow rate (in mL/min) is calculated by subtracting the pre-tare weight of the tube from the final weight and dividing by the collection time (5 minutes). Assume 1 g of saliva is equivalent to 1 mL.

Part 2: Stimulated Whole Saliva Collection

  • Rest Period: Allow a rest period of at least 15 minutes after the unstimulated collection.

  • Instructions to Subject: Provide the subject with a piece of paraffin wax and instruct them to chew it at a constant rate.

  • Collection: For a period of 5 minutes (timed with a stopwatch), the subject should expectorate all saliva produced into a new pre-weighed collection tube.

  • Sample Handling and Measurement: Follow steps 5 and 6 from the unstimulated collection protocol.

Data Analysis: Compare the salivary flow rates before and after the administration of the investigational drug. Statistical analysis, such as a paired t-test or ANOVA, should be used to determine the significance of any observed changes.

Signaling Pathways

The antisialogogue effect of this compound is mediated through the blockade of muscarinic acetylcholine receptors in the salivary glands. The primary receptor subtype involved in salivary secretion is the M3 muscarinic receptor.

Muscarinic M3 Receptor Signaling Pathway in Salivary Acinar Cells

Acetylcholine released from parasympathetic nerve terminals binds to M3 muscarinic receptors on the basolateral membrane of salivary acinar cells. This binding initiates a G-protein-coupled signaling cascade that ultimately leads to fluid and electrolyte secretion.

Salivary_Secretion_Pathway receptor M3 Muscarinic Receptor g_protein Gq/11 G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ion_channels Ion Channels (Cl⁻, K⁺) ca2_release->ion_channels Opens pkc->ion_channels Modulates secretion Saliva Secretion ion_channels->secretion Leads to ach Acetylcholine ach->receptor Binds glycopyrrolate This compound (Antagonist) glycopyrrolate->receptor Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Salivary Glands.

Experimental Workflow for Evaluating Antisialogogue Drugs in an Animal Model

Animal models, particularly rodents, are valuable for the preclinical evaluation of antisialogogue agents. Pilocarpine, a muscarinic agonist, is commonly used to induce salivation in these models.

Animal_Model_Workflow animal_prep Animal Preparation (e.g., Mouse/Rat) drug_admin Administer Test Compound (this compound or Vehicle) animal_prep->drug_admin wait Waiting Period (for drug absorption) drug_admin->wait pilocarpine Induce Salivation (Pilocarpine Injection) wait->pilocarpine saliva_collection Saliva Collection (e.g., pre-weighed cotton pledget) pilocarpine->saliva_collection measurement Measure Saliva Volume (by weight change) saliva_collection->measurement analysis Data Analysis and Comparison measurement->analysis

Caption: Workflow for Animal Model Salivation Study.

Conclusion

This compound stands out as a highly potent antisialogogue with a favorable safety profile due to its limited ability to cross the blood-brain barrier. Its stereospecific activity highlights the potential for developing even more refined therapeutic agents. The experimental protocols and pathway information provided in this guide offer a framework for researchers to further validate and compare the efficacy of this compound and other novel antisialogogue compounds. Future clinical trials with direct, quantitative comparisons of the stereoisomers of glycopyrrolate against other anticholinergics will be invaluable in optimizing clinical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the analysis of (R,R)-Glycopyrrolate, a chiral quaternary ammonium (B1175870) compound. The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control, ensuring the reliability, accuracy, and consistency of results across different analytical techniques. This document details a Capillary Electrophoresis (CE) method, primarily for enantiomeric purity assessment, and an ion-pair High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its related impurities.

The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing appropriate analytical methodologies for their specific needs, as well as to provide a framework for the cross-validation of these methods.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between the desired performance characteristics and the practical aspects of implementation. The following table summarizes the key quantitative performance parameters of the compared Capillary Electrophoresis and ion-pair High-Performance Liquid Chromatography methods for the analysis of this compound.

Performance ParameterCapillary Electrophoresis (CE) for Enantiomeric PurityIon-Pair High-Performance Liquid Chromatography (HPLC)
Analyte(s) Glycopyrrolate Enantiomers & DiastereomersThis compound and its related impurities
Linearity Range 0.5 - 200 µg/mL (for impurities)Not explicitly stated, but validated for impurity quantification
Limit of Detection (LOD) Specific values not provided, but validated for 0.1% impurity level.[1]Not explicitly stated, but suitable for in-process control.[2]
Limit of Quantification (LOQ) Specific values not provided, but validated for 0.1% impurity level.[1]Not explicitly stated, but suitable for in-process control.[2]
Precision Validated for precision.[1]Not explicitly stated, but validated according to international guidelines.[2]
Accuracy Validated for accuracy.[1]Not explicitly stated, but validated according to international guidelines.[2]
Specificity Demonstrated for the separation of all four stereoisomers.[3]Specific for (R,R)-glycopyrronium bromide and its related impurities.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful analytical method implementation and validation. The following sections provide the methodologies for the Capillary Electrophoresis and ion-pair High-Performance Liquid Chromatography methods.

Capillary Electrophoresis (CE) for Enantiomeric Purity

This method is designed for the enantioseparation of glycopyrrolate, which has two chiral centers, allowing for the determination of enantiomeric and diastereomeric impurities.[1]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary with an effective length of 40 cm and 50 µm internal diameter.[1]

  • Background Electrolyte (BGE): 30 mM sodium phosphate (B84403) buffer (pH 7.0), adjusted with 1 M sodium hydroxide, containing 2.0% w/v sulfated-β-cyclodextrin as the chiral selector.[1][3]

  • Separation Voltage: 20 kV.[1]

  • Temperature: 25°C.[1]

  • Detection: UV detection (wavelength not specified in the abstract).

  • Sample Preparation: Samples are dissolved in an appropriate solvent and introduced into the capillary.

Ion-Pair High-Performance Liquid Chromatography (HPLC) for this compound and Impurities

This ion-pair HPLC method is suitable for the determination of this compound and its related impurities, making it useful for in-process control and stability assays.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Base deactivated Nucleosil C18 column.[2]

  • Mobile Phase: A mixture of phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate and methanol (B129727) in a 35:65 (v/v) ratio.[2]

  • Flow Rate: 1 mL/min.[2]

  • Temperature: 40°C.[2]

  • Detection: UV detection (wavelength not specified in the abstract).

  • Sample Preparation: Samples are dissolved in a suitable diluent for analysis.

Visualizing Analytical Workflows

Graphical representations of workflows can significantly aid in understanding the logical sequence of complex analytical processes. The following diagrams, generated using Graphviz, illustrate the cross-validation process and a typical experimental workflow.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Independent Validation cluster_1 Phase 2: Cross-Validation Study Design cluster_2 Phase 3: Experimental Execution & Data Analysis cluster_3 Phase 4: Conclusion DevMethodA Develop & Validate Method A (e.g., CE) SelectSamples Select Representative Samples (e.g., Drug Substance, Spiked Samples) DevMethodA->SelectSamples DevMethodB Develop & Validate Method B (e.g., HPLC) DevMethodB->SelectSamples DefineCriteria Define Acceptance Criteria (Based on ICH Guidelines) SelectSamples->DefineCriteria AnalyzeA Analyze Samples with Method A DefineCriteria->AnalyzeA AnalyzeB Analyze Samples with Method B DefineCriteria->AnalyzeB Compare Compare Results Statistically (e.g., Bland-Altman, t-test) AnalyzeA->Compare AnalyzeB->Compare Conclusion Assess Method Comparability & Document Findings Compare->Conclusion CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_BGE Prepare Background Electrolyte (30mM Phosphate Buffer, pH 7.0 + 2.0% Sulfated-β-CD) Cap_Condition Condition Capillary Prep_BGE->Cap_Condition Prep_Sample Prepare this compound Sample Inject Inject Sample into Capillary Prep_Sample->Inject Cap_Condition->Inject Apply_Voltage Apply 20 kV Separation Voltage at 25°C Inject->Apply_Voltage Detect UV Detection Apply_Voltage->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity & Impurity Levels Integrate->Calculate

References

A Preclinical Head-to-Head: (R,R)-Glycopyrrolate versus Tiotropium in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between long-acting muscarinic antagonists (LAMAs) is critical for advancing the treatment of Chronic Obstructive Pulmonary Disease (COPD). This guide provides an objective comparison of (R,R)-Glycopyrrolate (also known as glycopyrronium) and tiotropium (B1237716), two prominent LAMAs, focusing on their performance in preclinical COPD models. The following sections detail their receptor binding kinetics, functional potency, and in vivo efficacy, supported by experimental data and protocols.

Executive Summary

Both this compound and tiotropium are potent muscarinic receptor antagonists that elicit bronchodilation by blocking the action of acetylcholine (B1216132) on airway smooth muscle. Preclinical evidence suggests that while both are effective, they exhibit distinct profiles in terms of receptor selectivity, onset of action, and duration. Tiotropium is characterized by its exceptionally slow dissociation from the M3 receptor, contributing to its long duration of action. This compound also demonstrates a long duration of action, intermediate between that of ipratropium (B1672105) and tiotropium, and shows a degree of kinetic selectivity for M3 over M2 receptors, which may offer a favorable cardiovascular safety profile.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative preclinical studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundHuman M1 ReceptorHuman M2 ReceptorHuman M3 ReceptorSource
This compound~0.5 - 3.6~0.5 - 3.6~0.5 - 3.6[1]
TiotropiumHigh AffinityHigh AffinityHigh Affinity[2]

Table 2: Functional Potency and Duration of Action in In Vitro Models

ParameterThis compoundTiotropiumIpratropium (comparator)Experimental ModelSource
Potency (pIC50) 10.49.59.5Carbachol-induced contraction in guinea pig trachea[3]
Offset t1/2 (min) 26.4 ± 0.5>30081.2 ± 3.7Guinea Pig Trachea[4]
Potency (Human Bronchus) More potent (7-8 fold)--Carbachol-induced contraction[4]

Table 3: In Vivo Bronchodilator Efficacy and Therapeutic Index in a Rat Model

Parameter (1h post-dose)This compoundTiotropiumExperimental ModelSource
ED50 (Bronchodilation) ComparableComparableMethacholine-induced bronchoconstriction in Brown Norway rats[5]
Therapeutic Index (Hypotension) 19.51.5Anesthetized Brown Norway rats[5]
Therapeutic Index (Bradycardia) 28.54.2Anesthetized Brown Norway rats[5]

Note: Therapeutic index was calculated against the ED50 for inhibition of methacholine-induced bronchoconstriction. A higher therapeutic index suggests a better safety profile.

Mechanism of Action: Signaling Pathway

This compound and tiotropium act as competitive antagonists at muscarinic acetylcholine receptors, primarily the M3 subtype located on airway smooth muscle cells. By blocking acetylcholine binding, these drugs inhibit the Gq-protein-coupled signaling cascade that leads to bronchoconstriction.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates LAMA This compound or Tiotropium LAMA->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to G prep Prepare Cell Membranes (Expressing M1, M2, or M3) plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prep->plate add_reagents Add Radioligand ([³H]-NMS) & Test Compounds plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze G animal_prep Anesthetize & Ventilate Brown Norway Rat drug_admin Intratracheal Administration of LAMA animal_prep->drug_admin wait Wait for 1h or 6h drug_admin->wait mch_challenge Administer Increasing Doses of IV Methacholine wait->mch_challenge measure Record Airway Resistance & Cardiovascular Parameters mch_challenge->measure analyze Calculate ED50 and Therapeutic Index measure->analyze

References

Head-to-Head In Vitro Comparison of Long-Acting Muscarinic Antagonists (LAMAs)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro pharmacological properties of leading LAMA compounds: Tiotropium, Umeclidinium (B1249183), Aclidinium (B1254267), and Glycopyrronium (B1196793).

This guide provides a comprehensive overview of the in vitro pharmacological profiles of four prominent long-acting muscarinic antagonists (LAMAs) used in the treatment of chronic obstructive pulmonary disease (COPD). The data presented is compiled from various in vitro studies to facilitate a direct comparison of their binding affinities, functional potencies, and kinetic properties at the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Detailed experimental protocols for key assays are also provided to support the interpretation and replication of the cited data.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The five subtypes (M1-M5) are coupled to different intracellular signaling pathways, leading to diverse physiological responses. The M1, M3, and M5 subtypes primarily couple through Gαq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple through Gαi/o, inhibiting adenylyl cyclase and resulting in a decrease in cyclic AMP (cAMP) levels. Understanding these pathways is crucial for interpreting the functional data of LAMA compounds.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gαq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC M2_M4 M2, M4 Receptors Gi Gαi/o M2_M4->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit cAMP ↓ cAMP AC->cAMP

Figure 1: Simplified signaling pathways of muscarinic receptor subtypes.

Comparative Quantitative Data

The following tables summarize the key in vitro pharmacological parameters for Tiotropium, Umeclidinium, Aclidinium, and Glycopyrronium. The data has been compiled from various sources, and it is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity. The data presented below is primarily from a head-to-head comparative study by Gavaldà et al. (2012) for Aclidinium, Glycopyrronium, and Tiotropium.[1][2] All four antagonists demonstrated high affinity for all five muscarinic receptor subtypes.[1]

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Tiotropium 0.8 ± 0.1[2]1.8 ± 0.2[2]0.6 ± 0.1[2]1.0 ± 0.1[2]0.7 ± 0.1[2]
Umeclidinium Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
Aclidinium 0.6 ± 0.1[2]2.5 ± 0.3[2]0.4 ± 0.1[2]1.2 ± 0.1[2]0.8 ± 0.1[2]
Glycopyrronium 2.0 ± 0.3[2]5.0 ± 0.6[2]1.2 ± 0.2[2]3.2 ± 0.4[2]2.5 ± 0.3[2]

Note: While a complete head-to-head comparison including umeclidinium was not found in a single publication, other studies have reported its high affinity for muscarinic receptors.

Table 2: Functional Potency (pA2 / IC50)

Functional potency measures the concentration of an antagonist required to produce a 50% inhibition of a functional response induced by an agonist. This can be expressed as pA2 or IC50 values. A higher pA2 or a lower IC50 value indicates greater potency.

CompoundM1M2M3M4M5
Tiotropium --pA2: 10.4--
Umeclidinium -----
Aclidinium --pA2: 9.6--
Glycopyrronium --pA2: 9.7--
Table 3: Kinetic Parameters at M2 and M3 Receptors

The kinetic parameters, specifically the dissociation rate (koff), determine the duration of action of a LAMA. A slower dissociation rate from the M3 receptor, the primary target for bronchodilation, is associated with a longer duration of action. The dissociation half-life (t½) is the time taken for 50% of the drug to dissociate from the receptor. All four compounds dissociated more rapidly from M2 receptors than from M3 receptors.[1]

CompoundM2 Dissociation Half-life (min)M3 Dissociation Half-life (min)M3/M2 Kinetic Selectivity
Tiotropium 25 ± 3[2]312 ± 37[2]12.5
Umeclidinium Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
Aclidinium 14 ± 1[2]241 ± 29[2]17.2
Glycopyrronium 6.2 ± 0.7[2]106 ± 12[2]17.1

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize LAMA compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay Workflow cluster_workflow Workflow prep Prepare cell membranes expressing muscarinic receptors radioligand Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) prep->radioligand competitor Add varying concentrations of the unlabeled LAMA compound radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions and incubations.

  • Competition Binding:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and assay buffer.

      • Non-specific Binding: Cell membranes, the radioligand, and a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

      • Competition: Cell membranes, the radioligand, and serial dilutions of the test LAMA compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition experiment is then plotted as the percentage of specific binding versus the log concentration of the LAMA compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the LAMA that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay is used to measure the ability of a compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist at Gq-coupled receptors (M1, M3, M5).

Calcium Flux Assay Workflow cluster_workflow Workflow cell_plating Plate cells expressing M1, M3, or M5 receptors in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading incubation1 Incubate to allow dye de-esterification dye_loading->incubation1 antagonist_addition Add varying concentrations of the LAMA compound and incubate incubation1->antagonist_addition agonist_addition Add a fixed concentration of a muscarinic agonist (e.g., carbachol) antagonist_addition->agonist_addition fluorescence_measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader agonist_addition->fluorescence_measurement data_analysis Analyze the dose-response curve to determine the IC50 value fluorescence_measurement->data_analysis

Figure 3: General workflow for a calcium flux assay to assess antagonist activity.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the human M1, M3, or M5 muscarinic receptor are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion) at 37°C in the dark.

  • Compound Addition: After the loading period, the dye solution is removed, and the cells are washed with assay buffer. Serial dilutions of the test LAMA compound are then added to the wells, and the plate is incubated for a specific period to allow for receptor binding.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is added to all wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured immediately before and after the addition of the agonist using a fluorescence plate reader with kinetic reading capabilities.

  • Data Analysis: The change in fluorescence upon agonist addition is calculated for each concentration of the LAMA. The data is then plotted as the percentage of inhibition of the agonist response versus the log concentration of the LAMA. A non-linear regression analysis is used to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event following the activation of both Gq- and Gi-coupled muscarinic receptors. It can be used to assess the functional antagonism of LAMAs at all five muscarinic receptor subtypes.

ERK Phosphorylation Assay Workflow cluster_workflow Workflow cell_culture Culture cells expressing one of the M1-M5 receptor subtypes serum_starvation Serum-starve cells to reduce basal ERK phosphorylation cell_culture->serum_starvation antagonist_preincubation Pre-incubate cells with varying concentrations of the LAMA compound serum_starvation->antagonist_preincubation agonist_stimulation Stimulate cells with a fixed concentration of a muscarinic agonist antagonist_preincubation->agonist_stimulation cell_lysis Lyse the cells to release intracellular proteins agonist_stimulation->cell_lysis protein_quantification Quantify total protein concentration cell_lysis->protein_quantification detection Detect phosphorylated ERK (p-ERK) and total ERK using Western blot or ELISA protein_quantification->detection analysis Normalize p-ERK to total ERK and analyze the dose-response to determine the IC50 value detection->analysis

Figure 4: General workflow for an ERK phosphorylation assay.

Detailed Protocol:

  • Cell Culture and Starvation: Cells expressing the muscarinic receptor subtype of interest are cultured to near confluence. Prior to the experiment, the cells are serum-starved for several hours to reduce baseline levels of ERK phosphorylation.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the LAMA compound for a defined period.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist is then added to the cells for a short period to induce ERK phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined.

  • Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using either:

    • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

    • ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for p-ERK and total ERK is used to quantify the protein levels.

  • Data Analysis: The p-ERK signal is normalized to the total ERK signal for each sample. The percentage of inhibition of the agonist-induced ERK phosphorylation is plotted against the log concentration of the LAMA, and the IC50 value is determined by non-linear regression analysis.

References

Unveiling the Preclinical Safety Landscape: A Comparative Analysis of (R,R)-Glycopyrrolate, Racemic Glycopyrrolate, and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent, is valued for its peripheral selectivity and reduced central nervous system side effects compared to tertiary amines like atropine (B194438). This is attributed to its limited ability to cross the blood-brain barrier. Preclinical studies in various animal models have established the safety profile of racemic glycopyrrolate, demonstrating a low order of acute toxicity and a well-characterized profile in repeat-dose studies. Atropine, a tertiary amine, serves as a common comparator, and its preclinical safety has been extensively documented. This guide will delve into the available data on acute, subchronic, chronic, reproductive, and genetic toxicity for both compounds, presenting the findings in a comparative framework to aid in risk assessment and decision-making in drug development.

Comparative Toxicity Data

The following tables summarize the key quantitative toxicity data for racemic glycopyrrolate and atropine from preclinical studies in various animal models.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity, representing the dose that is lethal to 50% of the tested animal population.

Compound Animal Species Route of Administration LD50 (mg/kg)
Racemic GlycopyrrolateMouseIntravenous15 - 20
RatIntravenous~15
DogIntravenous25
AtropineRatOral500
RatIntraperitoneal6

It is important to note that specific LD50 values for (R,R)-Glycopyrrolate are not publicly available.

Repeat-Dose Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance following prolonged exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Compound Animal Species Duration Route of Administration NOAEL Key Findings
Racemic GlycopyrrolateRat26 weeksInhalationLow DoseEye findings (lenticular changes), reversible lung findings (epithelial hypertrophy), low incidence of seminal vesicle and urinary bladder inflammation in males at high doses.[1]
Dog39 weeksInhalationLow DoseOphthalmic findings (conjunctival hyperemia, corneal opacity), reduced lacrimal secretion, hypertrophy of lacrimal and salivary glands.[1]
Atropine Sulfate (B86663)Rat21 daysInhalationNot explicitly statedAdrenal gland hypertrophy in both sexes (suspension formulation). Expected pharmacological effects such as mydriasis and impaired pupillary light reflex.[2][3]
Dog21 daysInhalationNot explicitly statedTachycardia at high doses. Expected pharmacological effects such as mydriasis and impaired pupillary light reflex.[2][3]

Specific repeat-dose toxicity data for this compound is not available in the public domain.

Reproductive and Developmental Toxicity

These studies assess the potential effects of a substance on fertility, pregnancy, and fetal development.

Compound Animal Species Study Type Key Findings
Racemic GlycopyrrolateRatFertility and Early Embryonic DevelopmentImpairment of fertility in males and females at 1.88 mg/kg/day (subcutaneous), with no effects at 0.63 mg/kg/day. Findings included decreased corpora lutea, implantation sites, and live fetuses.[1]
Rat, RabbitTeratogenicity (Inhalation)Not teratogenic in rats and rabbits at maternal inhaled doses up to 3.83 mg/kg/day and 4.4 mg/kg/day, respectively.[1]
RatPeri- and Post-natal DevelopmentNo effects on peri- and post-natal development at subcutaneous doses up to 1.88 mg/kg/day.[1]
AtropineRat (male)FertilityDose-related decrease in fertility.[4]
Rat (female)FertilityNot conducted.[4]
Animal studiesReproductive ToxicityInsufficient data to fully assess reproductive toxicity. One study showed no fetal harm, while a high-dose study indicated a teratogenic effect in one species. Crosses the placenta and may cause fetal tachycardia.[5]

Specific reproductive and developmental toxicity data for this compound is not publicly available.

Genotoxicity and Carcinogenicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material. Carcinogenicity studies assess the potential to cause cancer.

Compound Assay Type Result
Racemic GlycopyrrolateStandard Battery of Genotoxicity AssaysNegative[1]
2-year Carcinogenicity Study (Rat)No evidence of tumorigenic potential[1]
26-week Carcinogenicity Study (TgRasH2 Mice)No evidence of tumorigenic potential[1]
Atropine SulfateGenotoxicity AssaysNo genotoxic potential indicated in submitted publications.[6][7]
Carcinogenicity StudiesNot conducted.[4]

Specific genotoxicity and carcinogenicity data for this compound is not available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical safety studies. Below are generalized experimental protocols based on the available information for key toxicity assessments.

Acute Toxicity Study (LD50 Determination)
  • Animal Species: Typically rodents (e.g., mice, rats) and a non-rodent species (e.g., rabbits, dogs).

  • Administration: The test substance is administered via various routes (e.g., oral, intravenous, intraperitoneal) in a single dose.

  • Dosage: A range of doses is used to establish a dose-response relationship.

  • Observation Period: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: The LD50 value is calculated, representing the dose that causes mortality in 50% of the animals.

Subchronic Inhalation Toxicity Study
  • Animal Species: Typically one rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Administration: The test substance is administered via inhalation for a period of, for example, 21 days or 26/39 weeks.

  • Dosage: At least three dose levels (low, mid, high) and a control group (vehicle or air) are used.

  • Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in larger animals), clinical pathology (hematology, clinical chemistry, urinalysis), and organ weights are monitored throughout the study.

  • Pathology: At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizing Preclinical Safety Assessment

Experimental Workflow for Preclinical Safety Assessment

Preclinical_Safety_Workflow cluster_0 Early Stage Assessment cluster_1 Subchronic & Chronic Studies cluster_2 Specialized Toxicology In_vitro_Screening In vitro Genotoxicity (e.g., Ames Test) Acute_Toxicity Acute Toxicity Studies (LD50 in multiple species) In_vitro_Screening->Acute_Toxicity Initial Safety Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day, 90-day) Acute_Toxicity->Repeat_Dose Dose Range Finding Carcinogenicity Carcinogenicity Studies (Long-term rodent studies) Repeat_Dose->Carcinogenicity Long-term Effects Reproductive_Tox Reproductive & Developmental Toxicity Studies Repeat_Dose->Reproductive_Tox Reproductive Safety Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose->Safety_Pharmacology Organ Function

Caption: A typical workflow for preclinical safety assessment of a new drug candidate.

Comparative Safety Assessment Logic

Comparative_Safety_Assessment cluster_compounds Test Compounds cluster_endpoints Toxicological Endpoints RR_Glyco This compound (Data Gap) Acute Acute Toxicity (LD50) RR_Glyco->Acute Data Needed Repeat Repeat-Dose Toxicity (NOAEL) RR_Glyco->Repeat Data Needed Repro Reproductive Toxicity RR_Glyco->Repro Data Needed Geno_Car Genotoxicity & Carcinogenicity RR_Glyco->Geno_Car Data Needed Rac_Glyco Racemic Glycopyrrolate Rac_Glyco->Acute Rac_Glyco->Repeat Rac_Glyco->Repro Rac_Glyco->Geno_Car Atropine Atropine Atropine->Acute Atropine->Repeat Atropine->Repro Atropine->Geno_Car

References

A Comparative Benchmark of (R,R)-Glycopyrrolate and Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of (R,R)-Glycopyrrolate against other prominent anticholinergic drugs. The data presented herein is collated from various preclinical and clinical studies to offer a quantitative and qualitative benchmark of performance, supported by detailed experimental methodologies.

Executive Summary

This compound is a stereoisomer of the widely used anticholinergic agent, glycopyrrolate (B1671915). Anticholinergic drugs function by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to its receptors, thereby blocking parasympathetic nerve impulses.[1] These agents are critical in the management of a variety of conditions, including chronic obstructive pulmonary disease (COPD), sialorrhea (excessive drooling), and peptic ulcers. This guide focuses on the comparative binding affinities, functional potencies, and clinical efficacy of this compound relative to other key anticholinergics such as atropine (B194438), scopolamine, ipratropium, tiotropium, aclidinium, and umeclidinium.

Comparative Analysis of Muscarinic Receptor Binding Affinities

The affinity of an anticholinergic drug for the five subtypes of muscarinic acetylcholine receptors (M1-M5) is a critical determinant of its therapeutic efficacy and side-effect profile. The data below, presented as pKi values (the negative logarithm of the inhibition constant, Ki), summarizes the binding affinities of several anticholinergics. A higher pKi value indicates a greater binding affinity. It is important to exercise caution when comparing absolute values across different studies due to variations in experimental conditions.[2]

DrugM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
This compound ~9.1[2]~8.8[2]~9.3[2]Data not availableData not available
Atropine~8.9-9.2[2]~8.9-9.5[2]~9.2-9.6[2]~8.9[2]~8.8[2]
ScopolamineData not availableData not availableData not availableData not availableData not available
Ipratropium BromideIC50: 2.9 nM[2]IC50: 2.0 nM[2]IC50: 1.7 nM[2]Data not availableData not available
Tiotropium BromideHigh Affinity[2]High Affinity[2]High Affinity[2]Data not availableData not available
Aclidinium BromideData not availableData not availableData not availableData not availableData not available
Umeclidinium BromideData not availableData not availableData not availableData not availableData not available

Functional Potency at Muscarinic Receptors

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist, providing a measure of its potency. The pA2 value is a measure of the potency of a competitive antagonist; a larger pA2 value indicates a more potent antagonist.

DrugOrgan/TissueAgonistpA2 Value
This compound Data not availableData not availableData not available
GlycopyrrolateGuinea pig ileumCarbachol (B1668302)8.16
AtropineGuinea pig ileumCarbachol8.9 - 9.2
Ipratropium BromideGuinea pig tracheaCarbachol8.7
Tiotropium BromideGuinea pig tracheaCarbachol10.1

Clinical Efficacy: A Comparative Overview

The clinical utility of anticholinergic drugs is demonstrated across various therapeutic areas. This section provides a comparative summary of the efficacy of glycopyrrolate and other anticholinergics in the management of sialorrhea and COPD.

Sialorrhea

A systematic review of anticholinergic medications for the treatment of drooling in children found that glycopyrrolate, scopolamine, trihexyphenidyl/benzhexol, benztropine, and atropine have all demonstrated efficacy.[3] Glycopyrrolate is the most frequently studied and is the only FDA-approved medication for this indication in children aged 3 to 16 years.[3] However, the heterogeneity of study methodologies makes direct comparisons between these medications challenging.[3] Adverse effects are common with all these agents and are a significant factor in clinical decision-making.[3]

Chronic Obstructive Pulmonary Disease (COPD)

In the context of COPD, long-acting muscarinic antagonists (LAMAs) like tiotropium, aclidinium, umeclidinium, and glycopyrrolate are cornerstone therapies. Comparative studies have shown that glycopyrrolate has a similar efficacy and safety profile to tiotropium.[4]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test anticholinergic for a specific muscarinic receptor subtype (M1-M5).

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) for binding to the muscarinic receptors present in cell membranes.

Materials:

  • Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype.

  • Radioligand: e.g., [3H]-N-Methylscopolamine ([3H]-NMS).[5]

  • Test Anticholinergic Compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]

  • 96-well filter plates.[5]

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test anticholinergic compound.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[2]

Calcium Mobilization Assay

This functional assay is used to determine the potency of anticholinergic drugs at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the EC50 or IC50 value of a test compound by measuring changes in intracellular calcium concentration.

Principle: Activation of Gq-coupled muscarinic receptors by an agonist stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium mobilization.[6][7]

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test Antagonist Compound.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution to the cells. Incubate to allow the dye to enter the cells.[6]

  • Washing: Wash the cells with assay buffer to remove excess dye.[6]

  • Compound Addition: Add serial dilutions of the test antagonist to the wells and incubate.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Inject the muscarinic agonist into the wells and simultaneously measure the fluorescence intensity over time.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the response against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Cyclic AMP (cAMP) Assay

This functional assay is used to determine the potency of anticholinergic drugs at Gi-coupled muscarinic receptors (M2, M4).

Objective: To determine the IC50 value of a test compound by measuring changes in intracellular cAMP levels.

Principle: Activation of Gi-coupled muscarinic receptors by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). To measure this decrease, adenylyl cyclase is first stimulated with forskolin (B1673556). An antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.[5]

Materials:

  • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M2 cells).

  • Forskolin.[5]

  • Muscarinic agonist.

  • Test Antagonist Compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA).[5]

  • Cell lysis buffer.[5]

  • 384-well white plates.[5]

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere.

  • Compound Addition: Add serial dilutions of the test antagonist to the wells.

  • Agonist and Forskolin Stimulation: Add the muscarinic agonist followed by forskolin to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for cAMP.

  • Determine the cAMP concentration in each well from the standard curve.

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Muscarinic_Receptor_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Pathway (Gi-coupled) ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response1 ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP Reduction ATP->cAMP PKA PKA Inhibition cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2

Caption: Muscarinic Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes and Reagents start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_antagonist Add Test Antagonist load_dye->add_antagonist stimulate_measure Stimulate with Agonist and Measure Fluorescence add_antagonist->stimulate_measure analyze Data Analysis (IC50 Determination) stimulate_measure->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

References

An In Vivo Comparative Guide to (R,R)- and (S,S)-Glycopyrrolate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of the (R,R)- and (S,S)-enantiomers of glycopyrrolate (B1671915). Glycopyrrolate, a quaternary ammonium (B1175870) anticholinergic agent, is utilized for a variety of clinical purposes, including the reduction of secretions, treatment of peptic ulcers, and as a bronchodilator.[1][2][3] It is administered as a racemic mixture of stereoisomers.[4] Due to the presence of two chiral centers, glycopyrrolate exists as four stereoisomers, with the primary enantiomeric pair being (R,R)-glycopyrrolate and (S,S)-glycopyrrolate.[4][5] While direct in vivo comparative studies on the individual enantiomers are limited in publicly available literature, in vitro data strongly indicates that the biological activity of glycopyrrolate is stereoselective, with the (R,R)-enantiomer being the significantly more active form (eutomer).

This guide synthesizes the available data on racemic glycopyrrolate and combines it with in vitro findings on the individual enantiomers to provide a comparative overview of their anticipated in vivo performance.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Glycopyrrolate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5.[1][2] By blocking the binding of the neurotransmitter acetylcholine, glycopyrrolate inhibits parasympathetic nerve impulses.[3] This action leads to a reduction in smooth muscle contraction and secretions from various glands.[3] The quaternary ammonium structure of glycopyrrolate limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects compared to tertiary amine anticholinergics like atropine (B194438).[1][6]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) cluster_drug Pharmacological Intervention ACH_storage Acetylcholine (ACh) in vesicles M_Receptor Muscarinic Receptor (M1-M5) ACH_storage->M_Receptor ACh Release & Binding Response Physiological Response (e.g., Contraction, Secretion) M_Receptor->Response Signal Transduction Glycopyrrolate This compound (Eutomer) Glycopyrrolate->M_Receptor Competitive Antagonism (Blockade)

Figure 1: Mechanism of action of this compound.

Pharmacodynamic Comparison

While most in vivo pharmacodynamic data has been generated using the racemic mixture, in vitro receptor binding studies have established a clear stereoselectivity for glycopyrrolate's activity.

Table 1: In Vivo Pharmacodynamic Effects of Racemic Glycopyrrolate

EffectOrgan SystemDescription of Action
Antisialagogue Salivary GlandsPotent and prolonged reduction of salivary secretions.[7][8][9]
Bronchodilation RespiratoryRelaxation of bronchial smooth muscle, leading to improved airflow.[2]
Cardiovascular HeartCan cause an initial increase in heart rate (tachycardia) followed by a more stable rate.[7][10] Protects against neostigmine-induced bradycardia.[7]
Gastrointestinal GI TractReduces gastric acid secretion and controls excessive pharyngeal, tracheal, and bronchial secretions.[1][3]
Ocular EyesCan produce mydriasis (pupil dilation).

Table 2: Stereoselective Muscarinic Receptor Binding (In Vitro)

Enantiomer/IsomerRelative PotencySupporting Data
(R,R)-enantiomer HighThe 2R isomers are significantly more active than the 2S isomers.
(S,S)-enantiomer LowThe 2R isomers have been found to be 27 to 447 times more active in receptor binding assays than the 2S isomers.

Based on the profound difference in in vitro activity, it is highly probable that the (R,R)-enantiomer is the eutomer , responsible for the majority of the therapeutic effects observed with racemic glycopyrrolate in vivo. The (S,S)-enantiomer is likely the distomer , contributing minimally to the overall pharmacological activity.

Pharmacokinetic Comparison

Detailed pharmacokinetic studies comparing the individual enantiomers in vivo are not extensively available in the public domain. The following table summarizes the known pharmacokinetic parameters for racemic glycopyrrolate.

Table 3: Pharmacokinetic Properties of Racemic Glycopyrrolate

ParameterDescription
Absorption Poor and variable oral bioavailability.[11] Rapid and predictable absorption after intramuscular injection.[11] Onset of action is within 1 minute after intravenous administration.[12]
Distribution As a quaternary amine, it has limited ability to cross the blood-brain barrier and the placenta.[1]
Metabolism The in vivo metabolism in humans has not been fully studied.
Elimination Primarily excreted in the urine as unchanged drug.[11] The elimination half-life after intravenous administration is approximately 0.83 hours.[11]

It is plausible that the pharmacokinetics of the (R,R) and (S,S) enantiomers do not differ significantly, as they share the same physicochemical properties. However, without direct comparative studies, this remains an assumption.

Experimental Protocols

The following outlines a generalized experimental protocol for the in vivo comparison of glycopyrrolate enantiomers, based on methodologies used in studies with the racemic mixture.

Objective: To compare the in vivo potency and duration of action of this compound and (S,S)-glycopyrrolate.

Animal Model: Species such as rats, guinea pigs, or rabbits are commonly used. The choice of species may depend on the specific physiological parameter being investigated.

Drug Preparation and Administration:

  • Synthesize or procure the individual, purified (R,R)- and (S,S)-glycopyrrolate enantiomers.

  • Prepare sterile solutions for the desired route of administration (e.g., intravenous, intramuscular, or intratracheal).

  • Administer the compounds to different groups of animals, including a vehicle control group.

Pharmacodynamic Assessments:

  • Antisialagogue Effect: Measure the volume of saliva produced over a set period after administration.

  • Bronchodilatory Effect: In an anesthetized and ventilated animal model, induce bronchoconstriction (e.g., with methacholine) and measure the change in airway resistance after administration of the enantiomers.

  • Cardiovascular Effects: Monitor heart rate and blood pressure continuously using appropriate instrumentation.

  • Mydriatic Effect: Measure pupil diameter at various time points after topical or systemic administration.

Pharmacokinetic Analysis:

  • Collect blood samples at predetermined time points after drug administration.

  • Analyze plasma concentrations of each enantiomer using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer.

cluster_prep Preparation cluster_admin Administration & Dosing cluster_assess Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model Grouping Randomize Animals into Groups Animal_Model->Grouping Drug_Prep Prepare (R,R), (S,S), and Vehicle Solutions Dosing Administer Compounds (IV, IM, etc.) Drug_Prep->Dosing Grouping->Dosing PD_Assess Pharmacodynamic Measurements (Salivation, Airway Resistance, HR, etc.) Dosing->PD_Assess PK_Assess Pharmacokinetic Sampling (Blood Collection) Dosing->PK_Assess PD_Analysis Analyze PD Data (Potency, Duration) PD_Assess->PD_Analysis PK_Analysis Analyze Plasma Concentrations (Cmax, Tmax, AUC) PK_Assess->PK_Analysis Comparison Compare Enantiomer Effects PD_Analysis->Comparison PK_Analysis->Comparison

Figure 2: Generalized experimental workflow for in vivo comparison.

Side Effects and Toxicology

The side effects of racemic glycopyrrolate are characteristic of its anticholinergic activity.

Table 4: Common Side Effects of Racemic Glycopyrrolate

SystemSide Effects
General Dry mouth, decreased sweating, flushing.[13]
Cardiovascular Tachycardia, palpitations.[7]
Gastrointestinal Constipation.[13]
Ocular Blurred vision.[13]
Genitourinary Urinary hesitancy and retention.[13]

Given that the (R,R)-enantiomer is the more potent muscarinic antagonist, it is logical to conclude that it is the primary contributor to both the therapeutic and the adverse effects of racemic glycopyrrolate. The (S,S)-enantiomer, being significantly less active, is expected to have a minimal contribution to the side effect profile.

Conclusion

For drug development professionals, focusing on the (R,R)-enantiomer could offer the potential for a more refined therapeutic agent with a potentially improved therapeutic index, although further in vivo research is necessary to confirm this and to fully characterize the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.

References

Statistical Analysis of Glycopyrrolate Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Stereochemistry: It is critical for the research audience to understand that while the prompt specified (R,R)-Glycopyrrolate, extensive research of publicly available clinical trial data and pharmacological literature indicates that the glycopyrrolate (B1671915) used in major clinical trials for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and hyperhidrosis is a racemic mixture of stereoisomers. Glycopyrrolate has two chiral centers, resulting in four possible stereoisomers. The commercially available and clinically studied form is typically a mixture of these isomers. Therefore, this guide provides a statistical analysis and comparison of clinical trial data for Glycopyrrolate as a racemic mixture.

Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

Glycopyrrolate, a long-acting muscarinic antagonist (LAMA), has been extensively studied for the long-term maintenance treatment of airflow obstruction in patients with COPD. The following tables summarize data from key Phase III clinical trials, comparing glycopyrrolate with placebo and other active treatments.

Table 1: Efficacy of Nebulized Glycopyrrolate in Moderate-to-Very-Severe COPD (GOLDEN 3 & 4 Trials)

This table summarizes pooled data from the replicate, 12-week, randomized, double-blind, placebo-controlled GOLDEN 3 and GOLDEN 4 studies, which evaluated the efficacy and safety of nebulized glycopyrrolate.[1]

EndpointGlycopyrrolate 25 µg BID (n=431)Glycopyrrolate 50 µg BID (n=432)Placebo (n=430)
Change from Baseline in Trough FEV₁ at Week 12 (L) 0.105 (GOLDEN 3), 0.084 (GOLDEN 4)0.126 (GOLDEN 3), 0.082 (GOLDEN 4)-
P-value vs Placebop ≤ 0.0001 (both studies)p ≤ 0.0001 (both studies)-
Change from Baseline in FVC at Week 12 (L) 0.149 (GOLDEN 3), 0.130 (GOLDEN 4)0.167 (GOLDEN 3), 0.113 (GOLDEN 4)-
P-value vs Placebop < 0.001 (GOLDEN 3), p < 0.01 (GOLDEN 4)p < 0.001 (GOLDEN 3), p < 0.01 (GOLDEN 4)-
Change from Baseline in SGRQ Total Score at Week 12/EOS -3.072 (GOLDEN 3), -3.585 (GOLDEN 4)-1.848 (GOLDEN 3), -3.557 (GOLDEN 4)-
P-value vs Placebop < 0.05 (GOLDEN 3), p < 0.01 (GOLDEN 4)Not significant (GOLDEN 3), p < 0.01 (GOLDEN 4)-

BID: twice daily; FEV₁: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; SGRQ: St. George's Respiratory Questionnaire; EOS: End of Study.

Table 2: Comparison of Nebulized Glycopyrrolate and Tiotropium in Moderate-to-Very-Severe COPD (GOLDEN 5 Trial)

The GOLDEN 5 study was a 48-week, randomized, open-label, active-controlled trial evaluating the long-term safety and tolerability of nebulized glycopyrrolate compared to tiotropium.

EndpointGlycopyrrolate 50 µg BID (n=608)Tiotropium 18 µg OD (n=478)
Incidence of Treatment-Emergent Adverse Events (TEAEs) 69.4%67.0%
Incidence of Serious TEAEs 12.3%10.5%
Discontinuation due to TEAEs 10.0%2.8%
Major Adverse Cardiovascular Events (MACE) 0.5% (n=3)1.7% (n=8)

BID: twice daily; OD: once daily.

Comparative Efficacy in Primary Axillary Hyperhidrosis

Topical glycopyrrolate has been evaluated for the treatment of primary axillary hyperhidrosis, a condition of excessive underarm sweating.

Table 3: Efficacy of Topical Glycopyrronium (B1196793) Tosylate in Primary Axillary Hyperhidrosis (ATMOS-1 & ATMOS-2 Trials)

This table presents pooled data from the replicate, 4-week, randomized, double-blind, vehicle-controlled Phase 3 ATMOS-1 and ATMOS-2 trials.[2]

EndpointGlycopyrronium Tosylate 3.75% (n=463)Vehicle (n=234)
ASDD Item 2 Responder Rate at Week 4 59.5%27.6%
P-value vs VehicleP < .001-
Absolute Change from Baseline in Sweat Production (mg/5 min) at Week 4 -107.6-92.1
P-value vs VehicleP < .001-

ASDD: Axillary Sweating Daily Diary. A responder was defined as having a ≥4-point improvement from baseline on Item 2 (severity of sweating).

Experimental Protocols

GOLDEN 3 and 4 Studies (Glycopyrrolate for COPD)
  • Study Design: These were replicate Phase III, randomized, double-blind, placebo-controlled studies conducted over 12 weeks.

  • Patient Population: Subjects with moderate-to-very-severe COPD. Background use of a long-acting beta2-agonist ± inhaled corticosteroid was permitted.

  • Intervention: Patients were randomized (1:1:1) to receive nebulized glycopyrrolate (25 µg or 50 µg twice daily) or placebo.

  • Primary Efficacy Endpoint: Change from baseline in trough FEV₁ at Week 12 compared with placebo.[1]

  • Secondary Endpoints: Included change from baseline in forced vital capacity (FVC) and health status as measured by the St. George's Respiratory Questionnaire (SGRQ) at 12 weeks.[1]

ATMOS-1 and ATMOS-2 Studies (Glycopyrronium Tosylate for Hyperhidrosis)
  • Study Design: Replicate randomized, double-blind, vehicle-controlled, 4-week Phase 3 trials.[2]

  • Patient Population: Patients with primary axillary hyperhidrosis.

  • Intervention: Patients were randomized (2:1) to apply glycopyrronium tosylate 3.75% or a vehicle solution to each axilla once daily for 4 weeks.[2]

  • Co-Primary Endpoints:

    • Responder rate on Item 2 (severity of sweating) of the Axillary Sweating Daily Diary (ASDD), defined as a ≥4-point improvement from baseline.[2]

    • Absolute change from baseline in axillary gravimetric sweat production at week 4.[2]

Visualizations

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Screening Patient Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Glycopyrrolate Randomization->Treatment_Arm_A Treatment_Arm_B Comparator (Placebo/Active) Randomization->Treatment_Arm_B Follow_Up_Visits Scheduled Follow-up Visits Treatment_Arm_A->Follow_Up_Visits Treatment_Arm_B->Follow_Up_Visits Efficacy_Endpoints Efficacy Data Collection (e.g., FEV₁, Sweat Production) Follow_Up_Visits->Efficacy_Endpoints Safety_Endpoints Safety Data Collection (Adverse Events) Follow_Up_Visits->Safety_Endpoints Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Publication Publication of Findings Results_Interpretation->Publication

Caption: Generalized workflow of a randomized controlled clinical trial for Glycopyrrolate.

Anticholinergic_Signaling_Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (e.g., M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-Protein (Gq/11) Muscarinic_Receptor->G_Protein Activates Glycopyrrolate Glycopyrrolate Glycopyrrolate->Block PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) IP3_DAG->Cellular_Response Leads to Block->Muscarinic_Receptor Blocks

Caption: Signaling pathway of Glycopyrrolate as a muscarinic antagonist.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of impurities and related compounds in (R,R)-Glycopyrrolate. The objective is to offer a detailed, data-driven resource for selecting the most appropriate analytical technique for quality control, stability studies, and drug development processes. The comparison focuses on three prominent methods: Ion-Pair High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Chiral Capillary Electrophoresis (CE).

Introduction to this compound and Its Impurities

This compound is the chirally pure form of glycopyrrolate, a quaternary ammonium (B1175870) anticholinergic agent. The control of impurities, including stereoisomers and degradation products, is critical to ensure the safety and efficacy of the final drug product. Common impurities can arise from the synthesis process, degradation, or storage. These include diastereomers ((R,S)-, (S,R)-, and (S,S)-glycopyrrolate) and related substances such as glycopyrronium (B1196793) impurity G and J.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Comparative Analysis of Analytical Methods

The selection of an analytical method for impurity profiling depends on several factors, including the type of impurities to be detected, the required sensitivity and selectivity, and the intended application (e.g., routine quality control vs. research). This section compares the performance of Ion-Pair HPLC, HPTLC, and Chiral CE for the analysis of this compound and its impurities.

Data Presentation

The following tables summarize the quantitative performance data for the three analytical methods based on published studies.

Table 1: Comparison of Method Performance Parameters

ParameterIon-Pair HPLCHPTLCChiral Capillary Electrophoresis
Linearity Range 5-250 µg/mL0.3-10 µ g/spot (GLY), 0.2-4.0 µ g/spot (Impurities)Not explicitly stated for impurities, but validated for isomeric impurities at 0.1% level.
Limit of Detection (LOD) Not explicitly stated0.1 µ g/spot (GLY), 0.05 µ g/spot (Impurities)Can reach ng/mL levels with enrichment techniques.[1]
Limit of Quantification (LOQ) Not explicitly stated0.3 µ g/spot (GLY), 0.2 µ g/spot (Impurities)Validated for quantification at 0.1% level of isomeric impurities.
Accuracy (% Recovery) >99%99.48 ± 1.36 (GLY), 100.04 ± 1.32 (Imp. G), 99.61 ± 0.80 (Imp. J)[2]Validated for accuracy.
Precision (% RSD) <2%Not explicitly statedValidated for precision.
Analysis Time < 10 minutesSimultaneous analysis of multiple samples~10-20 minutes per sample
Primary Application Quantification of this compound and related impurities.Quantification of this compound and known impurities (G and J).Enantiomeric and diastereomeric purity determination.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Ion-Pair High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of (R,R)-glycopyrronium bromide and its related impurities.

  • Chromatographic System:

    • Column: Base deactivated Nucleosil 100-5C-18 HD

    • Mobile Phase: Phosphate (B84403) buffer pH 2.30 with sodium-1-decanesulfonate (0.01 M) / methanol (B129727) (35/65; v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 222 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to achieve a suitable concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is designed for the quantification of (R,R)-glycopyrronium bromide and its related impurities G and J.[2]

  • Chromatographic System:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254

    • Mobile Phase (Developing System): Dichloromethane : methanol : formic acid (10:0.5:0.5, v/v/v)

    • Detection: Densitometric scanning at 220 nm

  • Sample Application:

    • Apply the sample and standard solutions as bands on the HPTLC plate.

  • Quantification:

    • The separated spots for GLY and its impurities (Impurity G and J) will have retardation factor (Rf) values of approximately 0.17, 0.34, and 0.69, respectively.[2]

    • Quantification is performed by measuring the peak area of the densitometric scan.

Chiral Capillary Electrophoresis (CE)

This method is specifically developed for the enantioseparation of glycopyrrolate, allowing for the determination of enantiomeric and diastereomeric impurities.

  • Electrophoretic System:

    • Capillary: Uncoated fused-silica capillary (effective length 40 cm) x 50 µm i.d.

    • Background Electrolyte (BGE): 30 mM sodium phosphate buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin (chiral selector).

    • Separation Voltage: 20 kV

    • Temperature: 25°C

    • Detection: UV detection

  • Sample Injection:

    • Inject the sample solution into the capillary.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Mobile Phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Phosphate Buffer/Methanol with Ion-Pair Reagent MobilePhasePrep->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 222 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Workflow for Ion-Pair HPLC Analysis.

HPTLC_Workflow cluster_prep Sample & Plate Preparation cluster_analysis Chromatographic Development cluster_data Densitometric Analysis SampleApp Apply Sample/Standard to HPTLC Plate Development Develop Plate in Mobile Phase SampleApp->Development Drying Dry the Plate Development->Drying Scanning Scan Plate at 220 nm Drying->Scanning Quantification Quantify Spots Scanning->Quantification

Caption: Workflow for HPTLC Analysis.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_analysis CE Analysis cluster_data Data Analysis SamplePrep Prepare Sample Solution Injection Inject Sample SamplePrep->Injection BGEPrep Prepare Phosphate Buffer with Chiral Selector CapillaryPrep Condition Capillary BGEPrep->CapillaryPrep CapillaryPrep->Injection Separation Apply Voltage for Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Analyze Electropherogram Detection->Electropherogram Purity Determine Enantiomeric Purity Electropherogram->Purity

Caption: Workflow for Chiral CE Analysis.

Logical Relationships

The following diagram illustrates the logical relationship in selecting an analytical method based on the analytical goal.

Method_Selection Start Analytical Goal for this compound RoutineQC Routine QC & Quantification of Known Impurities Start->RoutineQC EnantiomericPurity Enantiomeric & Diastereomeric Purity Start->EnantiomericPurity MethodScreening Rapid Screening of Multiple Samples Start->MethodScreening HPLC Ion-Pair HPLC RoutineQC->HPLC High throughput & established method HPTLC HPTLC RoutineQC->HPTLC Cost-effective for known impurities CE Chiral CE EnantiomericPurity->CE High resolution for stereoisomers MethodScreening->HPTLC Simultaneous analysis

Caption: Method Selection Guide.

Conclusion

The determination of impurities in this compound can be effectively achieved using Ion-Pair HPLC, HPTLC, and Chiral CE.

  • Ion-Pair HPLC offers a robust and rapid method for the quantification of this compound and its related impurities, making it well-suited for in-process control and stability-indicating assays.

  • HPTLC provides a cost-effective and high-throughput alternative for the routine analysis of known impurities, with the advantage of simultaneous analysis of multiple samples.

  • Chiral Capillary Electrophoresis is the method of choice for determining the enantiomeric and diastereomeric purity of this compound, offering high separation efficiency for stereoisomers.

The selection of the most appropriate method should be based on the specific analytical requirements, including the nature of the impurities to be analyzed, the required sensitivity, and the intended application within the drug development and quality control workflow.

References

A Comparative Analysis of the Bronchodilator Effects of (R,R)-Glycopyrrolate and Indacaterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator effects of (R,R)-Glycopyrrolate and indacaterol (B1671819), two key molecules in the management of chronic obstructive pulmonary disease (COPD). The information presented is supported by experimental data from in vitro and clinical studies, with a focus on their distinct mechanisms of action and pharmacological profiles.

Executive Summary

This compound, a long-acting muscarinic antagonist (LAMA), and indacaterol, a long-acting β2-adrenergic agonist (LABA), are both effective bronchodilators that act on airway smooth muscle to alleviate airflow obstruction. Their primary difference lies in their molecular targets and signaling pathways. This compound blocks the bronchoconstrictive effects of acetylcholine (B1216132) on M3 muscarinic receptors, while indacaterol stimulates β2-adrenergic receptors, leading to smooth muscle relaxation. Clinical and in vitro data demonstrate that both agents provide significant and sustained bronchodilation. While direct head-to-head in vitro potency comparisons in human airways are limited, available evidence suggests glycopyrrolate (B1671915) is a highly potent antagonist of bronchoconstriction. Combination therapy with both agents has been shown to be superior to monotherapy, highlighting their complementary mechanisms of action.

Mechanisms of Action and Signaling Pathways

This compound and indacaterol elicit their bronchodilator effects through distinct signaling cascades within airway smooth muscle cells.

This compound: This compound is a competitive antagonist of acetylcholine at the muscarinic M3 receptor, which is coupled to a Gq protein. By blocking acetylcholine binding, this compound prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the relaxation of airway smooth muscle.[1]

Indacaterol: As a β2-adrenergic agonist, indacaterol binds to and activates the β2-adrenergic receptor, a Gs protein-coupled receptor.[2] This activation stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular Ca2+ concentrations and ultimately causing relaxation of the bronchial smooth muscle.[2]

cluster_Glycopyrrolate This compound Signaling Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Glycopyrrolate This compound (Antagonist) Glycopyrrolate->M3_Receptor Blocks Relaxation_G Bronchodilation Glycopyrrolate->Relaxation_G Promotes Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction Leads to

Figure 1: this compound Signaling Pathway.

cluster_Indacaterol Indacaterol Signaling Pathway Indacaterol Indacaterol (Agonist) Beta2_Receptor β2-Adrenergic Receptor Indacaterol->Beta2_Receptor Binds & Activates Gs Gs Protein Beta2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation_I Bronchodilation PKA->Relaxation_I Leads to

Figure 2: Indacaterol Signaling Pathway.

Comparative In Vitro Pharmacology

In vitro studies using isolated airway tissues are crucial for determining the potency and efficacy of bronchodilators.

Receptor Binding Affinity
CompoundReceptorAssay TypeSpeciesAffinity (Ki)Reference
This compound Muscarinic (M1-M3)Radioligand BindingHuman0.5 - 3.6 nM (non-selective)[3]
Indacaterol β1-AdrenoceptorRadioligand BindingHumanpKi: 7.36[4]
β2-AdrenoceptorRadioligand BindingHumanpKi: 5.48[4]
Functional Potency in Isolated Airways
CompoundPreparationParameterValueReference
This compound Human Isolated Bronchi (pre-contracted with acetylcholine)pEC508.45 ± 0.23[5]
Indacaterol Human Isolated Bronchi (pre-contracted with acetylcholine)pEC506.53 ± 0.18[5]
This compound Guinea Pig Trachea (EFS-induced contraction)PotencyMore potent than ipratropium (B1672105) bromide[3]
Indacaterol Guinea Pig Trachea (electrically induced contraction)pEC508.23[6]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

One study directly comparing the two in human isolated bronchial tissues found that glycopyrronium (B1196793) was significantly more potent than indacaterol in causing relaxation of airways pre-contracted with acetylcholine.[5]

Comparative Clinical Efficacy

Clinical trials have extensively evaluated the bronchodilator effects of indacaterol and glycopyrrolate, both as monotherapies and in a fixed-dose combination. The FLIGHT1 and FLIGHT2 studies demonstrated that the combination of indacaterol/glycopyrrolate resulted in statistically superior improvements in lung function compared to either component alone.

TreatmentStudyPrimary EndpointResultReference
Indacaterol/Glycopyrrolate vs. Indacaterol FLIGHT1 & FLIGHT2 (pooled analysis)FEV1 AUC0-12h at Week 12Treatment difference of 103 mL (p < 0.001)[7]
Indacaterol/Glycopyrrolate vs. Glycopyrrolate FLIGHT1 & FLIGHT2 (pooled analysis)FEV1 AUC0-12h at Week 12Treatment difference of 88 mL (p < 0.001)[7]
Indacaterol/Glycopyrrolate vs. Placebo FLIGHT1 & FLIGHT2 (pooled analysis)FEV1 AUC0-12h at Week 12Treatment difference of 246 mL (p < 0.001)[7]
Indacaterol/Glycopyrrolate vs. Indacaterol FLIGHT 3Trough FEV1 at Week 52Treatment difference of 80 mL[8]

FEV1 AUC0-12h: Area under the curve for Forced Expiratory Volume in 1 second from 0 to 12 hours. Trough FEV1: Forced Expiratory Volume in 1 second measured at the end of the dosing interval.

These clinical findings underscore the additive, and in some instances synergistic, effects of combining a LAMA and a LABA for the treatment of COPD.[5]

Experimental Protocols

Isolated Organ Bath Assay for Bronchodilator Effect

This in vitro method is a standard for assessing the direct effects of compounds on airway smooth muscle contractility.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in relaxing pre-contracted airway smooth muscle.

Materials:

  • Isolated tracheal or bronchial rings from a suitable species (e.g., guinea pig, human).

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit physiological salt solution.

  • Carbogen gas (95% O2, 5% CO2).

  • Bronchoconstrictor agent (e.g., acetylcholine, carbachol, histamine).

  • Test compounds (this compound, Indacaterol).

Procedure:

  • Tissue Preparation: Dissect and prepare tracheal or bronchial rings of a standardized size.

  • Mounting: Suspend the tissue rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.

  • Viability Check: Induce a contraction with a high concentration of a depolarizing agent (e.g., KCl) to ensure tissue viability. Wash until baseline tension is restored.

  • Pre-contraction: Contract the tissues to a submaximal level (e.g., 70-80% of maximum) with a bronchoconstrictor agent.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test bronchodilator in a cumulative manner, increasing the concentration stepwise.

  • Data Analysis: Record the relaxation at each concentration and plot a concentration-response curve to determine the EC50 and Emax values.

cluster_Workflow Experimental Workflow: Isolated Organ Bath Assay A Tissue Preparation (Tracheal/Bronchial Rings) B Mounting in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) A->B C Equilibration (Resting Tension, Washing) B->C D Viability Check (e.g., KCl) C->D E Pre-contraction (e.g., Acetylcholine) D->E F Cumulative Addition of Test Bronchodilator E->F G Data Recording & Concentration-Response Curve F->G H Determination of pEC50 and Emax G->H

Figure 3: Isolated Organ Bath Experimental Workflow.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for its target receptor.

Procedure:

  • Membrane Preparation: Isolate cell membranes expressing the receptor of interest (e.g., M3 muscarinic or β2-adrenergic receptors) from cultured cells or tissue homogenates.

  • Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and indacaterol are both highly effective bronchodilators that operate through distinct and complementary pharmacological pathways. This compound acts as a potent muscarinic antagonist, while indacaterol is a β2-adrenergic agonist. In vitro data from isolated airway preparations confirm their direct relaxant effects on smooth muscle. Clinical studies have robustly demonstrated that their combined use leads to superior improvements in lung function compared to either agent alone, providing a strong rationale for dual bronchodilator therapy in the management of COPD. Further head-to-head in vitro studies in human airways would be beneficial to more precisely quantify their relative potencies.

References

Safety Operating Guide

Proper Disposal of (R,R)-Glycopyrrolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Gaithersburg, MD – This document provides essential safety and logistical information for the proper disposal of (R,R)-Glycopyrrolate, ensuring compliance with environmental regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

This compound, a quaternary ammonium (B1175870) anticholinergic agent, requires careful handling and disposal to prevent environmental contamination and potential health risks. Adherence to federal, state, and local regulations is mandatory, and this guide provides a framework for developing institution-specific protocols.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[3] All handling procedures should be performed in a well-ventilated area. In case of accidental spills, the material should be contained using a non-combustible absorbent material such as sand, earth, or vermiculite.[4][5] The collected waste must then be placed in a suitable, sealed container for disposal by a licensed waste disposal contractor.[4][5] Avoid allowing the product to enter drains or sewage systems.[3][6]

Waste Characterization and Segregation

Proper disposal begins with the correct characterization and segregation of waste. It is the responsibility of the waste generator to determine if the this compound waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7]

A general decision-making process for waste characterization is outlined below:

G start Start: this compound Waste Generated consult_regulations Consult Federal, State, and Local Regulations start->consult_regulations is_listed Is the waste a listed hazardous waste (F, K, P, or U-list)? has_characteristic Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_characteristic No manage_hazardous Manage as RCRA Hazardous Waste is_listed->manage_hazardous Yes has_characteristic->manage_hazardous Yes manage_non_hazardous Manage as Non-Hazardous Pharmaceutical Waste has_characteristic->manage_non_hazardous No end End: Proper Disposal manage_hazardous->end manage_non_hazardous->end consult_regulations->is_listed G start Waste Generation segregation Segregate Waste at Point of Generation start->segregation containerization Place in Labeled Hazardous Waste Container segregation->containerization storage Store in Designated Secure Area containerization->storage request_pickup Request Waste Pickup via EHS storage->request_pickup disposal Disposal by Licensed Contractor request_pickup->disposal documentation Document Disposal disposal->documentation end End of Process documentation->end

References

Personal protective equipment for handling (R,R)-Glycopyrrolate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R,R)-Glycopyrrolate

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical first steps before handling this compound. The following table summarizes the required equipment based on the potential routes of exposure.

Protection Type Equipment Specification and Rationale
Eye/Face Protection Safety Goggles / Face ShieldUse chemical splash goggles to prevent eye contact.[1][2] A face shield is recommended when a splash hazard exists.[2][3]
Hand Protection Chemical-Resistant GlovesWear impervious gloves, such as nitrile or natural rubber.[2] Gloves must be inspected before use and disposed of after contamination.[4]
Body Protection Laboratory Coat / GownA protective lab coat, apron, or impervious clothing is required to prevent skin contact.[2][4] For large spills, a full protective suit may be necessary.[5]
Respiratory Protection NIOSH-Approved RespiratorNot typically required in well-ventilated areas.[2] Use a dust mask or particle respirator for nuisance dust exposures.[4][6] In case of inadequate ventilation or large spills, a self-contained breathing apparatus (SCBA) is required.[5][6]
Key Safety and Physical Data

The following table summarizes essential quantitative data for this compound, crucial for risk assessment and safe handling.

Parameter Value Source
Appearance White crystalline powder/solid[3][5]
Storage Temperature 20°C to 25°C (68°F to 77°F)[1][2][7]
Acute Oral Toxicity (LD50, Rat) 709 mg/kg[3][5][8]
Acute Oral Toxicity (LD50, Mouse) 570 mg/kg[6][8]
Incompatible Materials Strong oxidizing agents, Strong bases[1][6]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Halogenated compounds[1][5]

Operational and Disposal Plans

A systematic approach to handling, emergencies, and disposal is vital. The following procedural guidance outlines the lifecycle of this compound use in a laboratory setting.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Experiment & Disposal Phase cluster_emergency Contingency prep_start 1. Review SDS & Procedures ppe_check 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe_check ventilation 3. Ensure Adequate Ventilation (Fume Hood / Local Exhaust) ppe_check->ventilation handling 4. Handle Compound (Weighing, Dissolving) ventilation->handling use 5. Perform Experiment handling->use spill Spill Occurs handling->spill decontaminate 6. Decontaminate Surfaces & Glassware use->decontaminate waste 7. Segregate & Contain Waste (Solid & Liquid) decontaminate->waste dispose 8. Dispose via Licensed Contractor waste->dispose doff_ppe 9. Doff & Dispose of PPE dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash evacuate Evacuate Area spill->evacuate spill_ppe Equip Cleanup Crew with Proper PPE evacuate->spill_ppe contain Contain Spill with Inert Absorbent spill_ppe->contain cleanup Clean & Decontaminate Area contain->cleanup

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

A. Preparation and Handling

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] Use process enclosures, local exhaust ventilation, or a fume hood to keep airborne levels below exposure limits.[2][5][6]

  • Personal Hygiene : Wash hands and other exposed areas thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3]

  • Avoidance : Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4] Do not breathe dust, vapor, or mist.[1][6]

  • Storage : Store containers in a cool, dry, well-ventilated place between 20°C and 25°C (68°F to 77°F).[1][2][7] Keep containers tightly closed and protected from direct sunlight, moisture, and incompatible materials like strong bases and oxidizers.[1][3][6]

B. Spill and Emergency Procedures

  • Personnel Evacuation : In case of a spill, evacuate unnecessary personnel from the area.[1]

  • Ventilation : Ventilate the spill area.[1]

  • Cleanup Crew : Ensure the cleanup crew is equipped with proper personal protective equipment, including respiratory protection for large spills.[1][6]

  • Containment : Contain spills with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][9] Avoid letting the product enter drains or public waters.[1][3]

  • Cleanup : Pick up and arrange for disposal without creating dust.[3][4] Use plastic tools to collect the material.[1] After removal, wipe the working surfaces to dryness and then wash the area with soap and water.[1][2]

C. First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if present.[2] Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing immediately.[1] Flush the affected skin with plenty of soap and water for 15-20 minutes.[2] Seek medical advice if irritation develops or persists.[1][2]

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][4]

  • Ingestion : Rinse the mouth with water.[4] Do not induce vomiting unless directed by medical personnel.[2] Call a physician or poison control center immediately.[2]

D. Disposal Plan

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][2]

  • Method : Dispose of surplus and non-recyclable products through a licensed waste disposal contractor.[9]

  • Prohibitions : Do not dispose of waste in household garbage or allow it to enter the sewage system or drains.[1][8]

  • Containers : Empty containers may retain product residue and must be disposed of in a safe way.[9] Contaminated PPE, such as gloves, should be disposed of as chemical waste.[4]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。